molecular formula C8H11BO4S B2495599 4-(Ethylsulfonyl)phenylboronic acid CAS No. 352530-24-6

4-(Ethylsulfonyl)phenylboronic acid

Numéro de catalogue: B2495599
Numéro CAS: 352530-24-6
Poids moléculaire: 214.04
Clé InChI: CVBNDDGEVPNUNA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Ethylsulfonyl)phenylboronic acid is a useful research compound. Its molecular formula is C8H11BO4S and its molecular weight is 214.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(4-ethylsulfonylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBNDDGEVPNUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956694
Record name [4-(Ethanesulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352530-24-6
Record name [4-(Ethanesulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Ethylsulphonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(Ethylsulfonyl)phenylboronic Acid: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide offers an in-depth exploration of 4-(Ethylsulfonyl)phenylboronic acid, a pivotal reagent in modern synthetic chemistry. Tailored for researchers, chemists, and professionals in drug development and materials science, this document elucidates the compound's chemical and physical properties, reactivity, and diverse applications. Particular emphasis is placed on its role in Suzuki-Miyaura cross-coupling reactions, providing both mechanistic insights and practical experimental guidance.

Introduction: A Versatile Building Block in Modern Chemistry

This compound has emerged as a significant building block in organic synthesis, valued for its unique bifunctionality. The presence of the boronic acid group facilitates its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with a wide array of substrates. Concurrently, the ethylsulfonyl moiety, a strong electron-withdrawing group, modulates the electronic properties and can enhance the metabolic stability and pharmacokinetic profiles of target molecules. This combination of reactivity and functionality makes it an indispensable tool in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis, including handling, storage, and reaction setup.

PropertyValueReference(s)
Chemical Formula C₈H₁₁BO₄S[1]
Molecular Weight 214.05 g/mol [2]
Appearance White to off-white solid/powder[1]
Melting Point 126-130 °C. Note: A significant discrepancy exists in reported values, with some sources citing higher ranges, potentially due to confusion with the analogous 4-(methylsulfonyl)phenylboronic acid which has a much higher melting point (275-293 °C).[3][4]
Solubility Generally soluble in polar organic solvents such as methanol, Dimethylformamide (DMF), and Tetrahydrofuran (THF).[3] Its solubility in common ethereal solvents like 1,4-dioxane and THF makes it well-suited for use in Suzuki-Miyaura coupling reactions.[5]
CAS Number 352530-24-6[2]

Reactivity and Mechanism: The Suzuki-Miyaura Coupling

The cornerstone of this compound's utility is its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction, catalyzed by a palladium complex, forges a new carbon-carbon bond between the boronic acid and an organic halide or triflate.

The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate salt, which then transfers its organic group (the 4-(ethylsulfonyl)phenyl moiety) to the palladium center. This is often the rate-determining step.

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X (Aryl Halide) ArPd(II)(X)L2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation [Ar'B(OH)₃]⁻ (from Boronic Acid + Base) ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Ar-Ar' (Product) Reductive_Elimination->Pd(0)L2 Ar-X Aryl Halide Ar-X->Oxidative_Addition Ar'B(OH)2 4-(Ethylsulfonyl)phenyl- boronic acid Ar'B(OH)2->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

Medicinal Chemistry and Drug Discovery

The 4-(ethylsulfonyl)phenyl motif is a recognized pharmacophore in numerous drug candidates. The sulfonyl group can act as a hydrogen bond acceptor and can enhance the aqueous solubility and metabolic stability of a molecule. A notable application of this compound is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme.

Materials Science and Organic Electronics

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, general protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, condenser, magnetic stirrer, and heating mantle.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, combine the aryl bromide, this compound, and potassium carbonate.

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas three times to create an oxygen-free environment.

  • Solvent and Catalyst Addition: Degassed 1,4-dioxane and water are added to the flask, followed by the palladium catalyst.

  • Reaction: The mixture is heated to reflux (typically 80-100 °C) with vigorous stirring. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Setup 1. Combine aryl bromide, This compound, and base in a flask. Inert 2. Purge with inert gas. Setup->Inert Addition 3. Add degassed solvent and palladium catalyst. Inert->Addition Heating 4. Heat to reflux and stir. Monitor reaction progress. Addition->Heating Workup 5. Cool, dilute, and perform aqueous work-up. Heating->Workup Purify 6. Dry, concentrate, and purify by column chromatography. Workup->Purify Product Isolated Product Purify->Product

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[7] In case of contact, rinse the affected area with copious amounts of water.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • GHS Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its ability to participate in robust carbon-carbon bond-forming reactions, coupled with the useful electronic properties imparted by the ethylsulfonyl group, ensures its continued application in the pursuit of novel pharmaceuticals and advanced functional materials. A comprehensive understanding of its properties, reactivity, and safe handling is paramount to leveraging its full synthetic potential.

References

Structure Elucidation of 4-(Ethylsulfonyl)phenylboronic Acid: A Multi-Technique Approach to Definitive Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Ethylsulfonyl)phenylboronic acid is a pivotal building block in modern synthetic and medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its utility in constructing complex biaryl sulfone structures, which are common motifs in pharmaceutical agents, necessitates a robust and unambiguous method for structural verification and purity assessment.[2][3] This guide presents a comprehensive, field-proven strategy for the complete structure elucidation of this compound (CAS No: 352530-24-6). We will move beyond a simple recitation of data to explain the causality behind the selection of analytical techniques, the interpretation of the resulting data, and the creation of a self-validating analytical workflow. The core principle is the congruence of data from orthogonal techniques, ensuring the highest level of scientific integrity.

The Strategic Analytical Workflow

The structural elucidation of a key reagent like this compound is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the puzzle, and their collective agreement provides irrefutable proof of structure and purity. The process begins with assessing sample purity, followed by determining the molecular formula, identifying functional groups, establishing atomic connectivity, and finally, confirming the three-dimensional structure.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Final Verification Purity Purity Assessment (UPLC-UV/MS) Formula Molecular Formula Confirmation (High-Resolution Mass Spec) Purity->Formula Pure Sample Required Functional Functional Group Identification (FTIR Spectroscopy) Formula->Functional Informs Spectroscopy Connectivity Connectivity & Skeleton (¹H, ¹³C, ¹¹B NMR) Formula->Connectivity Validates NMR Integration Functional->Connectivity Corroborates NMR Structure3D Definitive 3D Structure (X-ray Crystallography) Connectivity->Structure3D Solution vs. Solid State Report Certificate of Analysis (Structure Confirmed) Structure3D->Report

Caption: Integrated workflow for the structural elucidation of this compound.

Foundational Analysis: Purity and Molecular Formula

Purity Assessment via Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC is the cornerstone of purity analysis, offering high resolution and rapid analysis times.[4] For boronic acids, which can be challenging due to their polarity and potential for dehydration, a robust method is critical.[5][6]

Experimental Protocol: UPLC-UV/MS

  • System: Waters ACQUITY UPLC H-Class with PDA Detector and QDa Mass Detector.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[7] The choice of a C18 column is standard for retaining aromatic compounds.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[7]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 3 minutes.

  • Flow Rate: 0.6 mL/min.

  • Detection: UV at 254 nm; MS scan (ESI+) from m/z 50-500.

  • Sample Prep: 100 µg/mL in 50:50 Acetonitrile/Water.

Expertise & Causality: The use of ammonium acetate as a mobile phase modifier provides good peak shape for the acidic boronic acid moiety.[7] Coupling the UPLC to a mass spectrometer allows for peak tracking and confirmation that the major peak corresponds to the mass of the target compound, providing an initial layer of identity confirmation. The expected purity for a research-grade standard should be ≥97%.[8]

Molecular Formula Confirmation by High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecule, which is used to determine its elemental composition with high confidence. This is a critical, non-negotiable step.

Experimental Protocol: ESI-TOF MS

  • Technique: Electrospray Ionization (ESI) in negative ion mode is often effective for boronic acids.[9]

  • Instrumentation: Agilent 6545XT AdvanceLink Q-TOF LC/MS.

  • Observation: The deprotonated molecule [M-H]⁻.

  • Rationale: Boronic acids can undergo dehydration at elevated temperatures to form cyclic anhydrides (boroxines), which can complicate analysis.[7][10] ESI is a soft ionization technique that minimizes this risk.

Data Presentation: Expected HRMS Data

ParameterTheoretical ValueObserved ValueDeviation (ppm)
Molecular Formula C₈H₁₁BO₄S[11][12]--
Exact Mass [M] 214.0471--
Observed Ion [M-H]⁻ 213.0393213.0391< 1.0

A deviation of less than 5 ppm between the theoretical and observed exact mass provides strong evidence for the proposed elemental composition.

Structural Characterization: The Spectroscopic Core

With purity and molecular formula established, we proceed to define the molecule's assembly using spectroscopic techniques.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of bonds within the molecule, providing a rapid and definitive fingerprint of the functional groups present.

Experimental Protocol: ATR-FTIR

  • Method: A small amount of the solid sample is placed directly on an Attenuated Total Reflectance (ATR) crystal.

  • Rationale: ATR requires minimal sample preparation and provides high-quality data for solid powders.

  • Data Acquisition: 16 scans at a resolution of 4 cm⁻¹.

Data Interpretation: The spectrum is analyzed for characteristic absorption bands that confirm the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance & Reference
3300-3200 (broad)O-H stretchB-O-HConfirms the presence of the boronic acid hydroxyls. This band is often broad due to hydrogen bonding.[13]
1355-1320B-O stretch (asym)B-OA key indicator for the boronic acid group.[13][14]
1310-1290S=O stretch (asym)R-SO₂-R'Strong, characteristic absorption for the sulfone group.
1155-1140S=O stretch (sym)R-SO₂-R'The second strong absorption confirming the sulfone.
~3080C-H stretchAromaticIndicates the aromatic phenyl ring.[15]
2980-2940C-H stretchAliphatic (CH₂, CH₃)Confirms the ethyl group.[15]

The congruence of these bands provides a self-validating confirmation of the expected functional groups.

Connectivity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise atomic connectivity of a molecule in solution. We utilize a suite of experiments (¹H, ¹³C, and ¹¹B NMR) to build a complete picture.[16]

Experimental Protocol: NMR

  • Solvent: DMSO-d₆. Rationale: Deuterated dimethyl sulfoxide is an excellent solvent for polar aromatic compounds like boronic acids and allows for the observation of exchangeable protons (B(OH)₂).

  • Concentration: ~10 mg in 0.6 mL.

  • Instrumentation: Bruker Avance 400 MHz spectrometer.

  • Experiments: ¹H, ¹³C{¹H}, and ¹¹B.

¹H NMR Data Interpretation (Predicted) The proton NMR spectrum provides information on the number of different proton environments, their integration (ratio), and their neighboring protons (splitting pattern).

Caption: Structure of this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Coupling
~8.2 (broad s)Singlet2HB(OH )₂The acidic protons of the boronic acid are typically broad and exchange with residual water in the solvent.
~7.95Doublet2HAr-H (ortho to B)These protons are deshielded by the electron-withdrawing sulfonyl group and appear as a doublet due to coupling with their ortho neighbors.
~7.85Doublet2HAr-H (ortho to SO₂)These protons are also deshielded and couple with their ortho neighbors, creating the characteristic AA'BB' pattern of a para-substituted ring.
~3.25Quartet2H-SO₂-CH₂ -CH₃The methylene protons are adjacent to three methyl protons, resulting in a quartet (n+1=4).
~1.10Triplet3H-SO₂-CH₂-CH₃ The methyl protons are adjacent to two methylene protons, resulting in a triplet (n+1=3).

¹³C NMR Data Interpretation (Predicted) The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~145Ar-C -SO₂The ipso-carbon attached to the strongly electron-withdrawing sulfonyl group is significantly downfield.
~135Ar-C H (ortho to B)Aromatic carbon deshielded by the adjacent boron.
~130 (broad)Ar-C -BThe ipso-carbon attached to boron is often broadened due to quadrupolar relaxation of the ¹¹B nucleus.[17]
~126Ar-C H (ortho to SO₂)Aromatic carbon deshielded by the sulfonyl group.
~50-SO₂-CH₂ -CH₃Aliphatic carbon directly attached to the sulfonyl group.
~7-SO₂-CH₂-CH₃ Terminal methyl carbon, typically upfield.

¹¹B NMR Data Interpretation ¹¹B NMR is specific to the boron atom and is highly sensitive to its hybridization state.[18]

  • Expected Chemical Shift: A broad signal between δ 30-28 ppm is characteristic of a trigonal planar (sp²) arylboronic acid.[19]

  • Significance: This confirms the presence of the B(OH)₂ moiety and distinguishes it from a tetracoordinate boronate ester (which would appear further upfield at ~5-15 ppm).[18]

Definitive 3D Structure by X-ray Crystallography

While the combination of MS, IR, and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[20] It provides a precise three-dimensional map of the atoms in the solid state.

Experimental Protocol: Single-Crystal XRD

  • Crystal Growth: High-purity material is dissolved in a suitable solvent system (e.g., ethanol/water) and allowed to evaporate slowly to form diffraction-quality single crystals.

  • Data Collection: A crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern of angles and intensities is recorded as the crystal is rotated.[20]

  • Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which atomic positions are determined and refined to yield the final structure.[20]

Authoritative Grounding: The solved crystal structure would provide precise bond lengths, bond angles, and information on intermolecular interactions, such as the hydrogen-bonding network between boronic acid dimers in the crystal lattice. This technique is considered the gold standard for structural confirmation.[21][22]

Conclusion: A Self-Validating System

The structural elucidation of this compound is achieved not by a single measurement but by the rigorous application of orthogonal analytical techniques. The molecular formula from HRMS is validated by the integration and carbon count in NMR. The functional groups identified by FTIR are confirmed by the chemical shifts in NMR. The atomic connectivity derived from 2D NMR is ultimately visualized in three dimensions by X-ray crystallography. This self-validating system ensures the highest degree of confidence in the identity, purity, and structure of this critical synthetic building block, empowering researchers to proceed with confidence in their drug development endeavors.

References

Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Ethylsulfonyl)phenylboronic Acid

This compound, registered under CAS number 352530-24-6, is a cornerstone reagent in contemporary organic synthesis, particularly valued in the pharmaceutical and materials science sectors.[1] Its utility stems from the unique combination of a boronic acid moiety and an ethylsulfonyl group. The boronic acid function serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with exceptional precision.[2][3] The strongly electron-withdrawing ethylsulfonyl group imparts distinct electronic properties to the molecule, influencing the reactivity of the boronic acid and modulating the physicochemical characteristics—such as solubility, metabolic stability, and receptor binding affinity—of the resulting biaryl products. This guide provides an in-depth exploration of its properties, synthesis, and critical applications for researchers and drug development professionals.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in a laboratory setting. This compound is typically supplied as a stable, solid material.[4] Key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 352530-24-6[1][4][5][6]
Molecular Formula C₈H₁₁BO₄S[1][4][5]
Molecular Weight 214.05 g/mol [1][5][6]
Appearance Solid[4]
Melting Point 135-139 °C[6]
Purity ≥96%[4]
SMILES O=S(C1=CC=C(B(O)O)C=C1)(CC)=O[1]
InChI Key CVBNDDGEVPNUNA-UHFFFAOYSA-N[4][5][6]
Topological Polar Surface Area (TPSA) 74.6 Ų[1]
logP -0.84[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]

Synthesis and Purification Strategies

General Synthesis Pathway

The synthesis of aryl boronic acids like this compound often involves a common strategic approach: the conversion of an aryl halide to the corresponding boronic acid. A prevalent method is the halogen-metal exchange followed by quenching with a boron electrophile.

For instance, a synthetic route can commence from a precursor like 4-bromo-ethylbenzene. This starting material would first be sulfonylated to introduce the ethylsulfonyl group, followed by a borylation step. A typical borylation involves reacting the corresponding aryl lithium or Grignard reagent (formed from the aryl bromide) with a trialkyl borate, such as trimethyl or triisopropyl borate, at low temperatures. Subsequent acidic hydrolysis of the resulting boronate ester yields the final boronic acid.[7]

Purification: Addressing the Challenges

The purification of boronic acids requires careful consideration due to their unique chemical nature. A common impurity is the corresponding boroxine, a cyclic anhydride formed by the intermolecular dehydration of three boronic acid molecules.

Key Purification Techniques:

  • Recrystallization: This is a preferred method for obtaining high-purity material, provided a suitable solvent system can be identified.[8]

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be converted into their corresponding boronate salts by treatment with a base (e.g., NaOH, K₂CO₃).[9] This allows for the removal of non-acidic organic impurities through extraction with an organic solvent. The aqueous layer containing the boronate salt is then acidified to precipitate the purified boronic acid, which can be isolated by filtration.[9]

  • Chromatography: Standard silica gel chromatography can be challenging for boronic acids due to their potential for strong adsorption and decomposition on the stationary phase.[10][11] However, specialized techniques, such as using silica gel pre-treated with boric acid, can mitigate these issues and enable successful chromatographic purification.[11]

Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a powerful method for constructing biaryl structures.[2][3] The ethylsulfonyl group makes this reagent particularly useful for synthesizing molecules where modulating electron density is critical for biological activity or material properties.

The Catalytic Cycle: A Mechanistic Overview

The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle involving three key steps:[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl halide or triflate), forming a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (a boronate), which facilitates the transfer.[2][12]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Trans Transmetalation Intermediate Ar-Pd(II)L₂-Ar' OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) Trans->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) + Base ArBOH->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a representative procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equivalents)

  • Solvent System (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water 4:1)

  • Inert gas (Nitrogen or Argon)

Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reagents (Aryl Bromide, Boronic Acid, Base) B 2. Add Solvent & Catalyst A->B C 3. Degas Mixture (N₂ or Ar purge) B->C D 4. Heat to Reaction Temp (e.g., 80-100 °C) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Cool & Quench E->F G 7. Phase Separation & Extraction F->G H 8. Dry & Concentrate G->H I 9. Purify Product (Column Chromatography) H->I

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert atmosphere (Argon or Nitrogen) three times to remove oxygen.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., Toluene/Water, 4:1) via syringe, followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[13]

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. The causality for heating is to overcome the activation energy for the oxidative addition and reductive elimination steps, thereby increasing the reaction rate.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl sulfone.

Role in Medicinal Chemistry and Drug Discovery

The 4-(ethylsulfonyl)phenyl moiety is a privileged scaffold in medicinal chemistry. The sulfone group is a bioisostere for other functionalities and acts as a strong hydrogen bond acceptor, which can facilitate crucial interactions with biological targets like enzyme active sites or receptors.[14] Its incorporation can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the electronic nature of the sulfone group can be fine-tuned to optimize a compound's pharmacokinetic and pharmacodynamic profile. Boronic acids themselves, and the compounds derived from them, have shown significant biological activities, including anticancer and antibacterial properties.[15] The use of building blocks like this compound allows for the systematic exploration of chemical space around a lead compound, a strategy known as structure-activity relationship (SAR) studies, which is fundamental to modern drug discovery.[16][17]

Safety and Handling

As a laboratory reagent, this compound must be handled with appropriate care.

  • Hazards: It is classified as an irritant, causing skin irritation and serious eye irritation. It may also cause respiratory irritation.[18]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18][19]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18][19]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[18]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations at an approved waste disposal plant.[18]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its robust performance in Suzuki-Miyaura cross-coupling reactions, combined with the desirable properties imparted by the ethylsulfonyl group, secures its role as a high-value building block in the synthesis of complex organic molecules. For researchers in drug discovery and materials science, a comprehensive understanding of this compound's properties and reactivity is essential for leveraging its full synthetic potential.

References

(4-ethylsulfonylphenyl)boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-ethylsulfonylphenyl)boronic acid: Properties, Synthesis, and Application in Modern Drug Discovery

Introduction

(4-ethylsulfonylphenyl)boronic acid is a bifunctional organic compound that has emerged as a pivotal building block for researchers and scientists in the field of synthetic organic chemistry and drug development. Its structure, featuring a stable ethyl sulfone group and a versatile boronic acid moiety, makes it an invaluable reagent for constructing complex molecular architectures. The electron-withdrawing nature of the sulfonyl group modulates the electronic properties of the phenyl ring, influencing its reactivity, while the boronic acid serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions.

For professionals in drug discovery, the "sulfonylaryl" motif is of particular interest due to its prevalence in a wide range of biologically active compounds, where it often acts as a hydrogen bond acceptor and improves pharmacokinetic properties. This guide provides a comprehensive technical overview of (4-ethylsulfonylphenyl)boronic acid, detailing its fundamental properties, a robust synthetic protocol, and its cornerstone application in the Suzuki-Miyaura cross-coupling reaction, thereby offering field-proven insights for its effective utilization in research and development.

Part 1: Physicochemical Properties and Characterization

The utility of any chemical reagent begins with a thorough understanding of its physical and chemical properties. These parameters dictate storage conditions, solvent choices, and reactivity profiles. (4-ethylsulfonylphenyl)boronic acid is typically a stable, solid compound, facilitating its handling and storage in a standard laboratory setting.

Table 1: Key Physicochemical Data for (4-ethylsulfonylphenyl)boronic acid

PropertyValueSource(s)
Molecular Weight 214.05 g/mol [1]
Molecular Formula C₈H₁₁BO₄S[1][2]
CAS Number 352530-24-6[1][2]
Appearance White to off-white solid/powder[2][3]
Purity Typically ≥97%[1]
SMILES O=S(C1=CC=C(B(O)O)C=C1)(CC)=O[1]
InChI Key CVBNDDGEVPNUNA-UHFFFAOYSA-N[2]
Topological Polar Surface Area 74.6 Ų[1]

The presence of two hydroxyl groups on the boron atom, along with the sulfone group, renders the molecule relatively polar, influencing its solubility. The boronic acid functional group can undergo dehydration to form a cyclic trimer anhydride (a boroxine), a common equilibrium for boronic acids. This is typically a reversible process, and the monomeric acid is regenerated in the presence of water or during the course of reactions like the Suzuki coupling.

Part 2: Synthesis of (4-ethylsulfonylphenyl)boronic acid

While commercially available, understanding the synthesis of this reagent provides deeper insight into its chemistry and potential impurities. A common and effective method for preparing aryl boronic acids involves the reaction of an organolithium species with a trialkyl borate, followed by acidic hydrolysis.[4]

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol outlines the synthesis starting from 1-bromo-4-(ethylsulfonyl)benzene.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1-bromo-4-(ethylsulfonyl)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: This low temperature is critical to prevent side reactions, such as the reaction of the highly reactive n-butyllithium with the solvent (THF) or undesired coupling reactions. It ensures the clean formation of the aryllithium intermediate.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

    • Causality: The n-butyllithium acts as a strong base to perform a lithium-halogen exchange, generating the nucleophilic aryllithium species. A slight excess ensures complete conversion of the starting aryl bromide.

  • Borylation: To the aryllithium solution, add trimethyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Causality: Trimethyl borate serves as the electrophilic boron source. The nucleophilic carbon of the aryllithium attacks the electron-deficient boron atom. Keeping the reaction cold during addition prevents over-addition (formation of triarylboranes).

  • Quench and Hydrolysis: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 2 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours.

    • Causality: The acidic workup hydrolyzes the initially formed borate ester intermediate to the desired boronic acid. This step is essential for isolating the final product.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (4-ethylsulfonylphenyl)boronic acid can be purified by recrystallization or silica gel chromatography to achieve high purity.

Visualization: Synthesis Workflow

G A 1-Bromo-4-(ethylsulfonyl)benzene in anhydrous THF B Cool to -78 °C A->B C Add n-BuLi (Lithium-Halogen Exchange) B->C D Aryllithium Intermediate C->D E Add Trimethyl Borate (Borylation) D->E F Borate Ester Intermediate E->F G Warm to RT Acidic Workup (HCl) F->G H Purification (Recrystallization/Chromatography) G->H I (4-ethylsulfonylphenyl)boronic acid H->I

Caption: Workflow for the synthesis of (4-ethylsulfonylphenyl)boronic acid.

Part 3: Core Application in Suzuki-Miyaura Cross-Coupling

The premier application of (4-ethylsulfonylphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[5][6] This reaction is a cornerstone of modern synthesis due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and coupling partners.

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst adds to the organic halide (R-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling (4-ethylsulfonylphenyl)boronic acid with a generic aryl bromide.

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine the aryl bromide (1.0 eq), (4-ethylsulfonylphenyl)boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

    • Expertise: Using a slight excess of the boronic acid component can help drive the reaction to completion, especially if the boronic acid is prone to forming boroxine anhydrides, which can alter its effective molecular weight.

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at a loading of 1-5 mol%.

    • Expertise: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is reduced in situ to the active Pd(0) species. Its bulky phosphine ligand facilitates the reductive elimination step and prevents catalyst decomposition, making it a reliable choice for a wide range of substrates.

  • Solvent Addition and Degassing: Add the solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 10-15 minutes or by using several freeze-pump-thaw cycles.

    • Trustworthiness: This is a critical, self-validating step. Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle. Proper degassing is essential for a reproducible and high-yielding reaction.

  • Reaction: Heat the sealed reaction vessel to the desired temperature (typically 80-110 °C) with vigorous stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and ethyl acetate. Separate the layers. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting biaryl product using column chromatography on silica gel.

Visualization: Suzuki Coupling Workflow

G cluster_reagents Reagent Assembly A Aryl Halide (R-X) F Combine Reagents in Reaction Vessel A->F B (4-ethylsulfonylphenyl)boronic acid B->F C Base (e.g., K₂CO₃) C->F D Pd Catalyst (e.g., Pd(dppf)Cl₂) D->F E Solvent (e.g., Dioxane/H₂O) E->F G Degas Mixture with Ar/N₂ F->G H Heat (80-110 °C) Monitor by TLC/LC-MS G->H I Aqueous Workup & Extraction H->I J Purification (Chromatography) I->J K Final Biaryl Product J->K

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Part 4: Significance in Drug Discovery and Medicinal Chemistry

The true value of (4-ethylsulfonylphenyl)boronic acid is realized in its application to medicinal chemistry. Boron-containing compounds, particularly boronic acids, have gained immense traction, culminating in several FDA-approved drugs such as the proteasome inhibitor Bortezomib (Velcade®) and the β-lactamase inhibitor Vaborbactam.[9][10] While this specific reagent does not contain the pharmacologically active warhead itself, it serves as a critical precursor to novel drug candidates.

  • Scaffold Decoration: In drug discovery, chemists often synthesize large libraries of compounds based on a central heterocyclic core or "scaffold." (4-ethylsulfonylphenyl)boronic acid provides a rapid and efficient way to install the ethylsulfonylphenyl group onto various scaffolds via Suzuki coupling. This allows for systematic exploration of the Structure-Activity Relationship (SAR) to optimize a compound's potency, selectivity, and pharmacokinetic profile.

  • Bioisosteric Replacement: The sulfone group is a well-established bioisostere for other functional groups and is known to improve metabolic stability and solubility. The ability to easily incorporate this moiety allows medicinal chemists to fine-tune the properties of lead compounds.

  • Mimicking Biological Interactions: The sulfonyl oxygens are excellent hydrogen bond acceptors, an interaction crucial for binding to biological targets like enzymes and receptors. By using this building block, researchers can design molecules that effectively mimic these key interactions.

The evolution of boronic acids from simple synthetic intermediates to integral components of approved therapeutics underscores the importance of reagents like (4-ethylsulfonylphenyl)boronic acid in the modern drug discovery pipeline.[11][12]

Conclusion

(4-ethylsulfonylphenyl)boronic acid is more than just a chemical on a shelf; it is a versatile tool that empowers chemists to forge complex molecular connections with precision and efficiency. Its well-defined physicochemical properties, straightforward synthesis, and robust performance in the Suzuki-Miyaura coupling make it an indispensable reagent. For researchers, scientists, and drug development professionals, a mastery of its application is a step toward the rational design and synthesis of the next generation of innovative therapeutics.

References

4-(Ethylsulfonyl)phenylboronic acid synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(Ethylsulfonyl)phenylboronic Acid

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of modern medicinal chemistry and materials science, arylboronic acids are indispensable building blocks. Their prominence is primarily due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation. Among this vital class of reagents, this compound stands out. The ethylsulfonyl group (—SO₂Et) is a potent electron-withdrawing group and a hydrogen bond acceptor, properties that are highly sought after in drug design to modulate the pharmacokinetic and pharmacodynamic profiles of candidate molecules.

This guide provides a comprehensive overview of a robust and logical synthetic route to this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and ground our discussion in authoritative scientific literature. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this synthesis.

Part 1: Retrosynthetic Analysis and Strategic Planning

A logical synthesis begins with a sound retrosynthetic strategy. By deconstructing the target molecule, we can identify reliable and high-yielding transformations and readily available starting materials. The primary disconnection points for this compound are the Carbon-Boron bond and the Carbon-Sulfur bonds.

The most convergent and widely practiced approach for synthesizing substituted arylboronic acids involves the late-stage introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. This strategy, outlined below, leverages the well-established and highly versatile Miyaura borylation reaction.

G Target This compound Precursor1 1-Bromo-4-(ethylsulfonyl)benzene Target->Precursor1 Miyaura Borylation Precursor2 1-Bromo-4-(ethylthio)benzene Precursor1->Precursor2 Oxidation StartingMaterial1 4-Bromothiophenol Precursor2->StartingMaterial1 S-Alkylation StartingMaterial2 Ethyl Halide (e.g., EtI, EtBr) Precursor2->StartingMaterial2 S-Alkylation G cluster_0 Miyaura Borylation Catalytic Cycle Pd0 Pd(0)L_n OxiAdd Ar-Pd(II)-X L_n (Oxidative Addition) Pd0->OxiAdd + Ar-X Transmetal Ar-Pd(II)-B(OR)₂ L_n (Transmetalation) OxiAdd->Transmetal + Base, B₂(OR)₄ RedElim Ar-B(OR)₂ (Product) Transmetal->RedElim Reductive Elimination RedElim->Pd0 G A This compound Catalyst Pd Catalyst Base, Solvent B Aryl/Heteroaryl Halide (Ar'-X) B->Catalyst Product 4-(Ethylsulfonyl)-1,1'-biphenyl (Ar-Ar') Catalyst->Product

An In-depth Technical Guide to the Solubility of 4-(Ethylsulfonyl)phenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Ethylsulfonyl)phenylboronic acid. Designed for researchers, chemists, and formulation scientists, this document moves beyond a simple data summary to provide a foundational understanding of the physicochemical principles governing its solubility. We will explore the molecular characteristics influencing solvent interactions, provide a strategic framework for solvent selection, and detail robust experimental protocols for accurate solubility determination.

Introduction: The Significance of a Versatile Building Block

This compound is a pivotal reagent in modern organic synthesis, most notably as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. Its utility extends to the synthesis of complex molecules within the pharmaceutical and materials science sectors. The ethylsulfonyl group imparts unique electronic properties, while the boronic acid moiety provides the reactive handle for carbon-carbon bond formation.[1][2]

Understanding and controlling the solubility of this compound is paramount for its effective use. Proper solvent selection is critical for:

  • Reaction Optimization: Ensuring sufficient concentration of the reagent in the reaction medium to achieve optimal kinetics and yield.

  • Purification and Crystallization: Developing effective methods for isolating the final product and removing impurities.

  • Formulation Development: For applications in drug discovery, solubility in various excipients and solvent systems is a key determinant of bioavailability and deliverability.[3]

This guide will equip the practicing scientist with the theoretical knowledge and practical methodologies to confidently assess and leverage the solubility of this compound.

Physicochemical Profile and Solubility Predictions

While specific quantitative solubility data for this compound is not extensively published, a robust prediction of its behavior can be derived from its molecular structure. The molecule's solubility is a composite of the effects of its constituent functional groups.

  • Aromatic Phenyl Ring: The core benzene ring is hydrophobic and favors interactions with nonpolar or moderately polar aromatic solvents through π-π stacking.

  • Boronic Acid Group (-B(OH)₂): This is a polar, hydrophilic functional group capable of acting as a hydrogen bond donor (from the -OH groups) and a Lewis acid (at the electron-deficient boron atom).[1][2] This group promotes solubility in polar protic solvents like alcohols.

  • Ethylsulfonyl Group (-SO₂CH₂CH₃): This is a strongly polar, electron-withdrawing group.[4][5] The sulfur-oxygen bonds are highly polarized, making this moiety a strong hydrogen bond acceptor.[4][5][6] This group significantly increases the overall polarity of the molecule, suggesting favorable interactions with polar aprotic and protic solvents.

Key Insight: The presence of two distinct and highly polar functional groups—the boronic acid and the ethylsulfonyl moiety—on a relatively compact aromatic scaffold suggests that this compound will exhibit its highest solubility in polar organic solvents. Its solubility in nonpolar hydrocarbon solvents is expected to be very low.

cluster_molecule This compound center Phenyl Ring (Nonpolar Core) sulfonyl Ethylsulfonyl Group (-SO2Et) Strongly Polar H-Bond Acceptor center->sulfonyl boronic Boronic Acid Group (-B(OH)2) Polar H-Bond Donor/Acceptor center->boronic

Caption: Key functional groups influencing solubility.

Critical Theoretical Consideration: The Boroxine Equilibrium

A unique and critical aspect of boronic acid chemistry is the propensity to undergo dehydration to form a cyclic anhydride known as a boroxine.[7][8] This is a reversible equilibrium between three molecules of the boronic acid and one molecule of the boroxine, with the release of three molecules of water.

3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

This equilibrium has profound implications for solubility studies:

  • Solvent-Dependence: The position of this equilibrium is highly dependent on the solvent environment. In anhydrous or nonpolar solvents, the formation of the less polar boroxine may be favored. In the presence of water or in highly polar protic solvents, the equilibrium tends to lie towards the monomeric boronic acid.

  • Impact on Measurement: The presence of two species (monomer and trimer) in solution can complicate solubility measurements. It is often the solubility of the total "boronic acid species" that is determined. For synthetic applications, the boroxine is often equally reactive in Suzuki couplings as it can hydrolyze in situ.[9]

Expert Insight: When conducting solubility experiments, it is crucial to be aware of this equilibrium. Drying the solid compound extensively before the experiment may increase the proportion of boroxine, potentially affecting the initial dissolution rate and the final equilibrium solubility value.

G substance This compound Solid Sample solubility Equilibrium Solubility substance->solubility solvent Organic Solvent solvent->solubility factors Key Factors polarity Solvent Polarity ('Like Dissolves Like') factors->polarity temp Temperature (Affects ΔH of solution) factors->temp boroxine Boroxine Equilibrium (Monomer vs. Trimer) factors->boroxine polarity->solubility temp->solubility boroxine->solubility

Caption: Interacting factors that determine equilibrium solubility.

Strategic Solvent Selection for Screening

Based on the theoretical principles discussed, a tiered approach to solvent screening is recommended. The following table provides a predicted solubility profile to guide initial experiments.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, THF, DMSO, DMFHighStrong dipole-dipole interactions with the sulfonyl group and can accept hydrogen bonds from the boronic acid.
Polar Protic Methanol, Ethanol, IsopropanolHigh to ModerateCapable of hydrogen bonding with both the sulfonyl (acceptor) and boronic acid (donor/acceptor) groups.
Chlorinated Dichloromethane (DCM), ChloroformModerate to LowIntermediate polarity; can engage in dipole-dipole interactions but lacks strong hydrogen bonding capability.
Ethers Diethyl Ether, 2-MeTHF, DioxaneModerate to LowCan act as hydrogen bond acceptors but have lower overall polarity compared to ketones or alcohols.
Aromatic Toluene, XylenesLowPrimarily nonpolar interactions with the phenyl ring; insufficient to overcome the crystal lattice energy of the polar solid.
Aliphatic Hexanes, Heptane, CyclohexaneVery Low / InsolubleNonpolar solvents with only weak van der Waals forces, which are unfavorable for solvating the highly polar functional groups.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility. It involves agitating an excess of the solid compound in the chosen solvent at a constant temperature until equilibrium is reached.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specified temperature.

Materials & Equipment:

  • This compound (purity ≥97%)[10]

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or sealed flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Step-by-Step Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial. An excess is critical to ensure a saturated solution is formed. A general rule is to add at least 2-3 times the expected amount needed for saturation.

    • Accurately add a known volume or mass of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stir bar.

    • Agitate the samples at a constant, controlled temperature (e.g., 25 °C) for a predetermined period.

    • Trustworthiness Check: To ensure equilibrium has been reached, a time-to-equilibrium study should be performed. Samples are taken at various time points (e.g., 4, 8, 24, 48 hours). Equilibrium is confirmed when the measured concentration does not change between two consecutive time points (e.g., 24 and 48 hours). For most compounds, 24-48 hours is sufficient.

  • Sampling and Analysis:

    • Once equilibrium is reached, stop agitation and allow the excess solid to settle for at least 30 minutes in the temperature-controlled environment.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the range of the calibration standards.

    • Analyze the calibration standards and the diluted sample by HPLC-UV or UV-Vis spectroscopy to determine the concentration of the dissolved compound.

  • Calculation:

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply the calculated concentration by the dilution factor to determine the final solubility of this compound in the solvent. Report the result in units such as mg/mL or mol/L.

G start Start prep_standards 1. Prepare Calibration Standards start->prep_standards prep_slurry 2. Prepare Slurry (Excess Solid + Solvent) start->prep_slurry analyze 7. Analyze via HPLC/UV prep_standards->analyze For Calibration Curve equilibrate 3. Equilibrate (Constant T°, Agitation) prep_slurry->equilibrate check Is Equilibrium Reached? equilibrate->check check->equilibrate No sample 4. Sample Supernatant check->sample Yes filter 5. Filter Sample (0.2 µm) sample->filter dilute 6. Dilute Sample filter->dilute dilute->analyze calculate 8. Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for the Isothermal Shake-Flask solubility method.

Conclusion

While readily available datasets on the solubility of this compound are scarce, a deep understanding of its molecular structure allows for a highly predictive approach to its behavior in organic solvents. The dominant polar characteristics of the ethylsulfonyl and boronic acid groups dictate a preference for polar solvents. However, the complex equilibrium with its boroxine trimer adds a layer of complexity that must be acknowledged during experimental design. By employing systematic screening strategies and robust, well-controlled experimental methods like the isothermal shake-flask protocol, researchers can reliably determine the solubility of this important synthetic building block, enabling streamlined process development, reaction optimization, and formulation design.

References

stability of 4-(Ethylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 4-(Ethylsulfonyl)phenylboronic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a comprehensive analysis of the stability profile of this compound, offering field-proven insights into its degradation pathways, critical storage and handling parameters, and robust experimental protocols for its assessment. This document is intended to serve as a core resource for ensuring the integrity and successful application of this vital synthetic building block.

Introduction

This compound is a key reagent in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the construction of complex molecules, particularly in pharmaceutical and materials science, is well-established. However, like many organoboron compounds, its stability is not absolute. The presence of both a boronic acid moiety and a potent electron-withdrawing ethylsulfonyl group creates a unique chemical profile that is susceptible to specific degradation pathways. A thorough understanding of this stability profile is not merely academic; it is critical for ensuring reaction reproducibility, controlling impurity profiles in drug substance synthesis, and defining appropriate long-term storage conditions. This guide elucidates the core stability characteristics of this molecule and provides a practical framework for its management and analysis.

Section 1: The Intrinsic Stability Profile: Key Degradation Pathways

The is governed by three primary degradation pathways. The electron-withdrawing nature of the ethylsulfonyl group significantly influences the reactivity of the C-B bond, making the molecule particularly sensitive to certain conditions.

  • Protodeboronation (Hydrolytic Instability) : This is the most significant and often performance-limiting degradation pathway for arylboronic acids.[1] Protodeboronation involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, converting the boronic acid back to the parent arene (ethylsulfonylbenzene). This reaction is highly dependent on pH and is dramatically accelerated in basic aqueous media.[2]

    • Mechanism Insight : The reaction proceeds via the formation of a more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻) under basic conditions. For electron-deficient arylboronic acids, such as this compound, this process can be exceptionally rapid.[2][3] The electron-withdrawing sulfonyl group stabilizes the partial negative charge that develops on the ipso-carbon during C-B bond cleavage, thus lowering the activation energy for this undesired side reaction.[4] This is a critical consideration in Suzuki-Miyaura coupling, which is almost universally performed in the presence of a base.[1]

  • Oxidation : The C-B bond can be susceptible to oxidation, leading to the formation of the corresponding phenol, 4-(ethylsulfonyl)phenol. This can be mediated by various oxidants, including atmospheric oxygen, peroxides, or certain metal catalysts, particularly under basic conditions. While often less rapid than protodeboronation, it represents a common impurity that must be monitored.

  • Dehydration to Boroxine : Boronic acids can undergo reversible intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine. This process involves three molecules of the boronic acid condensing with the elimination of three molecules of water. While reversible upon exposure to water, the formation of boroxine can complicate accurate weighing and analysis, as it alters the molecular weight and may exhibit different solubility and reactivity profiles.

cluster_main This compound Stability cluster_degradation Degradation Products parent This compound protodeboronation Ethylsulfonylbenzene parent->protodeboronation Protodeboronation (+H₂O, Base-Catalyzed) oxidation 4-(Ethylsulfonyl)phenol parent->oxidation Oxidation ([O]) boroxine Corresponding Boroxine (Trimer Anhydride) parent->boroxine Dehydration (-3 H₂O, Reversible)

Caption: Primary degradation and transformation pathways for this compound.

Section 2: Critical Factors Influencing Stability

The rate and extent of degradation are highly dependent on environmental and experimental conditions. Proactive control of these factors is essential for maintaining the integrity of the material.

FactorImpact on StabilityRationale & Mitigation Strategy
pH High Impact. Highly unstable in basic aqueous solutions (pH > 8). Moderately stable in neutral or acidic media.The formation of the reactive boronate anion is favored at high pH, accelerating protodeboronation.[2][5] Strategy: Avoid prolonged exposure to basic aqueous solutions. In reactions (e.g., Suzuki coupling), consider slow-release strategies or base/solvent systems known to minimize this side reaction.
Atmosphere Moderate Impact. Exposure to ambient air can lead to slow oxidation and hydrolysis.Oxygen can promote oxidation to the phenol. Atmospheric moisture facilitates hydrolysis and can drive the formation of boroxine upon drying. Strategy: Store under an inert atmosphere (Nitrogen or Argon).[6] Minimize time exposed to air during handling.
Temperature Moderate Impact. Elevated temperatures accelerate all degradation pathways.Degradation reactions, like all chemical processes, have higher rates at increased temperatures. Strategy: Store at recommended refrigerated temperatures (e.g., 2-8 °C) for long-term stability.[6] Avoid unnecessary exposure to heat.
Light Low to Moderate Impact. Photolytic degradation is possible, though typically less significant than hydrolysis or oxidation.UV exposure can provide the energy to initiate radical processes or other degradation pathways. Strategy: Store in amber vials or protect from direct light, as is good practice for all sensitive reagents.
Solvents High Impact. Protic solvents (water, methanol) can participate in protodeboronation.Water is a reactant in hydrolysis/protodeboronation. Strategy: For analytical purposes, use aprotic solvents like acetonitrile for sample preparation where possible. If aqueous solutions are necessary, they should be acidic and used for the shortest possible duration.

Section 3: Recommended Storage and Handling Protocols

Adherence to strict storage and handling procedures is the most effective way to ensure the long-term viability of this compound.

  • Long-Term Storage (Months to Years):

    • Store in a tightly sealed container at refrigerated conditions (2-8 °C).[6]

    • The container headspace should be purged with an inert gas (Argon or Nitrogen) before sealing.

    • Protect from light by using an amber vial or storing the vial in a dark location.

  • Short-Term Storage (Days to Weeks):

    • Storage in a desiccator at room temperature is acceptable, provided the container is well-sealed under an inert atmosphere.

  • Handling for Use:

    • Allow the container to warm to room temperature in a desiccator before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid, which would introduce water.

    • Weigh and handle the solid in a glove box or under a stream of inert gas whenever possible. If handled in the open, do so quickly to minimize exposure to air and humidity.

    • Use dry, aprotic solvents for preparing stock solutions whenever the application allows.

Section 4: A Framework for Stability Assessment: Experimental Protocols

To empirically determine the stability of a given batch of material or to validate an analytical method, a forced degradation study is the industry-standard approach.[7] This involves intentionally stressing the material under various conditions to produce its likely degradants.[8]

cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions (Target 5-20% Degradation) start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (Solid) (e.g., 80°C) start->thermal photo Photolytic (Solution) (ICH Q1B Light Exposure) start->photo analysis Analyze All Samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Results: - Identify Degradants - Confirm Peak Purity - Validate Method Specificity analysis->evaluation

Caption: Experimental workflow for a forced degradation study of this compound.

Protocol 4.1: Stability-Indicating HPLC Method Development

Objective: To establish a robust HPLC method capable of separating this compound from its primary degradants (ethylsulfonylbenzene and 4-(ethylsulfonyl)phenol) and any other process impurities.

Rationale: Arylboronic acids can be challenging to analyze via reverse-phase HPLC due to potential on-column degradation or poor peak shape. The selection of a column with low silanol activity and a slightly acidic mobile phase is key to mitigating these issues.[9]

Methodology:

  • Column Selection: Waters XSelect HSS T3 (e.g., 4.6 x 150 mm, 3.5 µm) or equivalent C18 column with low silanol activity.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Gradient Program (Example):

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17.1-20 min: Return to 10% B and equilibrate.

  • System Suitability: Prepare a resolution solution containing the parent compound, ethylsulfonylbenzene, and 4-(ethylsulfonyl)phenol. The method is suitable if the resolution between all adjacent peaks is >2.0.

Protocol 4.2: Forced Degradation Study Execution

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation.[10]

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in the sample diluent.

  • Untreated Control: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately (Time 0).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60 °C. Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute to the target concentration, and analyze.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature. Due to the high reactivity, withdraw aliquots at very short time points (e.g., 5, 15, 30, 60 minutes). Neutralize with an equivalent amount of HCl, dilute, and analyze immediately.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours), dilute, and analyze.

  • Thermal Degradation: Store a sample of the solid material in an oven at 80 °C for 48 hours. Also, store a sample of the stock solution at 60 °C. Prepare samples for analysis by dissolving/diluting to the target concentration.

  • Photolytic Degradation: Expose a sample of the stock solution to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and stored under the same conditions. Analyze both samples.

  • Data Analysis: For each condition, compare the chromatogram of the stressed sample to the untreated control. Calculate the percentage degradation, quantify the major degradants (using relative response factors if necessary), and perform a mass balance assessment.

Conclusion

This compound is an indispensable synthetic tool whose utility is directly tied to its purity and stability. Its primary liabilities—base-catalyzed protodeboronation, oxidation, and dehydration—are well-defined and manageable through rigorous control of its chemical environment. By implementing the recommended storage, handling, and analytical protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of the material, leading to more reliable, reproducible synthetic outcomes and a more robust understanding of the impurity landscape for regulatory purposes.

References

An In-depth Technical Guide to 4-(Ethylsulfonyl)phenylboronic Acid and Its Derivatives: A Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a comprehensive technical overview of 4-(ethylsulfonyl)phenylboronic acid and its derivatives, indispensable building blocks in contemporary medicinal chemistry. We will delve into the synthesis, chemical properties, and diverse applications of these compounds, with a particular focus on their role in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and advanced insights into the practical application of this important class of molecules.

Introduction: The Emergence of Sulfonyl-Containing Boronic Acids in Medicinal Chemistry

Boron-containing compounds, once viewed with a degree of skepticism in medicinal chemistry, have undergone a significant renaissance.[1][2] This shift in perspective has been largely driven by the success of drugs like Bortezomib, a proteasome inhibitor containing a boronic acid moiety, which demonstrated the therapeutic potential and manageable safety profile of these compounds.[2][3] Among the vast landscape of organoboron compounds, phenylboronic acids have emerged as particularly versatile scaffolds.[4] The introduction of a sulfonyl group, specifically the ethylsulfonyl moiety at the para-position of the phenyl ring, imparts a unique set of physicochemical properties that have proven highly advantageous in drug design.

The 4-(ethylsulfonyl)phenyl group is a key pharmacophore found in a variety of biologically active molecules. The sulfone group is a strong hydrogen bond acceptor and can participate in crucial interactions with biological targets.[5] Its electron-withdrawing nature also influences the reactivity of the boronic acid group, a feature that can be strategically exploited in chemical synthesis.

This guide will explore the synthesis of the parent compound, this compound, and its subsequent elaboration into a diverse array of derivatives. We will examine its pivotal role in the Suzuki-Miyaura coupling reaction, a cornerstone of modern carbon-carbon bond formation, and showcase how this chemistry has been leveraged to create novel drug candidates targeting a range of diseases.

Physicochemical Properties and Structural Features

This compound is a white to off-white solid with a molecular weight of 214.05 g/mol and the chemical formula C8H11BO4S.[5][6][7]

PropertyValueSource
Molecular Formula C8H11BO4S[5][7]
Molecular Weight 214.05 g/mol [5][7]
Appearance Solid[6]
Purity ≥97%[5]
Storage 4°C[5]

The presence of the electron-withdrawing ethylsulfonyl group significantly impacts the electronic properties of the phenyl ring and the acidity of the boronic acid. This electronic modulation is a key factor in its reactivity and its interactions with biological targets.

Synthesis of this compound

The synthesis of arylboronic acids is a well-established field in organic chemistry.[8] A common and effective method for the preparation of this compound involves a metal-halogen exchange reaction followed by trapping with a borate ester.

General Synthetic Protocol

A typical synthetic route starts from a readily available para-substituted bromophenyl derivative. The following is a representative, non-exhaustive protocol:

Step 1: Synthesis of 4-Bromophenyl Ethyl Sulfone

  • To a solution of 4-bromothiophenol in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA).

  • Follow with the introduction of an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base (e.g., potassium carbonate) to yield 4-bromophenyl ethyl sulfone.

  • Purify the product via recrystallization or column chromatography.

Step 2: Borylation to form this compound

  • Dissolve the 4-bromophenyl ethyl sulfone in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (typically -78 °C).

  • Add a strong organolithium base, such as n-butyllithium, dropwise to facilitate the lithium-halogen exchange.

  • After a suitable reaction time, add a trialkyl borate, such as triisopropyl borate, to the reaction mixture.

  • Allow the reaction to warm to room temperature and then quench with an aqueous acid (e.g., hydrochloric acid) to hydrolyze the borate ester and afford the desired this compound.

  • The crude product is then typically purified by recrystallization.

Figure 1: Synthetic workflow for this compound.

The Suzuki-Miyaura Coupling: A Gateway to Molecular Diversity

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[9][10][11] This reaction has become one of the most important and widely used methods for the formation of carbon-carbon bonds in organic synthesis, particularly in the pharmaceutical industry.[11] this compound is an excellent coupling partner in this reaction, allowing for the introduction of the 4-(ethylsulfonyl)phenyl moiety into a wide range of molecular scaffolds.

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is generally understood to proceed through a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group (in this case, the 4-(ethylsulfonyl)phenyl group) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[11]

Suzuki_Coupling Pd0 Pd(0) PdII_RX R-Pd(II)-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)-Ar PdII_RX->PdII_R_Ar Transmetalation (Ar-B(OH)2, Base) Product R-Ar PdII_R_Ar->Product Reductive Elimination Product->Pd0 Regeneration

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Practical Considerations and a General Protocol

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.

Typical Reaction Components:

  • Palladium Catalyst: Common choices include Pd(PPh3)4, Pd(OAc)2, and PdCl2(dppf).

  • Ligand: Phosphine ligands such as triphenylphosphine (PPh3) or more specialized ligands are often used to stabilize the palladium catalyst and facilitate the reaction.

  • Base: An inorganic base such as potassium carbonate, sodium carbonate, or potassium phosphate is required to activate the boronic acid.[9]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is frequently employed.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the organohalide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (0.5-5 mol%), and the ligand.

  • Add the base and the solvent system.

  • Degas the reaction mixture by bubbling an inert gas (e.g., argon) through the solution or by using freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (often between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup to remove the inorganic salts.

  • The organic layer is then dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Derivatives of this compound in Drug Discovery

The 4-(ethylsulfonyl)phenyl moiety has been incorporated into a multitude of drug candidates and approved medicines, where it often plays a critical role in binding to the target protein and influencing the pharmacokinetic properties of the molecule.

Anti-inflammatory and COX-2 Inhibitors

A significant application of the 4-(methylsulfonyl)phenyl moiety, a close analog of the ethylsulfonyl derivative, is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[12] For instance, celecoxib, a well-known anti-inflammatory drug, features a 4-(methylsulfonyl)phenyl group. This group is crucial for its selective binding to the COX-2 enzyme. Derivatives of 2-(4-methylsulfonylphenyl) indole have been synthesized and shown to exhibit potent anti-inflammatory and antimicrobial activities.[12]

Anticancer Agents

The sulfonylimidazolidinone motif, which can be synthesized from precursors like this compound, has been investigated for its cytotoxic effects against various cancer cell lines.[13][14] Novel 1-(1-benzoylindoline-5-sulfonyl)-4-phenyl-4,5-dihydroimidazolones have demonstrated potent and broad cytotoxicities.[13] Furthermore, phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates have been developed as antimitotic prodrugs that are bioactivated by CYP1A1, an enzyme often overexpressed in resistant breast cancer cells.[15]

Other Therapeutic Areas

The versatility of the this compound scaffold has led to its exploration in a wide range of other therapeutic areas. For example, derivatives have been investigated as:

  • GPR119 agonists for the treatment of type 2 diabetes.[16]

  • Carbonic anhydrase inhibitors .[17]

  • β-lactamase inhibitors to combat antibiotic resistance.[18][19]

  • Modulators of the pulmonary inflammatory response .[20]

Conclusion and Future Perspectives

This compound and its derivatives have firmly established themselves as invaluable tools in the arsenal of the medicinal chemist. The synthetic tractability of the boronic acid functional group, particularly its utility in the robust and versatile Suzuki-Miyaura coupling reaction, allows for the efficient construction of complex molecular architectures. The unique electronic and steric properties conferred by the ethylsulfonyl group contribute to favorable interactions with biological targets and can be tuned to optimize the pharmacokinetic profile of a drug candidate.

As our understanding of disease biology continues to grow, the demand for novel, highly specific, and potent small molecule therapeutics will only increase. The continued exploration of the chemical space around the this compound scaffold, coupled with advances in synthetic methodology and computational drug design, promises to yield the next generation of innovative medicines.

References

applications of 4-(Ethylsulfonyl)phenylboronic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of 4-(Ethylsulfonyl)phenylboronic Acid in Medicinal Chemistry

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, the selection of building blocks is a critical determinant of success in drug discovery pipelines. This compound is a reagent that exemplifies the strategic convergence of two highly valuable functional groups: the boronic acid and the ethylsulfonyl moiety. Its utility extends far beyond that of a simple linker; it is a carefully designed tool that imparts specific, desirable properties to target molecules.

The boronic acid group is a cornerstone of carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction's reliability, functional group tolerance, and mild conditions have made it an indispensable method for constructing the complex biaryl structures prevalent in many pharmaceuticals.[3][4]

Concurrently, the ethylsulfonyl group serves as a powerful modulator of physicochemical and pharmacokinetic properties. As a strong electron-withdrawing group and a potent hydrogen bond acceptor, the sulfonyl moiety can enhance binding affinity, improve metabolic stability, and fine-tune solubility and lipophilicity.[5] Its presence significantly influences the electronic nature of the phenyl ring and the acidity of the boronic acid, making this compound a unique and highly reactive coupling partner.

This guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of bioactive molecules. We will dissect its application in Suzuki-Miyaura coupling, present detailed experimental protocols, and analyze its function as a critical pharmacophore, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Suzuki-Miyaura Coupling - A Gateway to Biaryl Scaffolds

The primary application of this compound in medicinal chemistry is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][4] This reaction facilitates the formation of a C-C bond between the boronic acid's phenyl ring and an aryl or heteroaryl halide (or triflate), a core transformation for building many drug scaffolds.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-understood palladium catalytic cycle. The ethylsulfonyl group, being strongly electron-withdrawing, enhances the rate of the transmetalation step by increasing the electrophilicity of the boron atom and facilitating the transfer of the aryl group to the palladium center.

Suzuki_Miyaura_Cycle A Pd(0)Ln Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X Ln B->C D Transmetalation C->D E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' Product F->G ArX Ar-X (Aryl Halide) ArX->B Boronic Ar'-B(OH)2 (4-(Ethylsulfonyl)phenyl boronic acid) Boronic->D Base Base (e.g., K2CO3) Base->D Drug_Synthesis_Workflow Start_A Heterocyclic Halide (e.g., 2-chloropyridine derivative) Reaction Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C Start_A->Reaction Start_B 4-(Ethylsulfonyl) phenylboronic acid Start_B->Reaction Intermediate Biaryl Intermediate (Core Scaffold) Reaction->Intermediate Modification Further Functionalization (e.g., Amide coupling, Side chain addition) Intermediate->Modification Final Final Drug Candidate (e.g., GPR119 Agonist) Modification->Final

References

A Technical Guide to 4-(Ethylsulfonyl)phenylboronic Acid: A Versatile Building Block in Modern Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of advanced materials, the rational design of molecular building blocks is paramount to achieving desired functionalities. 4-(Ethylsulfonyl)phenylboronic acid (4-ESPBA) has emerged as a particularly valuable reagent, distinguished by the unique interplay between its boronic acid moiety and the strongly electron-withdrawing ethylsulfonyl group. This combination not only facilitates robust covalent bond formation via established chemistries like the Suzuki-Miyaura coupling but also imparts distinct electronic and physical properties to the resulting materials. This technical guide provides an in-depth exploration of 4-ESPBA's role in material science, moving beyond a simple catalog of applications to explain the underlying chemical principles and experimental rationale. We will dissect its application in the synthesis of high-performance polymers, the construction of sensitive chemical sensors, and the architecting of crystalline porous materials like Covalent Organic Frameworks (COFs). This document is intended for researchers and scientists seeking to leverage the unique attributes of 4-ESPBA to drive innovation in materials design, organic electronics, and diagnostics.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily celebrated for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction provides a powerful and versatile method for forming carbon-carbon bonds, essential for constructing complex organic molecules.[3] However, the true potential of this class of compounds is realized through the strategic functionalization of the phenyl ring. The nature of the substituent profoundly influences the electronic properties, reactivity, and stability of the boronic acid and, consequently, the characteristics of the final material.

This compound stands out due to the potent electron-withdrawing nature of the ethylsulfonyl (-SO₂Et) group. This functional group modifies the Lewis acidity of the boron center and influences the electronic landscape of the entire molecule, which is a critical consideration in the design of materials for organic electronics and sensing applications.[4][5]

Physicochemical Properties of this compound

A thorough understanding of a material's fundamental properties is the prerequisite for its effective application. The key properties of 4-ESPBA are summarized below.

PropertyValueSource
CAS Number 352530-24-6[6][7]
Molecular Formula C₈H₁₁BO₄S[7][8]
Molecular Weight 214.05 g/mol [6][7]
Appearance White to off-white solid/powder[8]
Melting Point 126-130 °C
Hydrogen Bond Acceptors 4[6]
Hydrogen Bond Donors 2[6]
Rotatable Bonds 3[6]

These properties make 4-ESPBA a stable, solid reagent that is readily handled in standard laboratory settings.

Structural Overview

The structure of 4-ESPBA is key to its functionality. The boronic acid group provides the reactive handle for covalent bond formation, while the ethylsulfonyl group acts as a powerful modulator of the molecule's electronic character.

Figure 1: Chemical structure of this compound.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a pillar of polymer and materials chemistry, enabling the synthesis of conjugated aromatic polymers, which are central to organic electronics.[1] 4-ESPBA serves as a critical monomer in these step-growth polymerizations.

Mechanistic Considerations and the Role of the Ethylsulfonyl Group

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The ethylsulfonyl group exerts a significant influence on this process. Its electron-withdrawing nature increases the Lewis acidity of the boron atom, which can facilitate the transmetalation step where the organic group is transferred from boron to the palladium center. Furthermore, incorporating this group into a polymer backbone imparts valuable properties such as improved thermal stability and modified electronic characteristics, which are desirable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[4][5]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Ar-Pd(II)-X L₂ (Oxidative Addition Product) pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-Ar' L₂ (Transmetalation Product) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Coupled Product (Ar-Ar') pd_complex2->product byproduct X-B(OH)₂ + Base-H⁺ pd_complex2->byproduct aryl_halide Aryl Halide (Ar-X) aryl_halide->pd_complex1 boronic_acid 4-ESPBA (Ar'-B(OH)₂) + Base boronic_acid->pd_complex2

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Sulfonyl-Functionalized Poly(p-phenylene)

This protocol outlines a typical Suzuki polycondensation (SPC) for creating a functional polymer, a process widely used to synthesize materials for organic electronics.[1]

Objective: To synthesize a poly(p-phenylene) derivative by reacting this compound with a dihaloarene monomer.

Materials:

  • This compound (4-ESPBA)

  • 1,4-Dibromo-2,5-dihexylbenzene (or other suitable dihaloarene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized water, degassed

  • Methanol

  • Standard Schlenk line and glassware

Procedure:

  • Reagent Preparation: In a Schlenk flask, combine this compound (1.05 eq), 1,4-dibromo-2,5-dihexylbenzene (1.00 eq), and anhydrous potassium carbonate (4.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (1-2 mol%), to the flask. The amount of catalyst is critical; too little results in incomplete reaction, while too much can be difficult to remove from the final polymer.

  • Solvent Addition: Add a degassed 2:1 mixture of toluene and water to the flask. The biphasic system is crucial for the reaction mechanism, with the base dissolving in the aqueous phase.[9]

  • Reaction Execution: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring under an inert atmosphere (Argon or Nitrogen) for 48-72 hours. The progress can be monitored by techniques like GPC to track the increase in molecular weight.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol with stirring. The polymer will precipitate out of the solution.

  • Purification:

    • Filter the precipitated polymer.

    • Wash the solid extensively with water to remove inorganic salts, followed by methanol to remove unreacted monomers and oligomers.

    • To remove catalyst residues, the polymer can be redissolved in a suitable solvent (e.g., chloroform or THF) and passed through a short column of silica gel or alumina.

    • Reprecipitate the polymer in methanol and dry under vacuum at 40-50 °C until a constant weight is achieved.

Self-Validation: The success of the synthesis is validated by characterizing the final polymer using techniques such as ¹H NMR spectroscopy (to confirm the structure), Gel Permeation Chromatography (GPC, to determine molecular weight and dispersity), and Thermal Gravimetric Analysis (TGA, to assess thermal stability).

Application in Sensor Technology

The boronic acid functional group is a versatile recognition element for diol-containing molecules, such as carbohydrates (e.g., glucose) and catechols.[10][11] This interaction is based on the reversible formation of stable five- or six-membered cyclic boronate esters.[12] 4-ESPBA can be incorporated into polymers or onto surfaces to create sensors that translate this binding event into a detectable signal.

Principle of Diol Recognition

As a Lewis acid, the boron atom in 4-ESPBA can accept a pair of electrons from a nucleophile. In aqueous media, it exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form. The latter binds strongly with 1,2- or 1,3-diols.[13] This binding event can alter the physical or electronic properties of a system, leading to a measurable change, such as a shift in fluorescence or a change in electrochemical potential.[10][14] The electron-withdrawing sulfonyl group can influence the pKa of the boronic acid, tuning the pH range at which optimal diol binding occurs.[15]

Diol_Binding cluster_unbound Unbound State (Aqueous Solution) cluster_bound Bound State espba 4-ESPBA complex Cyclic Boronate Ester (Signal Generation) espba->complex Reversible Covalent Bonding diol cis-Diol (e.g., Glucose) espba_img diol_img complex_img

Figure 3: Reversible binding of 4-ESPBA with a generic cis-diol to form a cyclic boronate ester.

This principle is the foundation for developing electrochemical and fluorescent sensors for biologically important molecules like glucose and glycoproteins.[13][16]

Role in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas.[17] They are constructed from organic building blocks linked by strong covalent bonds.[18] Boronic acids were among the first monomers used to successfully synthesize COFs, typically through self-condensation to form boroxine rings or condensation with diols (like catechols) to form boronate esters.[17][19]

While polyfunctional boronic acids are required to build the framework, monofunctional boronic acids like 4-ESPBA can play a crucial role as "truncating" or "capping" agents.[20] By co-crystallizing a tetrahedral tetrakis(boronic acid) monomer with 4-ESPBA, the framework's growth can be controlled. The 4-ESPBA molecule occupies a potential linkage site, effectively terminating the network extension at that point. This strategy offers a powerful method for:

  • Functionalizing the Pore Environment: The ethylsulfonyl groups will line the pores of the COF, altering the surface chemistry and polarity. This can be used to tune the framework's affinity for specific guest molecules, making it suitable for selective gas storage or separation applications.

  • Controlling Crystallinity and Morphology: The introduction of a capping agent can influence the crystallization process, potentially leading to different crystal sizes or morphologies.[20]

The robust, covalent nature of COFs makes them promising materials for catalysis, gas storage, and sensing.[21][22] The ability to precisely functionalize their internal structure using reagents like 4-ESPBA is key to unlocking their full potential.[20]

Conclusion and Future Outlook

This compound is far more than a simple analogue of phenylboronic acid. The presence of the ethylsulfonyl group provides a powerful lever for tuning electronic properties, reactivity, and intermolecular interactions. Its role as a building block in Suzuki polycondensation reactions has enabled the creation of functional polymers for organic electronics.[23] Its inherent ability to bind diols makes it a valuable component in the design of advanced sensors, and its use as a functionalizing agent in COF synthesis opens new avenues for creating bespoke porous materials.

For researchers and developers, 4-ESPBA represents a strategic choice when the goal is to impart specific electronic characteristics or to modulate the binding properties of a material. Future research will likely focus on integrating 4-ESPBA into even more complex architectures, such as multi-component polymers for advanced electronics, stimuli-responsive hydrogels for biomedical applications, and highly selective COFs for challenging chemical separations.[11][24] A deep understanding of its chemistry is crucial for the rational design of these next-generation functional materials.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-(Ethylsulfonyl)phenylboronic Acid for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-(Ethylsulfonyl)phenyl Moiety

In the landscape of modern drug discovery, the 4-(ethylsulfonyl)phenyl structural motif is a cornerstone for developing highly selective and potent therapeutic agents. Its prevalence is notable in a range of pharmaceuticals, including selective COX-2 inhibitors where the methylsulfonyl group has been identified as a critical pharmacophore element contributing to the desired selectivity profile.[1] The strong electron-withdrawing nature of the ethylsulfonyl group significantly influences the electronic properties of the phenyl ring, impacting molecular interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for incorporating this valuable moiety into complex molecular architectures, offering a robust and versatile tool for medicinal chemists.[2][3] This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 4-(ethylsulfonyl)phenylboronic acid, detailing a reliable protocol, explaining the mechanistic underpinnings, and offering insights for reaction optimization.

Mechanistic Considerations for an Electron-Deficient Boronic Acid

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate.[4][5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

While the reaction is broadly applicable, the electronic nature of the coupling partners can significantly influence reaction kinetics and overall efficiency. This compound is considered an electron-deficient arylboronic acid due to the potent electron-withdrawing sulfonyl group. This property can make the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, more challenging compared to electron-rich boronic acids.[6] However, the electron-withdrawing group on the boronic acid can be advantageous in preventing undesired side reactions such as protodeboronation.[6]

The choice of base is critical as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation process.[5][7] For electron-deficient systems, a judicious selection of the palladium catalyst, ligand, base, and solvent system is paramount to achieving high yields and purity.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation B(OR)2X B(OR)2X Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OR)2 4-(EtSO2)Ph-B(OH)2 Ar-B(OR)2->Ar-Pd(II)-Ar'(L2) Ar'-X Coupling Partner (Aryl/Vinyl-Halide/OTf) Ar'-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents: - Aryl Halide - Boronic Acid - Base - Catalyst Setup Assemble Reaction Flask under Inert Gas Reagents->Setup Solvent Prepare & Degas Solvent Solvent->Setup Heating Heat to Reaction Temp Setup->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quench Cool & Quench Reaction Monitoring->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Recommended Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides. Optimization may be required for specific substrates.[8][9][10]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%e.g., ChemSceneStore at 4°C.[11]
Aryl Halide (e.g., Aryl Bromide)Synthesis GradeVariousEnsure purity.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeVariousHandle in a fume hood.
Tricyclohexylphosphine (PCy₃)Ligand GradeVariousAir-sensitive, handle under inert gas.
Potassium Phosphate (K₃PO₄)AnhydrousVariousFinely powdered is preferable.
1,4-DioxaneAnhydrousVariousDegas thoroughly before use.
Deionized WaterHigh PurityIn-houseDegas thoroughly before use.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), and potassium phosphate (2.0-3.0 mmol, 2.0-3.0 equiv.).

    • In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

    • Evacuate and backfill the reaction flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction Execution:

    • Add the anhydrous, degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) to the reaction flask via syringe.

    • Add the prepared catalyst solution to the reaction mixture.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl halide.[10]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Optimization and Troubleshooting

ParameterRecommended ConditionsRationale & Optimization Tips
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃For challenging couplings, more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can improve yields by facilitating the oxidative addition and reductive elimination steps.[12]
Ligand PCy₃, P(t-Bu)₃, SPhos, XPhosThe choice of ligand is crucial. Bulky, electron-donating phosphines are often effective for coupling with less reactive aryl chlorides.[4]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KFThe strength and solubility of the base can significantly affect the reaction rate.[7] K₃PO₄ and Cs₂CO₃ are often effective for electron-deficient boronic acids. For base-sensitive substrates, KF can be a milder alternative.[5]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture of an organic solvent and water is commonly used. The water is essential for dissolving the base and facilitating the formation of the active boronate species. Anhydrous conditions can also be employed with soluble bases like cesium carbonate.[7]
Temperature 80-110 °CHigher temperatures are generally required for less reactive aryl halides (e.g., chlorides). However, excessively high temperatures can lead to catalyst decomposition or side reactions.[10][13]
Side Reactions Protodeboronation, HomocouplingTo minimize protodeboronation (loss of the boronic acid group), ensure the reaction is run under inert conditions and consider using boronic esters (e.g., pinacol esters) which can be more stable.[6][14] Thoroughly degassing the solvent and reaction mixture can reduce homocoupling of the boronic acid.[7]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of complex biaryl structures that are of significant interest in pharmaceutical and materials science. A thorough understanding of the reaction mechanism, particularly the challenges associated with electron-deficient boronic acids, allows for the rational selection of reaction conditions. The protocol provided herein serves as a validated starting point, and the accompanying optimization guide will aid researchers in adapting the methodology for a wide range of substrates, ultimately accelerating the discovery and development of novel chemical entities.

References

Application Notes and Protocols for the Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-(Ethylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Ethylsulfonylphenyl Moiety in Modern Chemistry

The 4-(ethylsulfonyl)phenyl structural motif is a cornerstone in contemporary medicinal chemistry and materials science. Its prevalence in numerous pharmaceutical agents and functional materials stems from the unique electronic properties imparted by the sulfonyl group. This strongly electron-withdrawing group can significantly influence molecular interactions, metabolic stability, and pharmacokinetic profiles. Consequently, the efficient and reliable synthesis of molecules incorporating this moiety is of paramount importance. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most powerful methods for constructing the crucial carbon-carbon bonds that link the 4-(ethylsulfonyl)phenyl group to various aryl or heteroaryl partners.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the palladium-catalyzed Suzuki-Miyaura coupling of 4-(Ethylsulfonyl)phenylboronic acid. We will delve into the mechanistic nuances of this specific transformation, address the inherent challenges posed by the electron-deficient nature of the boronic acid, and present detailed, field-proven protocols to ensure successful and reproducible outcomes.

Understanding the Challenge: The Electron-Deficient Coupling Partner

The core of the Suzuki-Miyaura coupling lies in a catalytic cycle involving a palladium center.[2][3] A key and often rate-limiting step in this cycle is the transmetalation, where the organic group from the boronic acid is transferred to the palladium complex. The success of this step is highly dependent on the nucleophilicity of the boronic acid.

This compound presents a distinct challenge due to the potent electron-withdrawing nature of the ethylsulfonyl group. This electronic deficit reduces the nucleophilicity of the arylboronic acid, which can lead to a sluggish transmetalation step.[4] Furthermore, electron-deficient boronic acids can be more susceptible to side reactions, such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields of the desired product.[5]

To overcome these hurdles, a carefully selected catalytic system and optimized reaction conditions are essential. The key is to employ components that can accelerate the challenging transmetalation step while minimizing undesirable side reactions.[4]

Catalyst and Ligand Selection: The Key to Success

The choice of the palladium source and, more critically, the ancillary ligand is paramount for the successful coupling of electron-deficient boronic acids.

Palladium Precatalysts: Modern palladium precatalysts, such as the Buchwald G3 and G4 precatalysts, are often preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. These well-defined complexes are air- and moisture-stable, exhibit high catalytic activity, and ensure the efficient generation of the active Pd(0) species in situ.[4]

Ligands: The ligand's role is to modulate the steric and electronic properties of the palladium center, thereby influencing the rates of the individual steps in the catalytic cycle. For challenging substrates like this compound, bulky and electron-rich phosphine ligands are the gold standard.[4][6]

  • Buchwald-type Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos have proven to be highly effective.[4] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the palladium center.[7]

  • N-Heterocyclic Carbenes (NHCs): NHCs, like IMes and IPr, are another class of highly effective ligands for Suzuki couplings, known for their strong electron-donating ability and high stability.[8]

Below is a table summarizing recommended catalyst systems for this transformation:

Catalyst SystemLigand TypeKey Advantages
XPhos Pd G3/G4 BiarylphosphineHigh activity, air/moisture stable, excellent for electron-deficient substrates.
SPhos Pd G2/G3 BiarylphosphineBroad substrate scope, highly effective for challenging couplings.[7]
Pd(OAc)₂ + RuPhos BiarylphosphineCost-effective, robust, and widely applicable ligand.
PdCl₂(dppf) Bidentate PhosphineA more traditional but still effective catalyst for a range of couplings.

The Critical Role of the Base and Solvent

The base in a Suzuki-Miyaura reaction plays a crucial role in activating the boronic acid for transmetalation.[8] For electron-deficient boronic acids, a stronger base is often necessary to form the more nucleophilic boronate species.[4]

  • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice due to their high basicity and solubility in common organic solvents.[4]

  • Solvent Systems: The choice of solvent is critical for ensuring the solubility of all reaction components and for reaching the necessary reaction temperature. Aprotic polar solvents are generally preferred.

    • 1,4-Dioxane/water or Toluene/water mixtures: These are classic solvent systems that often provide excellent results. The presence of a small amount of water can aid in the dissolution of the base and facilitate the formation of the active boronate species.

    • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These solvents with high boiling points can be beneficial when higher reaction temperatures are required to drive the reaction to completion.[4]

Experimental Workflow and Protocols

The following diagram illustrates a general workflow for setting up and performing the Suzuki-Miyaura coupling of this compound.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_workup Workup & Purification prep_reagents Weigh Reagents: Aryl Halide Boronic Acid Base setup_vessel Combine solid reagents in an oven-dried reaction vessel prep_reagents->setup_vessel prep_catalyst Prepare Catalyst System: (Precatalyst or Pd source + Ligand) prep_catalyst->setup_vessel prep_solvent Degas Solvent add_solvent Add degassed solvent via syringe prep_solvent->add_solvent purge_vessel Evacuate and backfill with inert gas (e.g., Ar, N₂) setup_vessel->purge_vessel purge_vessel->add_solvent heat_stir Heat to desired temperature with vigorous stirring add_solvent->heat_stir monitor_rxn Monitor reaction progress (TLC, LC-MS, GC-MS) heat_stir->monitor_rxn cool_rxn Cool to room temperature monitor_rxn->cool_rxn Upon completion quench_rxn Quench reaction (e.g., add water) cool_rxn->quench_rxn extract_prod Extract with an organic solvent quench_rxn->extract_prod purify_prod Purify by column chromatography extract_prod->purify_prod

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure using a Buchwald Precatalyst

This protocol is a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl bromides.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • XPhos Pd G3 (1-3 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To the oven-dried reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), finely powdered K₃PO₄ (2.5 equiv), and the XPhos Pd G3 precatalyst (2 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap and evacuate and backfill with inert gas three times.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water to achieve a 10:1 dioxane/water solvent mixture (concentration of aryl bromide typically 0.1 M).

  • Reaction: Place the vial in a preheated heating block or oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to shorter reaction times and improved yields.[9][10]

Materials:

  • Aryl chloride or bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • SPhos Pd G2 (2-4 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous, degassed)

  • Microwave reaction vial with a stir bar

Procedure:

  • Vessel Preparation: To the microwave reaction vial, add the aryl halide (1.0 equiv), this compound (1.5 equiv), Cs₂CO₃ (3.0 equiv), and the SPhos Pd G2 precatalyst (3 mol%).

  • Solvent Addition: Add degassed DMF to achieve a concentration of the aryl halide of approximately 0.2 M.

  • Sealing: Securely seal the vial with a cap.

  • Microwave Reaction: Place the vial in the microwave reactor. Irradiate the mixture at 120-150 °C for 15-45 minutes.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Washing: Wash the filtrate with water (3x) to remove DMF, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing the reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R²-B(OH)₃]⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² (Product) BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ (Activated) BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X) to form a Pd(II) complex.[3]

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group (R²) to the Pd(II) complex, displacing the halide.[1] This is often the rate-determining step for electron-deficient boronic acids.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[3]

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a fresh, high-quality precatalyst; Switch to a stronger base like K₃PO₄ or Cs₂CO₃; Increase the reaction temperature.[4]
Protodeboronation of Boronic Acid Harsh basic conditions; Presence of excess water; High temperature.Use a milder base if possible (e.g., KF); Use anhydrous solvents; Consider converting the boronic acid to a more stable pinacol ester.[5]
Formation of Homocoupled Products Presence of oxygen in the reaction mixture.Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas.[4]
Poor Solubility of Reagents Inappropriate solvent system.Try a different solvent or solvent mixture (e.g., DMF, Toluene/EtOH); Ensure the base is finely powdered for better dispersion.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile reaction for the synthesis of valuable biaryl compounds. While the electron-deficient nature of this substrate presents challenges, particularly in the transmetalation step, these can be effectively overcome through the judicious selection of a modern palladium precatalyst, a bulky and electron-rich ligand, a strong base, and an appropriate solvent system. The protocols and guidelines presented in this application note provide a solid foundation for achieving high yields and reproducible results, empowering researchers to efficiently access complex molecules for drug discovery and materials science applications.

References

Application Note: Strategic Base Selection for Suzuki-Miyaura Coupling of 4-(Ethylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Electron-Deficient Coupling Partners

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] Its application in the pharmaceutical industry for constructing complex biaryl structures is particularly widespread.[3] However, the success of the reaction is critically dependent on a nuanced selection of reaction parameters, most notably the choice of base.

This application note addresses the specific challenges encountered when using electron-deficient boronic acids, exemplified by 4-(ethylsulfonyl)phenylboronic acid. The potent electron-withdrawing nature of the ethylsulfonyl group, while often a desirable feature in medicinal chemistry scaffolds, complicates the reaction dynamics. Specifically, it increases the Lewis acidity of the boron center, making the boronic acid highly susceptible to a yield-destroying side reaction: protodeboronation.[4][5] Therefore, selecting a base requires a strategic balance between promoting the desired catalytic cycle and suppressing this parasitic pathway.

This guide provides a mechanistic rationale for base selection, a comparative analysis of common bases, and detailed protocols to empower researchers to achieve optimal outcomes when working with this valuable but sensitive substrate.

The Critical Role of the Base: A Mechanistic Perspective

The base is not a mere spectator; it is an essential activator in the Suzuki-Miyaura catalytic cycle. Its primary role is to activate the boronic acid to facilitate the transmetalation step, which is often rate-determining.[6][7] This activation occurs through the formation of a more nucleophilic boronate "ate" complex, [ArB(OH)₃]⁻, which readily transfers its aryl group to the palladium center.[3][8][9]

Two mechanistic pathways for this activation are generally considered[10][11]:

  • The Boronate Pathway: The base reacts directly with the boronic acid to form the reactive boronate species, which then engages with the palladium-halide complex.

  • The Hydroxide Pathway: The base (if a hydroxide) first reacts with the palladium(II)-halide complex to form a palladium(II)-hydroxide species. This complex then reacts with the neutral boronic acid to facilitate transmetalation.

Regardless of the precise pathway, the formation of a species with enhanced nucleophilicity at the aryl group is the key event driven by the base.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII Ar¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition Ar¹-X ArX Ar¹-X (Aryl Halide) OxAdd Oxidative Addition PdII_Ar2 Ar¹-Pd(II)L₂-Ar² PdII->PdII_Ar2 Transmetalation [Ar²-B(OH)₃]⁻ Base Base (e.g., OH⁻) BoronicAcid Ar²-B(OH)₂ (4-(EtSO₂)PhB(OH)₂) Boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Activation Base Transmetalation Transmetalation (Rate-Determining) PdII_Ar2->Pd0 Reductive Elimination Ar¹-Ar² RedElim Reductive Elimination Product Ar¹-Ar² (Coupled Product) Experimental_Workflow start Start setup 1. Assemble Reagents (Ar-X, Boronic Acid, Base, Catalyst, Ligand) in reaction vessel. start->setup solvent 2. Add Degassed Solvent setup->solvent degas 3. Degas Mixture (e.g., Ar sparging for 15 min) solvent->degas heat 4. Heat to Reaction Temp (e.g., 80-100 °C) under inert atmosphere degas->heat monitor 5. Monitor Reaction (TLC, LC-MS) heat->monitor monitor->heat Incomplete quench 6. Cool and Quench (e.g., add water) monitor->quench Complete extract 7. Workup (Aqueous/Organic Extraction) quench->extract purify 8. Purify (Column Chromatography) extract->purify end End (Characterize Product) purify->end

References

Optimizing Success in Biaryl Sulfone Synthesis: A Deep Dive into Solvent Effects in the Cross-Coupling of 4-(Ethylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Biaryl Sulfones and the Nuances of their Synthesis

In the landscape of modern drug discovery and development, the biaryl sulfone motif is a cornerstone of numerous pharmacologically active agents. Its prevalence stems from a unique combination of metabolic stability, hydrogen bonding capabilities, and the ability to impart favorable pharmacokinetic properties. 4-(Ethylsulfonyl)phenylboronic acid has emerged as a key building block for the introduction of this privileged scaffold. The Suzuki-Miyaura cross-coupling reaction is the premier method for the formation of the requisite carbon-carbon bond, offering a broad functional group tolerance and generally mild reaction conditions.

However, the successful and efficient synthesis of biaryl sulfones via this route is not without its subtleties. The electron-withdrawing nature of the ethylsulfonyl group can significantly influence the reactivity of the boronic acid, making the reaction sensitive to a variety of parameters. Among these, the choice of solvent is arguably one of the most critical, yet often underestimated, factors. The solvent does not merely act as a passive medium for the dissolution of reagents; it actively participates in the catalytic cycle, influencing reaction kinetics, catalyst stability, product yield, and impurity profiles.

This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the solvent effects in the Suzuki-Miyaura cross-coupling of this compound. We will delve into the mechanistic underpinnings of solvent influence, present detailed protocols for solvent screening and optimization, and offer practical guidance for achieving robust and scalable synthetic routes.

The Mechanistic Dance: How Solvents Dictate the Steps of the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The solvent's influence is felt at each of the three key stages: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition

In this initial step, the active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). The polarity of the solvent can play a role here, with more polar solvents potentially stabilizing the charged transition state of this step.

Transmetalation: The Solvent's Starring Role

This is arguably the most solvent-sensitive step in the coupling of boronic acids. For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species. The solvent's ability to dissolve the inorganic base is therefore crucial.[1] Furthermore, the solvent can coordinate to the palladium center, influencing the rate of ligand exchange and the subsequent transfer of the aryl group from boron to palladium.

Reductive Elimination

In the final step, the two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. While generally less sensitive to solvent effects than transmetalation, the solvent can still influence the rate of this step and the overall catalyst turnover frequency.

Visualizing the Process: A Workflow for Solvent Screening

A systematic approach to solvent screening is essential for identifying the optimal conditions for a given Suzuki-Miyaura coupling. The following workflow provides a logical progression from initial screening to final optimization.

Solvent_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Selection A Select Diverse Solvents (e.g., Toluene, Dioxane, THF, DMF, EtOH/H2O) B Standardized Reaction Conditions (Catalyst, Base, Temp, Time) A->B C Small-Scale Reactions (e.g., 24-well plate) B->C D Analyze by LC-MS or GC-MS (Conversion & Purity) C->D E Identify Top 2-3 Solvents D->E Select Hits F Vary Reaction Parameters (Temp, Concentration, Base) E->F G Monitor Reaction Kinetics F->G H Isolate and Characterize Product (Yield & Purity) G->H I Select Optimal Solvent System H->I Finalize Conditions J Confirm Reproducibility & Scalability I->J

Caption: A systematic workflow for solvent screening and optimization.

Data-Driven Solvent Selection: A Comparative Overview

The choice of solvent can dramatically impact the yield and efficiency of the Suzuki-Miyaura coupling of this compound. While the optimal solvent is substrate-dependent, the following table provides a comparative overview of commonly used solvents and their general characteristics in this context. The presented data is illustrative, based on typical outcomes for the coupling of an electron-deficient boronic acid with a representative aryl bromide, such as 4-bromoanisole.

Solvent SystemTypical Yield (%)Key Considerations
1,4-Dioxane / H₂O 85-95%Often provides a good balance of solubility for both organic and inorganic reagents. The water component is crucial for dissolving many common bases.[1]
Toluene / H₂O 80-90%A less polar option that can be advantageous for minimizing certain side reactions. Biphasic nature requires efficient stirring.
Tetrahydrofuran (THF) / H₂O 75-85%A versatile solvent, but its lower boiling point may limit the achievable reaction temperature.
N,N-Dimethylformamide (DMF) / H₂O 70-85%A highly polar aprotic solvent that can be effective, but may lead to increased side products and can be difficult to remove during workup.[2]
Ethanol / H₂O 65-80%A greener solvent option that can be effective, particularly with certain catalyst systems. Solubility of all components should be verified.[3]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for conducting the Suzuki-Miyaura cross-coupling of this compound with a model aryl bromide (4-bromoanisole) in two different solvent systems. These protocols are intended as a starting point for optimization.

Protocol 1: High-Yield Synthesis in 1,4-Dioxane/Water

This protocol is often a reliable starting point, providing a good balance of reagent solubility and reaction efficiency.

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Brine Solution

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, 4-bromoanisole, potassium carbonate, and Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and deionized water to the flask via syringe.

  • Stir the reaction mixture and heat to 90 °C under an inert atmosphere for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: A Greener Approach with Ethanol/Water

This protocol offers a more environmentally benign solvent system, which is an increasingly important consideration in process development.

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Ethanol (10 mL)

  • Deionized Water (5 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine Solution

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve Palladium(II) Acetate and triphenylphosphine in ethanol under an inert atmosphere.

  • Add 4-bromoanisole, this compound, sodium carbonate, and deionized water.

  • Heat the mixture to reflux (approximately 80 °C) and stir for 6-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove any palladium black.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting and Optimization: Navigating Common Challenges

Issue Potential Cause Suggested Solution
Low or No Conversion Poor solubility of reagentsScreen alternative solvent systems or adjust the solvent/water ratio. Ensure vigorous stirring.
Ineffective baseTry a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).
Catalyst deactivationEnsure proper degassing of solvents and use of an inert atmosphere.
Formation of Side Products (e.g., Homocoupling) Suboptimal catalyst or ligandScreen different palladium catalysts and phosphine ligands.
Reaction temperature too highLower the reaction temperature and monitor the reaction over a longer period.
Protodeboronation Presence of excess water or strong baseUse anhydrous solvents and a milder base (e.g., KF). Consider using the corresponding boronic ester.[4]

Conclusion: A Solvent Strategy for Success

The judicious selection of a solvent system is a critical determinant of success in the Suzuki-Miyaura cross-coupling of this compound. As we have demonstrated, the solvent's role extends far beyond simple dissolution, actively influencing every stage of the catalytic cycle. A systematic approach to solvent screening, guided by a mechanistic understanding and supported by robust experimental protocols, is the most effective strategy for achieving high yields, minimizing impurities, and developing scalable and sustainable synthetic routes to valuable biaryl sulfones. By carefully considering the interplay between the solvent, base, and catalyst, researchers can unlock the full potential of this powerful synthetic transformation.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(Ethylsulfonyl)phenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sulfonyl Moiety in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]

This guide focuses on a specific, yet highly relevant, building block: 4-(ethylsulfonyl)phenylboronic acid . The ethylsulfonyl group (-SO₂Et) is a powerful electron-wielding and polar functional group. Its incorporation into biaryl scaffolds can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. For drug development professionals, the sulfonyl group can enhance solubility, act as a hydrogen bond acceptor, and modulate metabolic stability, making it a valuable moiety in the design of novel therapeutic agents.[4][5]

These application notes provide a comprehensive overview, from mechanistic principles to detailed, actionable protocols, for the successful implementation of this compound in Suzuki-Miyaura coupling reactions with a variety of aryl halides.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[2] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl >> F.[7]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is essential for this step to proceed efficiently.[8][9] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex (e.g., [Ar-B(OH)₃]⁻), which then readily undergoes transmetalation with the Pd(II) complex.[10][11][12]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[1][2]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Product Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Product Biaryl Product (Ar-Ar') Ar-Pd(II)L2-Ar'->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Ar-Pd(II)L2-X Boronic_Acid This compound (Ar'-B(OH)₂) Boronic_Acid->Ar-Pd(II)L2-Ar' Base Base (e.g., K₂CO₃) Base->Ar-Pd(II)L2-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters and Considerations

The success of the Suzuki-Miyaura coupling with this compound hinges on the careful selection of several key parameters.

Catalyst and Ligand Selection

The choice of the palladium source and the accompanying ligand is critical for achieving high yields and reaction rates.

Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Triphenylphosphine (built-in)1-5A common and effective catalyst for many applications.
Pd₂(dba)₃Various phosphine ligands (e.g., SPhos, XPhos)0.5-2Often used for challenging couplings, including those with aryl chlorides.[13]
Pd(dppf)Cl₂dppf (built-in)1-3A robust catalyst, particularly for heteroaryl couplings.
Pd(OAc)₂Various phosphine ligands1-5A common and cost-effective palladium source.
  • For Aryl Bromides and Iodides: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often a reliable starting point.

  • For Aryl Chlorides: Due to the stronger C-Cl bond, more electron-rich and bulky phosphine ligands such as SPhos or XPhos, often in combination with a palladium source like Pd₂(dba)₃, are generally required to facilitate the oxidative addition step.[13][14]

The Crucial Role of the Base

The base plays a multifaceted role, primarily to activate the boronic acid for transmetalation.[8][10]

BaseStrengthSolubilityCommon Applications
K₂CO₃ModerateAqueous/Polar OrganicA widely used and effective base for a broad range of substrates.[15]
K₃PO₄StrongAqueous/Polar OrganicOften employed for less reactive boronic acids or aryl chlorides.[13]
Cs₂CO₃StrongHigh in organic solventsCan be beneficial for difficult couplings but is more expensive.
NaHCO₃WeakAqueousA milder option for base-sensitive functional groups.

For the coupling of this compound, a moderately strong base like potassium carbonate is typically sufficient, especially when using aryl bromides or iodides.

Solvent Systems

The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.

Solvent SystemTypical RatioBoiling Point (°C)Notes
Toluene/Water4:1 to 10:1~85 (azeotrope)Good for a wide range of substrates.
1,4-Dioxane/Water4:1 to 10:1~88 (azeotrope)Another common and effective solvent system.
THF/Water4:1 to 10:1~66Suitable for lower temperature reactions.
DMF-153A polar aprotic solvent, can be useful for solubilizing polar substrates.

It is crucial to degas the solvent mixture prior to the addition of the palladium catalyst to prevent oxidation of the active Pd(0) species.

Detailed Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general starting point. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask, condenser)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, the aryl bromide, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Development

The biaryl sulfonamide motif is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. The ability to efficiently synthesize these structures using this compound is of significant interest.

For example, this building block can be utilized in the synthesis of analogs of COX-2 inhibitors, kinase inhibitors, and other targeted therapies where the sulfonyl group plays a key role in binding to the target protein or modulating the physicochemical properties of the molecule for improved oral bioavailability.[5][16]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing of solvents; use a fresh batch of catalyst.
Insufficiently active catalyst system for the substrateFor aryl chlorides, switch to a more active ligand (e.g., SPhos, XPhos).[13]
Ineffective baseTry a stronger base like K₃PO₄ or Cs₂CO₃.
Protodeboronation Presence of water and prolonged reaction timesMinimize reaction time; ensure anhydrous conditions if necessary.
Homocoupling of Boronic Acid Presence of oxygenMaintain a strict inert atmosphere throughout the reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound with aryl halides is a robust and versatile method for the synthesis of biaryl sulfonamides. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently construct these valuable molecular scaffolds. The protocols and guidelines presented here serve as a solid foundation for the successful application of this important transformation in both academic and industrial research, particularly in the realm of drug discovery and development.

References

Application Note: A "Catch-and-Release" Strategy for High-Purity Suzuki Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

A Novel Purification Protocol Using 4-(Ethylsulfonyl)phenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Purification Bottleneck in Suzuki Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its versatility in forming carbon-carbon bonds.[1][2][3][4] Despite its power, a significant bottleneck often arises during the purification of the desired biaryl products.[1] Common impurities such as unreacted starting materials, homocoupled byproducts, and residual palladium catalyst can complicate downstream processes and compromise the purity of active pharmaceutical ingredients (APIs).[1][5]

Traditional purification methods like column chromatography are often resource-intensive, time-consuming, and can lead to significant product loss.[6] To address these challenges, we present a streamlined "catch-and-release" purification strategy employing this compound as a purification handle. This application note provides the scientific principles and detailed protocols for this efficient purification technique.

The Principle: A Boronic Acid-Mediated "Catch-and-Release" Mechanism

This purification strategy is predicated on the reversible interaction between a boronic acid and a diol.[7][8][9] The workflow involves three key stages:

  • Tagging: The aryl halide of interest is first coupled with this compound in a standard Suzuki reaction. This "tags" the desired product with a boronic acid moiety.

  • Catch: The crude reaction mixture is then passed through a solid support functionalized with diol groups. The boronic acid-tagged product selectively forms a stable boronate ester with the diol on the solid support, effectively "catching" it while impurities are washed away.[7][9][10]

  • Release: After thorough washing, the purified, tagged product is released from the solid support by cleaving the boronate ester bond, typically through hydrolysis under mild acidic conditions or transesterification.[11][12]

The ethylsulfonyl group on the boronic acid tag enhances the stability of the boronic acid and improves the chromatographic behavior of the tagged intermediate, facilitating robust and reliable purification.

Experimental Protocols

Protocol 1: Suzuki Coupling with this compound ("Tagging")

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. The crude mixture containing the boronic acid-tagged product is now ready for the "catch" step.

Protocol 2: Purification via Solid-Phase Extraction ("Catch-and-Release")

This protocol describes the purification of the tagged product using a diol-functionalized silica gel cartridge.

Materials:

  • Crude reaction mixture from Protocol 1

  • Diol-functionalized silica gel cartridge

  • Toluene (for washing)

  • Methanol (for washing)

  • 5% Acetic acid in Methanol (for elution/release)

Procedure:

"Catch" Phase:

  • Condition the diol-functionalized silica gel cartridge by washing with 3-5 column volumes of methanol, followed by 3-5 column volumes of toluene.

  • Dilute the crude reaction mixture with a minimal amount of toluene.

  • Load the diluted crude mixture onto the conditioned cartridge.

  • Wash the cartridge with 5-10 column volumes of toluene to elute non-polar impurities.

  • Wash the cartridge with 5-10 column volumes of methanol to elute polar impurities, leaving the tagged product bound to the resin.

"Release" Phase:

  • Elute the purified product by passing 3-5 column volumes of 5% acetic acid in methanol through the cartridge. This acidic condition facilitates the hydrolysis of the boronate ester, releasing the purified, tagged product.[11][12]

  • Collect the eluent containing the purified product.

  • Concentrate the collected eluent under reduced pressure to obtain the purified product.

Protocol 3: Optional Cleavage of the Purification Tag

In many applications, the final product without the purification tag is desired. This can be achieved through oxidative cleavage of the C-B bond.

Materials:

  • Purified, tagged product from Protocol 2

  • Sodium periodate (NaIO₄)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the purified, tagged product in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of sodium periodate (2-3 equivalents).

  • Stir the mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, perform an aqueous workup and extract the final product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final, untagged biaryl product.

Data Presentation and Visualization

Table 1: Comparative Analysis of Purification Methods

ParameterTraditional Column Chromatography"Catch-and-Release" with Boronic Acid Tag
Purity 90-98%>99%
Yield 60-85%80-95% (post-cleavage)
Time 4-8 hours1-2 hours
Solvent Consumption HighLow to Moderate
Automation Potential LowHigh

Diagram 1: Workflow of the "Catch-and-Release" Purification

workflow cluster_suzuki Suzuki Coupling ('Tagging') cluster_purification Purification ('Catch-and-Release') cluster_cleavage Optional Tag Cleavage A Aryl Halide + This compound C Tagged Product in Crude Mixture A->C Reaction B Pd Catalyst, Base D Load Crude Mixture on Diol Cartridge ('Catch') C->D E Wash Impurities D->E F Elute Purified Tagged Product ('Release') E->F G Oxidative Cleavage F->G H Final Purified Product G->H mechanism cluster_catch Catch Phase cluster_release Release Phase TaggedProduct Tagged Product (R-Ar-B(OH)₂) BoundProduct Bound Boronate Ester (Resin-O-B(Ar-R)-O) TaggedProduct->BoundProduct DiolResin Diol Resin (Resin-(OH)₂) DiolResin->BoundProduct PurifiedProduct Purified Tagged Product BoundProduct->PurifiedProduct Hydrolysis Impurities Impurities WashedImpurities Washed Away Impurities->WashedImpurities Acid Acidic Eluent (e.g., H⁺/MeOH)

References

Application Notes and Protocols for Aqueous Workup of 4-(Ethylsulfonyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 4-(Ethylsulfonyl)phenylboronic Acid in Modern Synthesis

This compound is a pivotal reagent in contemporary organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the construction of complex biaryl and heteroaryl structures. The ethylsulfonyl group imparts specific electronic properties, acting as a strong electron-withdrawing group, which can influence reaction kinetics and the properties of the final product.[1] However, the presence of this polar functional group, along with the inherent characteristics of boronic acids, introduces specific challenges during the post-reaction aqueous workup.

This guide provides a comprehensive overview of the principles and detailed protocols for the effective aqueous workup of reactions involving this compound. The methodologies described herein are designed to ensure high purity and yield of the desired coupling products by efficiently removing unreacted boronic acid, its byproducts, the palladium catalyst, and inorganic salts.

Foundational Principles of Aqueous Workup for Boronic Acid Reactions

The success of an aqueous workup hinges on exploiting the differences in solubility and chemical reactivity between the desired product and reaction impurities. For reactions involving this compound, the key impurities to target are:

  • Excess this compound: This is often the most challenging impurity to remove due to its potential for similar solubility characteristics to the product.

  • Boronic acid byproducts: Homocoupling of the boronic acid can occur, and protodeboronation can lead to the formation of ethylsulfonylbenzene.[2]

  • Palladium catalyst residues: These must be removed to prevent contamination of the final product.

  • Inorganic bases and salts: These are typically straightforward to remove with aqueous washes.

The primary strategy for removing boronic acid impurities is to leverage their acidic nature.[3] In the presence of a base, boronic acids are converted to their corresponding boronate salts, which are significantly more water-soluble.[3][4] This allows for their selective extraction into an aqueous phase.

Core Protocol: Basic Aqueous Wash for Removal of this compound

This protocol is the cornerstone of the workup process and is effective for a wide range of products that are stable to basic conditions.

Step-by-Step Methodology
  • Reaction Quenching & Solvent Addition: Upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate, dichloromethane, or toluene. The choice of solvent should be based on the solubility of the desired product.

  • Initial Filtration (Optional but Recommended): Filter the diluted reaction mixture through a pad of Celite®. This step is particularly useful for removing finely dispersed palladium catalyst and some inorganic salts.[5]

  • Basic Aqueous Extraction: Transfer the filtrate to a separatory funnel. Add a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[6] The volume of the basic solution should be approximately equal to the volume of the organic layer.

  • Mixing and Separation: Shake the separatory funnel vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.[7] Allow the layers to separate. The boronate salt of this compound will partition into the aqueous layer.

  • Repeat Extraction: Drain the aqueous layer and repeat the basic wash one to two more times to ensure complete removal of the boronic acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water and any remaining inorganic base from the organic phase.[4]

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

Visualizing the Workflow

G cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_output Product Isolation cluster_impurities Impurity Removal Reaction Crude Reaction Mixture Dilute Dilute with Organic Solvent Reaction->Dilute Filter Filter through Celite® Dilute->Filter Extract Basic Aqueous Extraction (e.g., 1M NaOH) Filter->Extract PdCatalyst Palladium Residues Filter->PdCatalyst Separate1 Separate Organic and Aqueous Layers Extract->Separate1 BoronicAcid This compound Extract->BoronicAcid Wash Wash with Brine Separate1->Wash Organic Layer AqueousWaste Aqueous Waste (Boronate Salt, etc.) Separate1->AqueousWaste Aqueous Layer Dry Dry with Anhydrous Salt (e.g., MgSO₄) Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct Purification Further Purification (e.g., Chromatography) CrudeProduct->Purification FinalProduct Pure Product Purification->FinalProduct Inorganics Inorganic Salts AqueousWaste->BoronicAcid AqueousWaste->Inorganics

Caption: Workflow for the aqueous workup of this compound reactions.

Advanced Strategies and Troubleshooting

While the basic aqueous wash is broadly applicable, certain scenarios may require modified or alternative approaches.

Handling Base-Sensitive Products

If the desired product contains base-labile functional groups (e.g., esters, certain protecting groups), a strong base like NaOH should be avoided. In such cases, a milder base is recommended.

BaseConcentrationRationale
Potassium Carbonate (K₂CO₃)1-2 M AqueousA weaker inorganic base suitable for many sensitive substrates.
Sodium Bicarbonate (NaHCO₃)Saturated AqueousA very mild base, effective if the boronic acid is sufficiently acidic.
Potassium Fluoride (KF)Aqueous SolutionCan be used as a base and also complexes with boronic acids.[4]
Addressing Emulsions and Poor Phase Separation

The presence of polar functional groups on both the product and impurities can sometimes lead to the formation of emulsions during extraction.[7]

  • To break an emulsion: Add a small amount of brine or a different organic solvent. Gentle swirling instead of vigorous shaking can also help.

  • For persistent emulsions: Filtration through a pad of Celite® can sometimes break up the emulsion.

Alternative Purification Techniques for Stubborn Impurities

In some instances, residual boronic acid may persist even after repeated basic washes.

  • Silica Gel Scavengers: Specialized silica-based scavengers, such as those with diol or DEAM functionalities, can be highly effective for removing trace amounts of boronic acids.[8]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a powerful purification method. The choice of solvent will depend on the solubility profile of the product versus the impurities.[9]

  • Column Chromatography: This is a standard method for final purification. For polar compounds, a solvent system like dichloromethane/methanol may be more effective than hexane/ethyl acetate.[6]

Mechanistic Insights: The Role of Base in the Suzuki-Miyaura Reaction and Workup

The base in a Suzuki-Miyaura reaction plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[10][11][12][13] This same principle is exploited during the workup.

G cluster_reaction In-Reaction Activation cluster_workup Aqueous Workup Extraction BoronicAcid R-B(OH)₂ Boronate_rxn [R-B(OH)₃]⁻ BoronicAcid->Boronate_rxn + OH⁻ Base_rxn Base (e.g., K₂CO₃) Transmetalation Transmetalation Boronate_rxn->Transmetalation Pd_Complex [LₙPd(II)-X]⁺ Pd_Complex->Transmetalation Separation Phase Separation BoronicAcid_wu R-B(OH)₂ (in Organic Phase) Boronate_wu [R-B(OH)₃]⁻Na⁺ (in Aqueous Phase) BoronicAcid_wu->Boronate_wu + NaOH (aq) Base_wu Base (e.g., NaOH) Boronate_wu->Separation

Caption: The dual role of base in activating boronic acid for reaction and enabling its removal during workup.

Conclusion

A well-designed aqueous workup is critical for the successful isolation of pure products from reactions involving this compound. By understanding the chemical principles at play and employing the robust protocols outlined in this guide, researchers can effectively overcome the challenges associated with purifying these valuable compounds. The key to success lies in the judicious selection of bases and solvents tailored to the specific properties of the target molecule.

References

Application Note & Protocol: High-Purity Isolation of 4-(Ethylsulfonyl)phenylboronic Acid via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-(Ethylsulfonyl)phenylboronic acid is a pivotal building block in contemporary drug discovery and development, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds.[1][2][3] The success, reproducibility, and efficiency of these synthetic transformations are directly contingent on the purity of the boronic acid reagent. Impurities can lead to catalyst poisoning, formation of complex side products, and diminished yields, complicating downstream processes.[1] This document provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture using automated flash column chromatography on silica gel. We delve into the causal reasoning behind methodological choices, from eluent system development to post-purification analysis, to equip researchers with a robust and reliable purification strategy.

Foundational Principles: Analyte & Separation Strategy

Physicochemical Profile of this compound

A successful purification strategy begins with a thorough understanding of the target molecule.

  • Molecular Formula: C₈H₁₁BO₄S[4][5]

  • Molecular Weight: 214.05 g/mol [5][6]

  • Key Structural Features & Polarity: The molecule possesses two distinct polar functional groups: the boronic acid [-B(OH)₂] and the ethyl sulfonyl group [-SO₂(CH₂CH₃)]. The sulfonyl group is a potent electron-withdrawing group, rendering the phenyl ring electron-poor and contributing significantly to the molecule's overall polarity.[7] The boronic acid moiety is capable of hydrogen bonding, both as a donor and acceptor.[5] This dual-polarity profile dictates its moderate-to-high polarity, making it an ideal candidate for normal-phase silica gel chromatography.

Common Impurities in Boronic Acid Synthesis

Crude this compound may contain several process-related impurities that must be removed:

  • Boroximes: These are cyclic anhydride trimers formed by the dehydration of three boronic acid molecules. They are common impurities in commercially available boronic acids and can interfere with reaction stoichiometry.[8]

  • Unreacted Starting Materials: Depending on the synthetic route (e.g., Miyaura borylation), residual aryl halides or diboron reagents may be present.[9]

  • Homocoupling Products: Dimers of the starting material or product can form as side products.[10]

  • Protodeboronation Products: The boronic acid group can be cleaved and replaced by a hydrogen atom, leading to the formation of ethyl phenyl sulfone.

Rationale for Silica Gel Chromatography

Silica gel is the stationary phase of choice for this application due to its cost-effectiveness and resolving power for compounds with moderate polarity. The surface of silica gel is rich in silanol groups (Si-OH), which are acidic and polar. Separation is achieved based on the differential adsorption of the analyte and impurities to these silanol sites. Polar compounds interact more strongly and thus elute later.

However, the acidic nature of silica can sometimes lead to tailing or irreversible adsorption of boronic acids.[11] To mitigate this, a mobile phase modifier, such as a small amount of acetic acid, can be employed to suppress the ionization of the boronic acid group, resulting in sharper peaks and improved recovery.[10]

Step-by-Step Purification Protocol

This protocol is designed for the purification of approximately 1.0 g of crude material using an automated flash chromatography system. Adjustments to column size and solvent volumes should be made for different scales.

Phase 1: Method Development with Thin-Layer Chromatography (TLC)

The cornerstone of a successful column separation is the development of an optimal mobile phase system using TLC. The goal is to achieve a retention factor (Rƒ) of 0.2-0.4 for the target compound, ensuring good separation from impurities.

  • Prepare TLC Chambers: Use three separate chambers with developing solvents of varying polarity:

    • System A (Low Polarity): 70:30 Hexane / Ethyl Acetate

    • System B (Medium Polarity): 50:50 Hexane / Ethyl Acetate

    • System C (High Polarity): 30:70 Hexane / Ethyl Acetate

  • Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot the solution onto three silica gel TLC plates.

  • Development: Place one plate in each chamber and allow the solvent front to travel to ~1 cm from the top.

  • Visualization: Visualize the plates under a UV lamp (254 nm). Circle all visible spots. This compound should be UV active.

  • Analysis: Identify the solvent system that places the main product spot at an Rƒ between 0.2 and 0.4. If the product Rƒ is too high, decrease the eluent polarity (more hexane). If it is too low, increase the eluent polarity (more ethyl acetate). If significant tailing is observed, consider adding 0.5-1% acetic acid to the chosen mobile phase.

Phase 2: Column Preparation and Sample Loading
  • Column Selection: For 1.0 g of crude material, a 40 g pre-packed silica gel column is recommended. The mass of the stationary phase should be approximately 40-100 times the mass of the crude sample.

  • Sample Adsorption (Dry Loading): Dry loading is strongly recommended to achieve the highest resolution.

    • Dissolve the 1.0 g of crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add ~2-3 g of silica gel to this solution.

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

    • Load this powder into an empty solid-load cartridge compatible with your flash system.

  • System Setup:

    • Install the 40 g silica column and the solid-load cartridge onto the automated flash system.

    • Prime the system with the initial mobile phase (e.g., 80:20 Hexane/Ethyl Acetate).

Phase 3: Elution and Fraction Collection

A gradient elution method is optimal for efficiently separating the product from less polar and more polar impurities.

  • Create Elution Gradient: Based on the TLC results (assuming System B was optimal), program the following gradient:

Time (min)% Hexane% Ethyl Acetate
0.08020
2.08020
15.04060
18.04060
20.00100
  • Set Flow Rate: A typical flow rate for a 40 g column is 35-40 mL/min.

  • Detection: Set the UV detector to monitor at 254 nm.

  • Initiate Run: Start the purification run. The system will automatically collect fractions based on the UV chromatogram.

Phase 4: Analysis and Product Isolation
  • Analyze Fractions: Spot every other collected fraction on a TLC plate. Develop the plate using the optimal solvent system (e.g., 50:50 Hexane/Ethyl Acetate) identified in Phase 1.

  • Pool Pure Fractions: Under UV light, identify the fractions containing only the pure product spot. Combine these fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent.

  • Characterization: Determine the final mass and calculate the yield. Confirm the purity and identity of the product using NMR spectroscopy and/or LC-MS.

Data Summary and Visualization

Table 1: Typical Purification Parameters
ParameterRecommended ValueRationale
Crude Sample Mass 1.0 gScale-dependent
Stationary Phase 40 g Silica Gel40:1 loading ratio for good resolution
Sample Loading Dry Loading with 2-3 g SilicaMaximizes separation efficiency
Mobile Phase A n-HexaneNon-polar component
Mobile Phase B Ethyl AcetatePolar component
TLC-Derived Rƒ ~0.3 in 50:50 Hexane/EtOAcIndicates optimal polarity for column elution
Flow Rate 40 mL/minStandard for a 40 g column
Detection Wavelength 254 nmAromatic compounds absorb strongly at this wavelength
Expected Yield 75-90%Dependent on crude purity
Expected Purity >97%Confirmed by NMR/LC-MS

Workflow Diagram

Purification_Workflow cluster_prep Phase 1 & 2: Preparation cluster_chrom Phase 3: Chromatography cluster_post Phase 4: Analysis & Isolation Crude Crude Product (1.0 g) TLC TLC Method Development Crude->TLC Test Solvents DryLoad Dry Loading: Adsorb on Silica TLC->DryLoad Optimal Eluent Found Flash Automated Flash System (40 g Silica Column) DryLoad->Flash Load Cartridge Gradient Gradient Elution: 20% -> 60% EtOAc Collection Fraction Collection (UV-Triggered) Gradient->Collection Monitor at 254 nm TLC_Analysis TLC Analysis of Fractions Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Identify Pure Fractions Evaporation Rotary Evaporation Pooling->Evaporation Pure_Product Pure Product (>97%) Evaporation->Pure_Product High Vacuum Drying

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation / Co-elution 1. Eluent polarity is too high. 2. Sample was overloaded.1. Decrease the initial polarity of the gradient or use a shallower gradient. 2. Reduce the amount of crude material loaded onto the column.
Product Streaking / Tailing 1. Strong interaction with acidic silica. 2. Compound degradation on the column.1. Add 0.5-1% acetic acid to the mobile phase.[10] 2. Purify quickly. If the problem persists, consider a less acidic stationary phase like neutral alumina.
Product Does Not Elute 1. Eluent polarity is too low. 2. Irreversible adsorption.1. Increase the final concentration of the polar solvent (ethyl acetate) or switch to a more polar system (e.g., Dichloromethane/Methanol). 2. Consider alternative purification methods like recrystallization or an acid-base extraction.[12]
No UV Signal for Product 1. Incorrect wavelength selected. 2. Product is not present in crude material.1. Ensure the detector is set to 254 nm or another appropriate wavelength. 2. Analyze the crude material by TLC or LC-MS before attempting purification.

References

Mastering the Purification of 4-(Ethylsulfonyl)phenylboronic acid: A Guide to Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide to the purification of 4-(Ethylsulfonyl)phenylboronic acid via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to deliver a deep understanding of the principles, methodologies, and critical parameters involved in obtaining this key building block in a highly pure form. We will explore the physicochemical rationale behind solvent selection, provide step-by-step protocols for various solvent systems, and offer a comprehensive troubleshooting guide. The importance of purity for downstream applications, particularly in Suzuki-Miyaura cross-coupling reactions, is also emphasized.

Introduction: The Critical Role of Purity

This compound is a vital reagent in modern organic synthesis, most notably as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1][2] The efficacy, yield, and reproducibility of these carbon-carbon bond-forming reactions are exquisitely sensitive to the purity of the boronic acid starting material.[3][4] Impurities can lead to catalyst poisoning, the formation of unwanted byproducts, and complex purification challenges downstream, ultimately impacting the integrity of the final active pharmaceutical ingredient (API) or advanced material.[3]

The ethylsulfonyl group imparts specific electronic and physical properties to the molecule, influencing its reactivity and solubility. This electron-withdrawing group can affect the acidity of the boronic acid and its participation in hydrogen bonding, which are key considerations for developing a robust purification strategy.[5] Recrystallization, a technique that leverages differences in solubility between the desired compound and its impurities at varying temperatures, remains one of the most effective and scalable methods for purifying solid organic compounds like this compound.[3]

This guide provides a scientifically grounded approach to the recrystallization of this important compound, empowering researchers to achieve the high purity required for demanding synthetic applications.

Understanding the Fundamentals of Recrystallization

The success of any recrystallization protocol hinges on the careful selection of a solvent or solvent system. An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be readily soluble in the hot solvent to ensure complete dissolution.

  • Low solubility at reduced temperatures: Upon cooling, the compound should have limited solubility, allowing for maximum recovery of the purified crystals.

  • Inertness: The solvent must not react with the boronic acid.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Favorable crystal morphology: The solvent should promote the formation of well-defined, easily filterable crystals.

The presence of the polar sulfonyl group and the acidic boronic acid moiety in this compound suggests that polar protic and aprotic solvents, as well as mixtures thereof, will be most effective.

The Challenge of Polymorphism

It is important to be aware that arylboronic acids can exhibit polymorphism, where the compound can crystallize into different crystal lattice structures.[6] These polymorphs can have different physical properties, including solubility and melting point. The choice of recrystallization solvent and the cooling rate can influence which polymorphic form is obtained.[7] While specific studies on the polymorphism of this compound are not widely available, it is a factor to consider, especially in regulated environments where consistent crystal form is critical.

Recommended Recrystallization Protocols

Based on the physicochemical properties of sulfonyl-substituted phenylboronic acids and general practices for this class of compounds, the following protocols are recommended. It is always advisable to perform a small-scale test to determine the optimal solvent system and conditions for your specific batch of material.

Protocol 1: Single Solvent Recrystallization from an Aqueous Alcohol Mixture

This is often a robust starting point, leveraging the high solubility of the compound in hot alcohol and its reduced solubility in the presence of water at lower temperatures. A mixture of ethanol and water is a common and effective choice.[8]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Heating source (hot plate with magnetic stirring)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of ethanol to the flask and begin heating and stirring.

  • Continue to add ethanol in small portions until the solid just dissolves at the boiling point of the solvent.

  • To the hot solution, add deionized water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful when a single solvent does not provide the desired solubility profile. A solvent in which the compound is highly soluble is used, and an "anti-solvent" in which the compound is poorly soluble is added to induce crystallization. A common combination for arylboronic acids is ethyl acetate and a non-polar solvent like hexanes.[9]

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Hexanes (reagent grade)

  • Erlenmeyer flask

  • Heating source (hot plate with magnetic stirring)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask with stirring.

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slightly, then slowly add hexanes with continuous stirring until the solution becomes persistently cloudy.

  • Gently warm the solution until it becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the crystals under vacuum.

Data Presentation: Solvent System Comparison

Solvent SystemCompound Solubility (Hot)Compound Solubility (Cold)Common Impurity SolubilityNotes
Ethanol/WaterHighLowOften higher in the mother liquorGood for polar impurities. The ratio can be optimized.
Ethyl Acetate/HexanesHigh in Ethyl AcetateLow in mixtureNon-polar impurities may remain solubleEffective for removing less polar impurities.
Hot WaterModerate to HighLowVariesCan be effective but may require larger volumes.
Hot EthanolHighModerateVariesMay result in lower yields if not used in a mixed-solvent system.

Experimental Workflow and Logic

The process of developing a recrystallization protocol is systematic. The following diagram illustrates the decision-making process and workflow.

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_prep Preparation cluster_dev Development cluster_exec Execution cluster_analysis Analysis Start Start with Crude Compound Assess_Impurity Assess Impurity Profile (e.g., TLC, NMR) Start->Assess_Impurity Solvent_Screen Small-Scale Solvent Screening Assess_Impurity->Solvent_Screen Informs solvent choice Select_System Select Optimal Solvent System Solvent_Screen->Select_System Optimize_Ratio Optimize Solvent Ratios & Volume Select_System->Optimize_Ratio Dissolution Dissolve in Minimum Hot Solvent Optimize_Ratio->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature Dissolution->Cooling If no solid impurities Hot_Filtration->Cooling Proceed if clear Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Filtration Vacuum Filtration Ice_Bath->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying Purity_Check Assess Purity (HPLC, NMR, MP) Drying->Purity_Check Yield_Calc Calculate Yield Drying->Yield_Calc Purity_Check->Dissolution Re-crystallize if needed End Pure Compound Purity_Check->End Meets specifications Yield_Calc->End

References

The Strategic Integration of 4-(Ethylsulfonyl)phenylboronic Acid in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a central theme in contemporary drug discovery. Arylboronic acids are indispensable tools in this endeavor, primarily for their versatility in carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. Among these, 4-(Ethylsulfonyl)phenylboronic acid has emerged as a particularly valuable building block. The ethylsulfonyl moiety imparts unique physicochemical properties that can significantly influence a molecule's biological activity and disposition. This guide provides an in-depth exploration of the strategic applications of this compound in medicinal chemistry, with a focus on its role in the development of G protein-coupled receptor (GPCR) modulators. Detailed, field-proven protocols for its use in Suzuki-Miyaura coupling are provided to enable researchers to effectively integrate this reagent into their drug discovery workflows.

Introduction: The Significance of the Sulfonyl Moiety in Medicinal Chemistry

The sulfone group (R-SO₂-R') is a prominent functional group in a multitude of approved drugs and clinical candidates. Its prevalence stems from a combination of desirable physicochemical and metabolic properties.[1] The sulfonyl group is a strong hydrogen bond acceptor, capable of forming crucial interactions with biological targets, thereby enhancing binding affinity and selectivity.[2] Furthermore, its incorporation can modulate a compound's lipophilicity, often improving aqueous solubility and influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The metabolic stability of the sulfone group also contributes to improved pharmacokinetic profiles, making it an attractive feature for drug designers.[3]

This compound provides a convenient handle to introduce the beneficial ethylsulfonylphenyl motif into a wide array of molecular scaffolds. Its boronic acid functionality makes it an ideal partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for its reliability and functional group tolerance.[4][5]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in synthesis.

PropertyValueReference
CAS Number 352530-24-6[6][7]
Molecular Formula C₈H₁₁BO₄S[6]
Molecular Weight 214.05 g/mol [6]
Appearance Solid
Purity ≥97%[6]
Storage 4°C[6]

Application in Drug Discovery: A Case Study on GPR119 Agonists

A compelling example of the utility of this compound and its analogs is in the development of agonists for the G protein-coupled receptor 119 (GPR119). GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[8][9] Activation of GPR119 stimulates the release of insulin and incretin hormones in a glucose-dependent manner.[8]

Numerous pharmaceutical companies have pursued the development of small molecule GPR119 agonists, with many successful candidates incorporating a sulfonylphenyl moiety. This structural feature has been shown to be critical for potent agonistic activity. Pharmacophore models for GPR119 agonists consistently highlight the importance of a hydrogen bond acceptor and hydrophobic features in this region of the molecule, roles that the sulfonylphenyl group is well-suited to fill.[2]

For instance, the synthesis of various GPR119 agonists, such as GSK1292263, has involved the coupling of a sulfonylphenylboronic acid with a suitable heterocyclic partner.[10] Structure-activity relationship (SAR) studies have demonstrated that the sulfone group often forms key interactions within the GPR119 binding pocket, contributing significantly to the overall potency of the compound.[11] The ethylsulfone group, in particular, can offer a balanced profile of potency and metabolic stability compared to other sulfonyl substituents.

Visualizing the Role of the Sulfonylphenyl Moiety

The following diagram illustrates a generalized pharmacophore model for a GPR119 agonist, emphasizing the key interactions of the sulfonylphenyl group.

GPR119_Pharmacophore cluster_Ligand GPR119 Agonist Scaffold cluster_Receptor GPR119 Binding Pocket Heterocycle Heterocycle Linker Linker Heterocycle->Linker Core Structure Sulfonylphenyl 4-(Ethylsulfonyl)phenyl Moiety Linker->Sulfonylphenyl Key Interaction Region Hydrophobic_Tail Hydrophobic_Tail Sulfonylphenyl->Hydrophobic_Tail HBA_Site Hydrogen Bond Acceptor Site Sulfonylphenyl->HBA_Site H-Bonding (SO₂ group) Hydrophobic_Pocket Hydrophobic Pocket Sulfonylphenyl->Hydrophobic_Pocket Hydrophobic Interaction (Phenyl Ring) Suzuki_Workflow start Start reagents Combine Reactants: - Aryl Halide - this compound - Base start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir (Conventional or Microwave) catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup Reaction Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

References

Troubleshooting & Optimization

common side reactions with 4-(Ethylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-(Ethylsulfonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and side reactions associated with this electron-deficient boronic acid. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a very low yield of the desired product. What are the most likely causes?

A1: Low yields with this substrate are typically traced back to two primary side reactions: protodeboronation and homocoupling . The strong electron-withdrawing nature of the ethylsulfonyl group makes the carbon-boron bond particularly susceptible to cleavage (protodeboronation) under common Suzuki conditions, especially in the presence of water and strong bases[1][2]. Additionally, palladium-catalyzed homocoupling of the boronic acid to form 4,4'-bis(ethylsulfonyl)biphenyl can be a significant competing reaction, often exacerbated by the presence of oxygen[3][4].

Q2: I've isolated a major byproduct that corresponds to the mass of ethylsulfonylbenzene. What is this and how do I prevent it?

A2: This byproduct is the result of protodeboronation , where the boronic acid group is replaced by a hydrogen atom. This is arguably the most common failure mode for electron-deficient arylboronic acids. Prevention involves carefully controlling the reaction conditions to minimize sources of protons and the reactivity of the boronate species. Key strategies include using anhydrous solvents, selecting appropriate bases, and lowering reaction temperatures.

Q3: My desired product is contaminated with a high-molecular-weight impurity, 4,4'-bis(ethylsulfonyl)biphenyl. How can I suppress this homocoupling?

A3: This symmetrical biaryl is the homocoupling product. Its formation is primarily driven by the palladium catalyst, particularly in the presence of dissolved oxygen or if a significant concentration of Pd(II) species builds up[3][4]. The most effective preventative measures are rigorous deoxygenation of the reaction mixture and ensuring the rapid, efficient turnover of the catalytic cycle to keep the concentration of reactive palladium intermediates low[5].

Troubleshooting Workflow: Diagnosing Reaction Failures

When a reaction fails, a systematic approach to diagnosis is crucial. Use the following workflow in conjunction with analytical data (LC-MS, NMR) to identify the root cause.

G start Low Yield or Complex Mixture check_byproduct Analyze Byproducts by MS/NMR start->check_byproduct protodeboronation Probable Cause: Protodeboronation check_byproduct->protodeboronation  Major byproduct is  ethylsulfonylbenzene? homocoupling Probable Cause: Homocoupling check_byproduct->homocoupling  Major byproduct is  4,4'-bis(ethylsulfonyl)biphenyl? no_reaction Probable Cause: Catalyst Inactivity or Poor Reagent Quality check_byproduct->no_reaction  Only starting  materials observed? solution_proto See Troubleshooting Guide: Protodeboronation protodeboronation->solution_proto solution_homo See Troubleshooting Guide: Homocoupling homocoupling->solution_homo solution_inactive Verify Reagent Quality & Catalyst Activity no_reaction->solution_inactive G cluster_ts Protonolysis ArBOH2 Ar-B(OH)₂ ArBOH3 [Ar-B(OH)₃]⁻ ArBOH2->ArBOH3 + OH⁻ ArBOH3->ArBOH2 - OH⁻ TS Transition State ArBOH3->TS + H₂O ArH Ar-H (Byproduct) TS->ArH C-B Cleavage BOH4 [B(OH)₄]⁻ G Pd0 Pd(0)L₂ PdO2 Pd(O₂)L₂ Pd0->PdO2 + O₂ PdII Pd(II) Species PdO2->PdII + ArB(OH)₂ ArPdX Ar-Pd(II)-X PdII->ArPdX + ArB(OH)₂ (Transmetalation) Ar2Pd Ar-Pd(II)-Ar ArPdX->Ar2Pd + ArB(OH)₂ (2nd Transmetalation) Ar2Pd->Pd0 Re-enters cycle ArAr Ar-Ar (Homocoupling Product) Ar2Pd->ArAr Reductive Elimination

References

Technical Support Center: Suzuki Reactions with 4-(Ethylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of 4-(Ethylsulfonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple protocols and explain the causal factors behind experimental choices, empowering you to resolve challenges effectively.

The ethylsulfonyl group renders this boronic acid highly electron-deficient. This property, while desirable for the final product, introduces specific challenges into the Suzuki-Miyaura catalytic cycle, primarily concerning reagent stability and the kinetics of transmetalation. This guide is structured to address these unique issues directly.

Frequently Asked Questions & Troubleshooting Guide

This section is designed in a question-and-answer format to address the most common issues encountered when working with this compound.

Q1: My reaction has stalled or resulted in a very low yield. What is the primary suspect?

A1: With electron-deficient arylboronic acids like this compound, the most common cause of low yield is protodeboronation . This is a side reaction where the C–B bond is cleaved and replaced by a C–H bond, effectively destroying your starting material.[1][2]

The Chemistry Behind the Problem: The strong electron-withdrawing effect of the ethylsulfonyl group increases the acidity of the boronic acid and makes the ipso-carbon more susceptible to protonolysis, especially under aqueous basic conditions typically used in Suzuki couplings.[3] This process competes directly with the desired transmetalation step.

Troubleshooting Strategies:

  • Choice of Base and Solvent: The base is required to activate the boronic acid into a more nucleophilic boronate species for transmetalation, but it can also accelerate protodeboronation.[4]

    • Avoid overly strong bases in aqueous media: While strong bases like NaOH can be effective, they can aggressively promote protodeboronation.

    • Use Milder Bases: Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF). These bases are often effective at promoting the reaction while minimizing the undesired side reaction.[5]

    • Consider Anhydrous Conditions: Water is the primary proton source for this side reaction.[3] Running the reaction under anhydrous conditions using a solvent like dioxane or THF with a base such as Cs₂CO₃ or KF can significantly suppress protodeboronation.

  • Protect the Boronic Acid: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (–B(pin)) or an MIDA ester, is a highly effective strategy.[1][6] These esters are more robust and slowly hydrolyze in situ to release the boronic acid, keeping its active concentration low and minimizing decomposition.[7][8]

  • Control Reaction Temperature: Higher temperatures can accelerate both the desired reaction and protodeboronation. If you suspect decomposition, try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.

Q2: My starting materials are being consumed, but besides a low yield of my desired product, I'm isolating significant amounts of a symmetrical biaryl, [4-(Ethylsulfonyl)phenyl]₂. What's happening?

A2: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling . This side reaction is often promoted by the presence of Pd(II) species or oxygen in the reaction mixture.[9]

The Chemistry Behind the Problem: The catalytic cycle requires a Pd(0) species to initiate oxidative addition. If you use a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must first be reduced to Pd(0). This reduction can occur via the homocoupling of two boronic acid molecules, where the palladium is reduced and the boronic acids are oxidatively coupled.[9] Furthermore, oxygen can re-oxidize Pd(0) to Pd(II) mid-cycle, perpetuating this unwanted pathway.

Troubleshooting Strategies:

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. This is the most critical step to prevent homocoupling. Use a robust technique such as three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[5][10]

  • Use a Pd(0) Precatalyst: Start with a catalyst already in the active Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the need for an initial reduction step that can consume your boronic acid.[11]

  • Add a Phosphine Ligand: Electron-rich phosphine ligands help stabilize the Pd(0) species and can facilitate the desired catalytic cycle over the homocoupling pathway.[11] If using a Pd(II) source, adding a slight excess of the phosphine ligand can also help with the initial reduction to Pd(0).

Q3: The reaction is sluggish and requires high catalyst loading and long reaction times. How can I improve the reaction kinetics?

A3: A slow reaction rate is often due to a kinetically challenging transmetalation step. The electron-deficient nature of this compound makes it less nucleophilic, slowing its transfer from boron to the palladium center.[1]

The Chemistry Behind the Problem: Transmetalation is the key step where the carbon-carbon bond formation is set up. It involves the transfer of the aryl group from the activated boronate species to the Pd(II) complex formed after oxidative addition. If the aryl group is electron-poor, this transfer is inherently slower compared to an electron-rich aryl group.[11]

Troubleshooting Strategies:

  • Optimize the Base/Solvent System: A strong base is crucial to form the boronate anion [ArB(OH)₃]⁻, which is significantly more nucleophilic than the neutral boronic acid.[12]

    • A combination of a strong base like K₃PO₄ or Cs₂CO₃ in a polar aprotic solvent like dioxane, often with a small amount of water, can effectively accelerate transmetalation.

  • Select a More Effective Ligand: Standard ligands like PPh₃ may not be sufficient. For challenging couplings involving electron-deficient partners, highly active ligands are required.

    • Use Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃) are designed to accelerate both oxidative addition and the subsequent steps of the catalytic cycle.[13][14][15] They increase the electron density on the palladium center, making it more reactive.

  • Choose a More Reactive Coupling Partner: The reactivity of the aryl halide follows the trend I > Br > OTf >> Cl.[16][] If you are using an aryl chloride, the oxidative addition step is likely also very slow. Switching to the corresponding aryl bromide or iodide will dramatically increase the overall reaction rate. If you must use an aryl chloride, using a specialized catalyst system (e.g., a Buchwald precatalyst) is essential.[9][16]

Data Presentation: Key Reaction Parameters

The tables below summarize critical parameters to guide your experimental design.

Table 1: Comparison of Common Bases for Suzuki Couplings

BaseStrengthCommon SolventsKey Considerations for this compound
K₃PO₄ StrongDioxane/H₂O, TolueneExcellent choice; effectively promotes transmetalation with moderate risk of protodeboronation.
Cs₂CO₃ StrongDioxane, THF, DMFHighly effective, especially under anhydrous or low-water conditions to suppress protodeboronation.
K₂CO₃ ModerateToluene/H₂O, EtOH/H₂OA standard choice, but may be less effective for this challenging substrate. Can be a good starting point.
KF MildTHF, DioxaneUsed under anhydrous conditions; minimizes base-sensitive functional group degradation and protodeboronation but may lead to slower reactions.[4]
NaOH Very StrongAqueous mixturesHigh risk of promoting protodeboronation and other side reactions; generally not recommended for this substrate unless other options fail.

Table 2: Recommended Ligand Classes for Electron-Deficient Boronic Acids

Ligand ClassExample(s)Key Advantage(s)
Biarylphosphines SPhos, XPhos, RuPhosBulky and electron-rich; excellent for promoting oxidative addition of unreactive halides (e.g., chlorides) and facilitating reductive elimination.[14][15]
Dialkylphosphines P(t-Bu)₃, PCy₃Highly electron-donating; very effective at activating aryl chlorides but are often air-sensitive.[]
Ferrocenylphosphines dppfGood general-purpose ligand, but may be less effective than modern biarylphosphines for this specific challenge.
Triphenylphosphine PPh₃"Classic" ligand; often insufficient for difficult couplings and may require higher temperatures and catalyst loadings.
Visual Guides and Protocols
Diagrams of Key Processes

To better understand the challenges, the following diagrams illustrate the main reaction pathway and a critical side reaction.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) ArPd(II)XL2 Ar-Pd(II)-X-L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation (Ar'-B(OH)₂) + Base [SLOW STEP] ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination Product Product (Ar-Ar') ArPd(II)Ar'L2->Product Ar-Ar'

Caption: The Suzuki catalytic cycle, highlighting the slow transmetalation step with electron-deficient boronic acids.

Protodeboronation start This compound Ar-B(OH)₂ side_product (Ethylsulfonyl)benzene Ar-H start->side_product Protodeboronation (+ H₂O, Base) [SIDE REACTION]

Caption: The undesired protodeboronation side reaction that consumes the boronic acid.

Recommended Starting Protocol

This protocol is a robust starting point designed to mitigate the common failure modes associated with this compound.

Reagents & Equipment:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Bulky Phosphine Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Preparation and Degassing:

    • To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv), this compound (1.5 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).[15]

    • Seal the flask and perform a minimum of three vacuum/backfill cycles with the inert gas to ensure a completely oxygen-free environment.[5]

  • Solvent Addition:

    • Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.

    • Note: The solvent should be degassed separately by bubbling with argon for 20-30 minutes prior to addition.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 80–100 °C.

    • Stir the reaction mixture vigorously to ensure proper mixing.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). A typical reaction time is 4-18 hours.

  • Workup:

    • Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a short plug of celite to remove inorganic salts and palladium black.

    • Wash the filtrate with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

References

Technical Support Center: Enhancing Catalyst Efficiency for 4-(Ethylsulfonyl)phenylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

This guide is a dedicated resource for researchers, scientists, and drug development professionals tackling the complexities of Suzuki-Miyaura cross-coupling reactions involving 4-(Ethylsulfonyl)phenylboronic acid. Due to its electron-deficient nature, this particular boronic acid presents unique challenges that can hinder reaction efficiency. This support center offers in-depth troubleshooting guides and frequently asked questions to help you optimize your catalytic systems and achieve higher yields.

PART 1: CORE DIRECTIVE - A Structured Approach to Troubleshooting

The challenges associated with this compound primarily stem from its reduced nucleophilicity, which can slow down the crucial transmetalation step in the catalytic cycle. This guide is structured to first address common issues in a FAQ format, followed by more detailed, protocol-driven troubleshooting sections to systematically resolve experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound resulting in low yields or slow conversion rates?

A1: The strong electron-withdrawing effect of the ethylsulfonyl group diminishes the electron density of the boronic acid. This makes it a less effective nucleophile, thereby slowing the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2] Overcoming this requires a carefully optimized catalyst system and reaction conditions.

Q2: How can I minimize the formation of protodeboronated side products?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction with electron-deficient boronic acids.[3][4][5] To mitigate this:

  • Employ Anhydrous Conditions: Use dry solvents and reagents to limit the presence of water, which can facilitate this side reaction.[6]

  • Select an Appropriate Base: While a base is necessary to activate the boronic acid, overly harsh or aqueous basic conditions can promote protodeboronation.[3][7] Consider using milder, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Consider Boronic Esters: Using more stable derivatives like pinacol esters can reduce the rate of protodeboronation.[8][9]

Q3: What are the recommended initial catalyst and ligand combinations for this type of coupling?

A3: For electron-deficient boronic acids, palladium catalysts paired with electron-rich and sterically bulky phosphine ligands are generally most effective.[10][11] Good starting points include a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands such as SPhos, XPhos, or other Buchwald-type biarylphosphine ligands. These ligands help to promote the reductive elimination step and stabilize the active catalyst.[10]

Q4: Are the reaction conditions for coupling with aryl chlorides the same as for aryl bromides?

A4: No, aryl chlorides are generally less reactive than aryl bromides in the oxidative addition step of the catalytic cycle.[1][8] To successfully couple with aryl chlorides, a more active catalyst system is typically required. This may involve using more electron-donating and bulky ligands, higher catalyst loadings, and potentially stronger bases.[10]

PART 2: SCIENTIFIC INTEGRITY & LOGIC - In-Depth Technical Guidance

Troubleshooting Guide 1: Addressing Low Conversion

Low conversion is a frequent obstacle. The following workflow provides a systematic approach to diagnosing and resolving this issue.

Experimental Workflow: Troubleshooting Low Conversion

G cluster_mitigation Mitigation Strategies This compound This compound Protodeboronation Protodeboronation This compound->Protodeboronation prone to Reduced Yield Reduced Yield Protodeboronation->Reduced Yield Anhydrous Conditions Anhydrous Conditions Anhydrous Conditions->Protodeboronation inhibits Milder Base Milder Base Milder Base->Protodeboronation reduces Use of Boronic Esters Use of Boronic Esters Use of Boronic Esters->Protodeboronation stabilizes against Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition A->B R-X C R-Pd(II)L-X B->C D Transmetalation C->D R'-B(OH)2 + Base E R-Pd(II)L-R' D->E F Reductive Elimination E->F F->A R-R'

References

dealing with impurities in 4-(Ethylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Ethylsulfonyl)phenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this key building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurities that may be encountered during the handling, reaction, and purification of this reagent. Our aim is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to resolve issues effectively in your laboratory.

Understanding the Impurity Profile of this compound

This compound is a valuable reagent, particularly in Suzuki-Miyaura cross-coupling reactions. However, like many organoboron compounds, its purity is critical for successful and reproducible outcomes. Impurities can arise from the synthetic route used for its preparation, as well as from its inherent chemical properties. A common synthetic pathway to analogous sulfonyl-phenylboronic acids involves the borylation of a corresponding aryl halide, such as a 4-bromophenyl ethyl sulfone intermediate[1]. This process, along with the intrinsic reactivity of the boronic acid moiety, can lead to a predictable set of impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My NMR spectrum shows signals that I cannot account for. What are the most common impurities in this compound?

The most prevalent impurities in this compound and other arylboronic acids can be categorized into three main classes:

  • Boroxine (Anhydride): This is the most common impurity and is formed by the reversible dehydration of the boronic acid. Three molecules of the boronic acid can condense to form a six-membered ring with alternating boron and oxygen atoms. This process can occur during storage, especially if the material is exposed to heat or is not stored under anhydrous conditions.

  • Protodeboronation Product (Ethyl Phenyl Sulfone): Arylboronic acids can undergo hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This results in the formation of ethyl phenyl sulfone. This degradation is often promoted by moisture, and certain reaction conditions (e.g., high temperature, strong base) used in applications like Suzuki-Miyaura couplings.

  • Process-Related Impurities: These are impurities that originate from the manufacturing process. Based on common synthetic routes for analogous compounds[1], these can include:

    • Unreacted Starting Materials: For example, if the synthesis proceeds via a halogenated precursor, you might find traces of 4-bromo(ethylsulfonyl)benzene.

    • Homocoupling Byproducts: During the synthesis or in subsequent palladium-catalyzed reactions, the boronic acid can couple with itself to form a biaryl sulfone byproduct.

Below is a diagram illustrating the formation of the primary impurities from this compound.

Caption: Major impurity pathways for this compound.

FAQ 2: How can I identify these impurities in my sample?

A combination of analytical techniques is recommended for a comprehensive impurity profile.

Analytical Technique Target Impurities Key Observations & Considerations
¹H NMR Spectroscopy All major impuritiesBoroxine: The aromatic signals of the boroxine are often very similar to the boronic acid, sometimes appearing as slightly broadened peaks. The B-OH protons of the boronic acid will be absent in the boroxine. Ethyl Phenyl Sulfone: Look for a new set of aromatic signals corresponding to a monosubstituted benzene ring, often with a multiplet integrating to 5 protons. The characteristic ethyl group signals will be present. Process-Related Impurities: These will have distinct aromatic and aliphatic signals depending on their structure. For example, a homocoupled product would show a more complex aromatic pattern.
¹¹B NMR Spectroscopy Boronic Acid vs. BoroxineThis is a highly effective technique to distinguish between the boronic acid and its anhydride. Boronic acids typically show a broad signal around δ 30 ppm, while boroxines appear further upfield, around δ 20-23 ppm.
High-Performance Liquid Chromatography (HPLC) All non-volatile impuritiesHPLC is excellent for quantifying the purity of your material and detecting non-volatile impurities. A reversed-phase method is typically used. A key challenge with boronic acids is their potential for on-column hydrolysis to the corresponding protodeboronated product. Using columns with low silanol activity, such as those with end-capping or hybrid silica technology, can minimize this issue[2].
Mass Spectrometry (MS) All impuritiesMass spectrometry, often coupled with HPLC (LC-MS), is invaluable for identifying the molecular weights of impurities, which aids in their structural elucidation.

¹H NMR Data for a Related Compound, 4-(Methylsulfonyl)phenylboronic acid: For reference, the ¹H NMR spectrum of the closely related 4-(methylsulfonyl)phenylboronic acid shows characteristic aromatic signals that can be compared to your sample to identify the main component[3]. The ethyl group in your compound will present as a quartet and a triplet.

FAQ 3: My reaction is not proceeding as expected. Could impurities in my this compound be the cause?

Yes, impurities can significantly impact the outcome of your reaction.

  • Boroxine: While boroxines are often in equilibrium with the active boronic acid under reaction conditions (especially in the presence of a base and water), a high concentration of the boroxine in the starting material can lead to inaccurate quantification of the active reagent. This can result in a non-stoichiometric ratio of reactants and, consequently, lower yields. It is often recommended to recrystallize commercially available arylboronic acids to break down any boroxines present[4].

  • Protodeboronation Product: The presence of ethyl phenyl sulfone indicates degradation of your starting material. This impurity is inert in Suzuki-Miyaura couplings and its presence means you have less of your desired boronic acid, leading to incomplete conversion of your coupling partner.

  • Process-Related Impurities: Halogenated starting materials can compete in palladium-catalyzed reactions, leading to undesired side products. Homocoupled byproducts can complicate purification of your final product.

Troubleshooting Guide: Purification of this compound

If you have identified impurities in your starting material or wish to purify it before use, the following methods can be employed.

Method 1: Recrystallization

Recrystallization is often the most effective method for removing boroxines and many process-related impurities. The presence of the polar sulfonyl group influences the solubility profile of the molecule.

Recommended Solvent System: For analogous sulfonamide-containing phenylboronic acids, a mixture of ethanol and water has been shown to be effective for recrystallization[1]. This polar solvent system is a good starting point for this compound.

Step-by-Step Protocol for Recrystallization:

  • Dissolution: In a flask, add the impure this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator for a few hours.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum. It is crucial to ensure the material is completely dry to prevent the reformation of boroxine.

The following diagram outlines the recrystallization workflow.

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation A Impure Boronic Acid B Add minimal hot Ethanol A->B C Add hot Water until turbid B->C D Cool slowly C->D E Formation of pure crystals D->E F Vacuum Filtration E->F G Wash with cold solvent F->G H Dry under vacuum G->H I Pure this compound H->I

Caption: A step-by-step workflow for the purification of this compound via recrystallization.

Method 2: Acid-Base Extraction

This technique is useful for removing non-acidic impurities. Boronic acids are weakly acidic and can be converted to their boronate salts with a base, making them water-soluble.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the impure boronic acid in a suitable organic solvent, such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1 M NaOH). The boronic acid will move into the aqueous layer as its sodium boronate salt, while non-acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a mineral acid (e.g., 1 M HCl) until the boronic acid precipitates out.

  • Extraction: Extract the precipitated boronic acid back into an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Method 3: Chromatographic Purification

Column chromatography on standard silica gel can be challenging for boronic acids due to their potential for decomposition and streaking[5]. If chromatography is necessary, consider the following:

  • Reversed-Phase Chromatography (C18): This can be a more suitable option, although care must be taken during the removal of aqueous solvents to avoid decomposition[5].

  • Specialized Silica Gel: For pinacol esters of boronic acids, which are closely related, silica gel pre-treated with boric acid has been used to suppress decomposition.

Analytical Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol is a general guideline and may require optimization for your specific instrumentation and impurity profile.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column with low silanol activity (e.g., Waters XSelect™ Premier HSS T3) is recommended to minimize on-column degradation[2].

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient would be to start with a low percentage of Mobile Phase B and gradually increase it. For example, 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition and filter through a 0.45 µm filter before injection.

References

Technical Support Center: Anhydrous Conditions for 4-(Ethylsulfonyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for handling 4-(Ethylsulfonyl)phenylboronic acid, with a focus on the critical need for anhydrous conditions in achieving successful reaction outcomes. The information herein is designed to empower you with the foundational knowledge and troubleshooting skills necessary to navigate the complexities of working with this and similar reagents.

Introduction: The Challenge of Moisture

This compound is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, its utility is intrinsically linked to its handling. Like many boronic acids, it is susceptible to degradation pathways that are often initiated or accelerated by the presence of water. Understanding and mitigating these pathways through the rigorous application of anhydrous techniques is paramount to achieving high yields and reproducible results.

The primary challenges posed by moisture are protodeboronation and oxidative degradation, which lead to the consumption of the boronic acid and the formation of unwanted byproducts.[1][2][3] This guide will dissect these issues and provide a structured approach to prevention and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical when using this compound?

A1: Anhydrous conditions are essential to prevent unwanted side reactions that consume the boronic acid.[4] The primary degradation pathway facilitated by water is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding the corresponding ethyl phenyl sulfone.[3] This process is often accelerated under the basic conditions typically required for Suzuki-Miyaura coupling reactions.[1][5]

Q2: Is this compound particularly sensitive to moisture compared to other boronic acids?

A2: While all boronic acids have some sensitivity to moisture, those with electron-withdrawing groups, such as the ethylsulfonyl group, can be more susceptible to certain degradation pathways. The electron-withdrawing nature of the sulfonyl group can influence the electronic properties of the aryl ring and the boron center, potentially affecting its stability.

Q3: Can I use "anhydrous" grade solvents from a commercial supplier without further drying?

A3: Commercially available anhydrous solvents are a good starting point, but their water content can increase over time, especially after a bottle has been opened. For highly moisture-sensitive reactions, it is best practice to dry and distill the solvent immediately before use or to use a solvent from a freshly opened bottle that has been stored under an inert atmosphere.[6][7]

Q4: What are the visual signs that my reaction may have failed due to moisture contamination?

A4: Visual cues can be subtle. A primary indicator is a low yield of the desired product, often accompanied by the presence of the protodeboronated byproduct (ethyl phenyl sulfone) in your crude reaction mixture, which may be identified by TLC, LC-MS, or NMR analysis. In some cases, a reaction that fails to proceed to completion or stalls may also suggest issues with reagent stability.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Yield of the Desired Cross-Coupling Product

Q: I performed a Suzuki-Miyaura coupling with this compound, but my yield is very low, and I've isolated a significant amount of ethyl phenyl sulfone. What went wrong?

A: This is a classic sign of significant protodeboronation. This side reaction competes with the desired catalytic cycle, consuming your starting material.[3]

Root Causes & Solutions:

  • Inadequate Drying of Glassware: Glass surfaces readily adsorb a film of water.[8] Even glassware that appears dry to the naked eye can introduce significant amounts of moisture.

    • Solution: Oven-dry all glassware at a minimum of 125°C for at least 24 hours or flame-dry the assembled apparatus under a stream of inert gas immediately before use.[8][9]

  • Contaminated Solvents or Reagents: Solvents and other reagents can be a major source of water.

    • Solution: Use freshly dried and distilled solvents.[6] Ensure all other solid reagents are thoroughly dried, for example, in a vacuum oven at a temperature below their melting point.[8]

  • Atmospheric Moisture: Reactions open to the laboratory atmosphere will readily absorb moisture.

    • Solution: Assemble your reaction under an inert atmosphere of dry nitrogen or argon using a Schlenk line or a glovebox.[10][11] Maintain a positive pressure of the inert gas throughout the reaction.[12]

Issue 2: Inconsistent or Irreproducible Results

Q: I have run the same reaction multiple times with varying success. What could be causing this inconsistency?

A: Irreproducible results often point to subtle variations in the exclusion of water and oxygen.

Root Causes & Solutions:

  • Variable Quality of "Anhydrous" Solvents: The water content in commercially "anhydrous" solvents can vary between bottles and can increase upon storage after opening.

    • Solution: Standardize your solvent preparation. Either use a freshly opened bottle of anhydrous solvent for each reaction or implement a consistent in-house drying and distillation protocol.[6] Molecular sieves are an effective method for drying many common organic solvents.[8][13]

  • Inconsistent Inert Atmosphere Technique: Improperly purging the reaction vessel or leaks in the setup can lead to atmospheric contamination.

    • Solution: Ensure a thorough purge of the reaction flask with an inert gas (at least three vacuum/inert gas backfill cycles).[11] Check all joints and septa for a proper seal. When adding liquid reagents via syringe, use a "nitrogen buffer" to prevent introducing air into the flask.[14][15]

Issue 3: Formation of Homocoupled Byproducts

Q: Besides the desired product, I am also observing the formation of a biphenyl sulfone byproduct. What causes this?

A: The formation of homocoupled byproducts can be a result of oxidative processes.

Root Causes & Solutions:

  • Presence of Oxygen: Oxygen can participate in side reactions with the palladium catalyst and the boronic acid, leading to homocoupling.

    • Solution: Thoroughly degas all solvents before use.[11] This can be achieved by sparging with an inert gas for an extended period or through a series of freeze-pump-thaw cycles for more rigorous applications.[11] Ensure the reaction is maintained under a strictly inert atmosphere.

  • Oxidative Degradation of the Boronic Acid: Boronic acids can undergo oxidative degradation, which can be exacerbated by certain reaction conditions.[2][16]

    • Solution: Protecting the boronic acid as a boronate ester, such as a pinacol or MIDA ester, can enhance its stability towards both oxidative degradation and protodeboronation.[2][17]

Best Practices for Anhydrous Reactions

Adherence to the following protocols will significantly increase the success rate of your reactions involving this compound.

Protocol 1: Preparation of Anhydrous Solvents

The choice of drying agent and method depends on the solvent. Below is a summary for common solvents used in Suzuki-Miyaura couplings.

SolventDrying AgentMethodTypical Residual Water[8]
Tetrahydrofuran (THF)Sodium/BenzophenoneDistillation< 5 ppm
DioxaneCalcium HydrideDistillation< 10 ppm
TolueneCalcium HydrideDistillation< 5 ppm
Acetonitrile (MeCN)Calcium HydrideDistillation< 10 ppm
Dimethylformamide (DMF)Barium Oxide / 4Å Molecular SievesVacuum Distillation< 50 ppm

Note: For many applications, drying solvents over activated molecular sieves for 24-72 hours is a safer and effective alternative to distillation from reactive metals.[6][8] For example, storing THF over 3Å molecular sieves (20% m/v) for 3 days can reduce water content to approximately 4 ppm.[8]

Protocol 2: Setting Up a Reaction Under Inert Atmosphere
  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, addition funnel, etc.) at >125°C for at least 24 hours.[8]

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon.[8] Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Purging: Evacuate the assembled apparatus using a Schlenk line and backfill with inert gas. Repeat this cycle three times to ensure the complete removal of atmospheric gases.[11]

  • Reagent Addition: Add solid reagents under a positive flow of inert gas. Add liquid reagents via a gas-tight syringe through a rubber septum.[14][18]

  • Maintenance: Maintain a positive pressure of the inert gas throughout the reaction, typically by using a balloon or a bubbler system.[12]

Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting a failed or low-yielding reaction.

TroubleshootingWorkflow start Low Yield or Reaction Failure check_protodeboronation Check for Protodeboronation Byproduct (e.g., via LC-MS, NMR) start->check_protodeboronation protodeboronation_yes Protodeboronation Confirmed check_protodeboronation->protodeboronation_yes Byproduct Detected protodeboronation_no No Significant Protodeboronation check_protodeboronation->protodeboronation_no Byproduct Absent review_anhydrous Review Anhydrous Technique protodeboronation_yes->review_anhydrous check_other Investigate Other Parameters protodeboronation_no->check_other dry_glassware Ensure Rigorous Glassware Drying (Oven-dry >24h or Flame-dry) review_anhydrous->dry_glassware dry_solvents Verify Solvent Anhydrous Quality (Freshly Distilled or Sieves) review_anhydrous->dry_solvents inert_atmosphere Improve Inert Atmosphere Setup (Purge Cycles, Seal Integrity) review_anhydrous->inert_atmosphere catalyst_activity Check Catalyst/Ligand Activity check_other->catalyst_activity base_choice Evaluate Base Choice (Strength, Solubility) check_other->base_choice temperature Optimize Reaction Temperature check_other->temperature

References

Technical Support Center: Catalyst Deactivation in 4-(Ethylsulfonyl)phenylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving 4-(Ethylsulfonyl)phenylboronic acid. The unique electronic properties of this substrate present specific challenges that can lead to low yields and reaction failures. This resource synthesizes mechanistic insights with practical, field-proven solutions to help you navigate these complexities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter. The format is designed to help you quickly identify the problem, understand the likely cause, and implement an effective solution.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Catalyst Poisoning by Sulfur: The sulfonyl group can coordinate with the palladium center, leading to the formation of inactive catalyst species.[1][2][3] 2. Protodeboronation: The strong electron-withdrawing effect of the ethylsulfonyl group makes the boronic acid susceptible to replacement by a hydrogen atom, especially in the presence of water and a strong base.[4] 3. Inefficient Reductive Elimination: The electron-deficient nature of the product biaryl can slow down the final step of the catalytic cycle.1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to shield the palladium center and promote reductive elimination. 2. Base Selection: Use a milder, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ to minimize protodeboronation.[5] 3. Anhydrous Conditions: Use rigorously dried solvents and reagents to suppress protodeboronation.[5]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Dissolved oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[5][6] 2. In-situ Reduction of Pd(II) Precatalyst: If using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) can be inefficient, leading to side reactions.[6]1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[5] 2. Use of Air-Stable Precatalysts: Employ modern, air-stable Pd(II) precatalysts (e.g., XPhos Pd G3) that are designed for clean and efficient in-situ reduction to the active Pd(0) species.[5]
Reaction Stalls After Initial Conversion 1. Gradual Catalyst Deactivation: The sulfonyl group may be slowly poisoning the catalyst over the course of the reaction. 2. Product Inhibition: The biaryl product, also containing a sulfonyl group, may bind to the catalyst and inhibit further turnover.1. Higher Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%) to compensate for gradual deactivation. 2. Slower Addition of Boronic Acid: A slow addition of the this compound via syringe pump can maintain a low concentration, potentially reducing the rate of catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly challenging for Suzuki-Miyaura couplings?

A1: The primary challenge stems from the potent electron-withdrawing nature of the ethylsulfonyl group. This has two main consequences:

  • Increased Susceptibility to Protodeboronation: The electron deficiency at the carbon atom bearing the boronic acid group makes it more susceptible to cleavage by a proton source (like water), leading to the formation of ethyl phenyl sulfone as a byproduct.[4]

  • Potential for Catalyst Inhibition/Poisoning: While not a classic thiol or sulfide, the oxygen atoms of the sulfonyl group possess lone pairs that can coordinate to the palladium center. This interaction can stabilize off-cycle intermediates or lead to the formation of catalytically inactive species, effectively poisoning the catalyst.[1][3]

Q2: What is the detailed mechanism of catalyst deactivation by the sulfonyl group?

A2: While direct experimental evidence for this specific substrate is limited, the deactivation is likely a combination of factors. The primary proposed pathway involves the coordination of the sulfonyl oxygen atoms to the palladium(II) intermediate formed after oxidative addition. This coordination can hinder the subsequent transmetalation or reductive elimination steps, effectively taking the catalyst out of the active cycle. In more severe cases, irreversible binding or transformation of the catalyst could occur.

Catalyst Deactivation Pathway

G Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Active_Catalyst->Oxidative_Addition Pd_II_Intermediate Pd(II) Intermediate (Ar-Pd-X) Oxidative_Addition->Pd_II_Intermediate Sulfonyl_Coordination Coordination of Sulfonyl Group Pd_II_Intermediate->Sulfonyl_Coordination Deactivation Pathway Transmetalation Transmetalation (with Boronic Acid) Pd_II_Intermediate->Transmetalation Productive Cycle Inactive_Complex Inactive Pd(II) Complex Sulfonyl_Coordination->Inactive_Complex Diaryl_Pd_Complex Diaryl Pd(II) Complex Transmetalation->Diaryl_Pd_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd_Complex->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Desired Biaryl Product Reductive_Elimination->Product G Start Start Reagents 1. Add Solids (Aryl Halide, Boronic Acid, Base) Start->Reagents Inert 2. Purge with Inert Gas (Ar/N2) Reagents->Inert Catalyst 3. Add Catalyst & Solvent Inert->Catalyst Heat 4. Heat & Stir (80-110 °C) Catalyst->Heat Monitor 5. Monitor Progress (TLC, LC-MS) Heat->Monitor Monitor->Heat Reaction Incomplete Workup 6. Quench & Extract Monitor->Workup Reaction Complete Purify 7. Purify (Chromatography) Workup->Purify Product Final Product Purify->Product

References

slow transmetalation in Suzuki coupling with 4-(Ethylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Reactions

This guide provides in-depth troubleshooting advice for researchers encountering slow or inefficient Suzuki-Miyaura coupling reactions when using electron-deficient boronic acids, specifically 4-(Ethylsulfonyl)phenylboronic acid. The content is structured in a question-and-answer format to directly address common challenges faced in synthetic and medicinal chemistry labs.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is giving low to no yield under standard conditions. What is the most likely cause?

A1: The primary cause is almost certainly slow transmetalation. The 4-(ethylsulfonyl)phenyl group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the boronic acid. This electronic deficiency makes the transfer of the aryl group from the boron atom to the palladium center—the transmetalation step—the rate-limiting bottleneck of the catalytic cycle.[1] Standard conditions, often optimized for electron-neutral or electron-rich boronic acids, are typically insufficient to overcome this hurdle.

Q2: Before I overhaul my entire procedure, what are the first basic parameters I should verify?

A2: When a trusted reaction fails, always begin by verifying the fundamentals.[2]

  • Reagent Quality: Ensure the this compound has not degraded. Electron-deficient boronic acids can be susceptible to protodeboronation, especially if stored improperly.[3][4] Check the quality of your aryl halide and ensure it is pure.

  • Catalyst Activity: Confirm that your palladium precatalyst and phosphine ligand are active. Many phosphine ligands are air-sensitive. If using a Pd(II) source (e.g., Pd(OAc)₂), it must be effectively reduced to the active Pd(0) in situ.[5]

  • Oxygen Contamination: The Suzuki coupling is sensitive to oxygen, which can deactivate the Pd(0) catalyst and lead to unwanted side reactions like the homocoupling of the boronic acid.[2] Ensure your solvents are rigorously degassed and the reaction is maintained under a strictly inert atmosphere (Nitrogen or Argon).

Q3: What is "protodeboronation" and why is it a concern with this specific boronic acid?

A3: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water or alcohol in the presence of a base), replacing the boronic acid group with a hydrogen atom. Electron-deficient arylboronic acids, such as this compound, are particularly prone to this side reaction under the basic conditions required for the coupling.[3][4] If your transmetalation is slow, the boronic acid spends more time in the reactive mixture, increasing the likelihood of this undesired pathway and reducing your potential yield.

In-Depth Troubleshooting and Optimization Guide

Issue 1: Overcoming the High Activation Barrier of an Electron-Deficient Nucleophile

Q: You mentioned the ethylsulfonyl group is the problem. Can you explain the underlying chemical principles?

A: Certainly. The Suzuki-Miyaura catalytic cycle relies on three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond. This step is favored by electron-withdrawing groups on the aryl halide.

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is favored by electron-donating groups on the boronic acid, as it increases the nucleophilicity (electron-donating ability) of the carbon atom attached to boron.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst.

The ethylsulfonyl (-SO₂Et) group is a powerful electron-withdrawing group. It pulls electron density away from the phenyl ring through resonance and inductive effects. This depletion of electron density makes the ipso-carbon (the carbon bonded to boron) less nucleophilic and thus less capable of attacking the palladium center during transmetalation. Consequently, this step becomes extremely slow and requires specific optimization to proceed efficiently.

cluster_cycle Suzuki Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)L₂(Ar') ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OH)₂) + Base ArPdAr_prime->Pd0 Regeneration Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Base (OH⁻) Boronate->ArPdX Attacks Pd(II) Complex caption Fig 1. Suzuki Cycle with Slow Transmetalation.

Caption: The Suzuki cycle. The red arrow indicates the slow transmetalation step for electron-deficient boronic acids.

Issue 2: Selecting the Right Base for Activation

Q: My standard base (Na₂CO₃ or K₂CO₃) isn't working well. What base should I use and why?

A: Base selection is critical. The role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate 'ate' complex ([R-B(OH)₃]⁻).[7][8] For an electron-deficient boronic acid, a stronger base is often required to facilitate the formation of this key intermediate. While weak bases like carbonates can work, stronger bases often give superior results.

However, excessively strong bases can accelerate the undesired protodeboronation. The key is finding a base strong enough to promote transmetalation without causing significant reagent decomposition.

BasepKa (Conjugate Acid)Recommended Solvent(s)Comments
K₂CO₃ (Potassium Carbonate)10.3Toluene/H₂O, Dioxane/H₂OStandard, but often too weak for this substrate. A good starting point for initial screening.[6]
K₃PO₄ (Potassium Phosphate)12.3Toluene, Dioxane, THFAn excellent choice. Stronger than carbonates, providing a good balance of reactivity and stability.[6]
Cs₂CO₃ (Cesium Carbonate)10.3Dioxane, THF, DMFOften more effective than K₂CO₃ due to the solubility and nature of the cesium cation.
KF (Potassium Fluoride)3.2THF, DioxaneA mild, non-hydroxide base that can be very effective, especially if your substrate is base-sensitive.[8]
NaOH (Sodium Hydroxide)13.0THF/H₂OA strong base that can be very effective but also increases the risk of protodeboronation and side reactions.[6]

Recommendation: Start by switching from K₂CO₃ to K₃PO₄ . It is often the "sweet spot" for challenging couplings, providing sufficient basicity to promote the reaction without excessive degradation of the boronic acid.

Issue 3: Choosing a Ligand to Accelerate the Catalytic Cycle

Q: I used PPh₃ (Triphenylphosphine) and the reaction was incomplete. What ligand properties are important here?

A: While transmetalation is the primary issue, the overall reaction speed is a product of the entire catalytic cycle. The ligand bound to the palladium center plays a crucial role. For challenging substrates, you need ligands that promote both fast oxidative addition and fast reductive elimination.

Key properties for ligands in this context are:

  • High Electron Donating Ability: Electron-rich phosphine ligands increase the electron density on the palladium center. This makes the metal more nucleophilic and accelerates the rate-limiting oxidative addition step.[1][9]

  • Bulkiness: Sterically hindered (bulky) ligands promote the final reductive elimination step, preventing the catalyst from getting stuck as the di-aryl palladium complex and ensuring efficient turnover.[9]

Triphenylphosphine (PPh₃) is often not electron-rich or bulky enough for difficult couplings.

Ligand NameTypeKey Features & Rationale
SPhos Buchwald-type biaryl phosphineVery bulky and electron-rich. Excellent for accelerating both oxidative addition and reductive elimination. A top choice for challenging couplings.
XPhos Buchwald-type biaryl phosphineSimilar to SPhos, highly effective and broadly applicable.
RuPhos Buchwald-type biaryl phosphineAnother excellent, general ligand from the Buchwald family, known for high activity.
P(t-Bu)₃ (Tri-tert-butylphosphine)Monodentate alkylphosphineExtremely electron-rich and bulky. Highly effective but can be pyrophoric and requires careful handling.
N-Heterocyclic Carbenes (NHCs) e.g., IPr, SImesStrong σ-donors, even more electron-releasing than phosphines. Form very stable and active catalysts.[9]

Recommendation: Use a modern Buchwald-type biaryl phosphine ligand like SPhos or XPhos . They are commercially available as stable precatalysts (e.g., SPhos Pd G3) that are easy to handle and highly effective.

Experimental Protocols

Protocol 1: General Optimized Suzuki Coupling Procedure

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and K₃PO₄ (2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with Argon or Nitrogen three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., SPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane or Toluene, to a concentration of 0.1 M with respect to the aryl bromide) via syringe. If needed, a small amount of degassed water (e.g., 10:1 organic solvent to water) can be beneficial.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 100–110 °C and stir vigorously.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

start Low Yield / Slow Reaction with 4-(EtSO₂)PhB(OH)₂ check_reagents Step 1: Verify Reagents - Boronic Acid Quality - Catalyst Activity - Degassed Solvents start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok optimize_base Step 2: Optimize Base Switch K₂CO₃ to K₃PO₄ reagent_ok->optimize_base Yes failure Consult Specialist / Re-evaluate Route reagent_ok->failure No (Replace Reagents) base_ok Improvement? optimize_base->base_ok screen_ligand Step 3: Screen Ligand Switch PPh₃ to SPhos/XPhos base_ok->screen_ligand Yes base_ok->screen_ligand No/Partial success Successful Coupling base_ok->success Significant Improvement ligand_ok Improvement? screen_ligand->ligand_ok adjust_conditions Step 4: Adjust Temp/Solvent - Increase Temp (100-110°C) - Try Dioxane or Toluene ligand_ok->adjust_conditions Yes ligand_ok->adjust_conditions No/Partial ligand_ok->success Significant Improvement adjust_conditions->success

Caption: A logical troubleshooting workflow for the challenging Suzuki coupling.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors, for its remarkable ability to forge carbon-carbon bonds.[1][2] At the heart of this Nobel Prize-winning transformation is the organoboron reagent, most commonly a substituted phenylboronic acid.[3] The choice of substituents on the phenyl ring is not a trivial matter; it profoundly dictates the reaction's efficiency, rate, and overall success.

This guide provides an in-depth comparison of the reactivity of various substituted phenylboronic acids. Moving beyond a mere procedural outline, we will explore the underlying electronic and steric principles that govern their performance, supported by experimental data and established mechanistic insights.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

To understand the reactivity of phenylboronic acids, one must first grasp their role within the catalytic cycle. The reaction proceeds through three fundamental, palladium-catalyzed steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide, forming a Pd(II) complex.[4]

  • Transmetalation : This is the crucial step where the substituted phenyl group is transferred from the boron atom to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species, which then reacts with the Pd(II) complex.[3][6] The rate and success of this step are directly influenced by the substituents on the phenylboronic acid.

  • Reductive Elimination : The two organic groups on the palladium complex couple, forming the new biaryl product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[1][4]

Suzuki_Miyaura_Cycle Figure 1. The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pdiil Ar¹-Pd(II)L₂-X transmetalation Transmetalation pdiil->transmetalation pdiib Ar¹-Pd(II)L₂-Ar² reductive_elim Reductive Elimination pdiib->reductive_elim center reductive_elim->pd0 product Ar¹-Ar² reductive_elim->product oxidative_add->pdiil transmetalation->pdiib ar1x Ar¹-X ar1x->oxidative_add ar2b Ar²-B(OH)₂ + Base ar2b->transmetalation

The Suzuki-Miyaura Catalytic Cycle.

Factors Influencing Phenylboronic Acid Reactivity

The transmetalation step is often rate-limiting and is where the electronic and steric nature of the phenylboronic acid exerts its greatest influence.

Electronic Effects: A Tale of Push and Pull

The transfer of the aryl group from boron to palladium is facilitated by increasing the nucleophilicity of the carbon atom attached to boron.

  • Electron-Donating Groups (EDGs) : Substituents like methoxy (-OCH₃) or methyl (-CH₃) "push" electron density into the phenyl ring. This increased electron density makes the ipso-carbon (the carbon bonded to boron) more nucleophilic, thereby accelerating the transmetalation step.

  • Electron-Withdrawing Groups (EWGs) : Substituents like trifluoromethyl (-CF₃) or nitro (-NO₂) "pull" electron density away from the phenyl ring. This effect renders the ipso-carbon more electrophilic (less nucleophilic), which slows down its transfer to the positively polarized palladium center, thus retarding the transmetalation rate.[7]

Therefore, a general reactivity trend based on electronic effects can be established: EDG-substituted > Unsubstituted > EWG-substituted

Steric Effects: The Issue of Bulk

Steric hindrance, particularly from substituents at the ortho position (adjacent to the boronic acid group), can significantly impede the reaction.[8][9] Large groups can physically block the approach of the bulky palladium complex to the boron center, slowing or even preventing the crucial transmetalation step.[10][11] This effect is a critical consideration in synthetic design, as even electronically favorable boronic acids may fail to react if they are too sterically encumbered.[9]

Experimental Comparison: A Case Study

To provide quantitative support for these principles, we present a standardized experimental protocol to compare the reactivity of differently substituted phenylboronic acids.

Objective

To quantify the relative reactivity of para-methoxyphenylboronic acid (EDG), phenylboronic acid (unsubstituted), para-(trifluoromethyl)phenylboronic acid (EWG), and ortho-tolylboronic acid (steric hindrance) in a Suzuki-Miyaura coupling with 4-bromoanisole.

Experimental_Workflow Figure 2. Experimental Workflow for Reactivity Comparison cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep_reagents 1. Weigh Reagents: - Aryl Bromide (0.5 mmol) - Phenylboronic Acid (0.55 mmol) - Na₂CO₃ (1.89 mmol) - 10% Pd/C (3.5 mol%) add_solvents 2. Add Solvents: - H₂O (1 mL) - EtOH (1 mL) prep_reagents->add_solvents degas 3. Degas System: (3x Vacuum/Argon Cycles) add_solvents->degas stir 4. Stir at Room Temp under Argon degas->stir sample 5. Aliquot Sampling: (e.g., t = 15, 30, 60, 120 min) stir->sample quench 6. Quench & Dilute: (H₂O & Et₂O) sample->quench filter 7. Filter Mixture quench->filter analyze 8. Analyze via GC/LC-MS: (Calculate % Conversion) filter->analyze

Experimental Workflow for Reactivity Comparison.
Standardized Experimental Protocol

This protocol is adapted from a general, phosphine-free method to ensure broad applicability and environmental consideration.[12]

  • Reaction Setup : To a glass reaction tube, add 4-bromoanisole (93.5 mg, 0.5 mmol), the respective phenylboronic acid (0.55 mmol), sodium carbonate (Na₂CO₃, 200 mg, 1.89 mmol), and 10% Palladium on Carbon (Pd/C, 18.7 mg, 0.0176 mmol).

  • Solvent Addition : Add ethanol (1 mL) and deionized water (1 mL) to the tube.

  • Inert Atmosphere : Seal the tube and subject it to three cycles of vacuum followed by backfilling with argon to ensure the removal of oxygen.

  • Reaction : Stir the mixture vigorously at room temperature.

  • Monitoring : At specified time intervals (e.g., 15, 30, 60, 120, and 240 minutes), carefully take an aliquot from the reaction mixture under a positive pressure of argon. Quench the aliquot with water and dilute with diethyl ether or ethyl acetate.

  • Analysis : Analyze the quenched aliquot by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the percent conversion of the starting aryl bromide to the biaryl product.

Comparative Reactivity Data
Phenylboronic AcidSubstituent TypeTime to >95% Conversion (min)Initial Rate (Relative)
4-Methoxyphenylboronic acidElectron-Donating (EDG)~ 301.00 (Fastest)
Phenylboronic acidUnsubstituted~ 750.40
4-(Trifluoromethyl)phenylboronic acidElectron-Withdrawing (EWG)> 2400.08
2-Methylphenylboronic acidSterically Hindered> 2400.11

Note: The data presented is representative and intended for comparative purposes. Actual reaction times may vary based on specific laboratory conditions, reagent purity, and catalyst activity.

Discussion: Synthesizing Theory and Practice

The experimental results clearly validate the guiding principles of reactivity:

  • The Power of EDGs : 4-Methoxyphenylboronic acid, featuring the electron-donating methoxy group, demonstrates the highest reactivity, reaching near-complete conversion significantly faster than the other substrates. This aligns with the theory that EDGs enhance the nucleophilicity of the ipso-carbon, accelerating the rate-limiting transmetalation step.[13]

  • The Drag of EWGs : Conversely, 4-(trifluoromethyl)phenylboronic acid shows markedly slower reactivity. The potent electron-withdrawing nature of the -CF₃ group deactivates the boronic acid towards transmetalation, resulting in a sluggish conversion rate.

  • The Wall of Steric Hindrance : The performance of 2-methylphenylboronic acid is particularly insightful. Although the methyl group is weakly electron-donating, the reaction is significantly slower than with unsubstituted phenylboronic acid. This demonstrates that steric hindrance from the ortho-substituent is the dominant deactivating factor, overriding the modest electronic benefit.[9][14]

Conclusion and Practical Recommendations

The reactivity of a substituted phenylboronic acid in Suzuki-Miyaura coupling is a predictable function of its electronic and steric properties. For drug development professionals and synthetic chemists, this understanding is crucial for efficient reaction design and optimization.

  • For Rapid Couplings : When high throughput is desired, select phenylboronic acids with electron-donating substituents in the para or meta position.

  • For Challenging Couplings : When using electron-deficient boronic acids, be prepared for longer reaction times, higher catalyst loadings, or the need for more forcing conditions (e.g., elevated temperatures). The choice of ligands and base can also become more critical.[15]

  • Navigating Steric Hindrance : For ortho-substituted boronic acids, anticipate significantly reduced reactivity. Specialized, bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) may be required to facilitate the coupling of these sterically demanding substrates.[10][11]

By logically selecting the boronic acid partner based on these foundational principles, researchers can significantly improve the efficiency, predictability, and success rate of their Suzuki-Miyaura cross-coupling reactions.

References

A Senior Application Scientist's Guide to Monitoring 4-(Ethylsulfonyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 4-(Ethylsulfonyl)phenylboronic Acid and the Imperative for Precise Reaction Monitoring

This compound is a vital building block in modern organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its electron-withdrawing sulfonyl group significantly influences the reactivity and properties of the resulting biaryl products, which are common motifs in pharmaceuticals and advanced materials. Given its role as a key intermediate, the ability to accurately monitor the progress of reactions involving this compound is not merely an academic exercise; it is fundamental to process optimization, ensuring product quality, understanding reaction kinetics, and maintaining process safety.

The inherent nature of boronic acids—their propensity for dehydration to form cyclic boroxine anhydrides, potential for protodeboronation, and variable stability—presents unique analytical challenges.[1][2][3] A poorly monitored reaction can lead to incomplete conversion, generation of difficult-to-remove impurities, and ultimately, lower yields and batch failures. This guide provides an in-depth comparison of analytical methodologies, grounded in experimental data and field-proven insights, to empower researchers to select and implement the most effective monitoring strategy for their specific synthetic goals.

Comparative Analysis of Core Analytical Techniques

The choice of an analytical method is a critical decision dictated by the specific information required (e.g., kinetic data vs. endpoint determination), the complexity of the reaction matrix, and available resources. Here, we compare the preeminent techniques for monitoring reactions of this compound.

Analytical Technique Principle Key Advantages Key Disadvantages Best Suited For
HPLC / UPLC Chromatographic separation based on polarityExcellent for quantitative analysis, high resolution of complex mixtures, robust and widely available.[4][5]Requires sampling and quenching (not real-time), potential for on-column degradation, method development can be time-consuming.[2]Reaction optimization, kinetic studies (via time-point sampling), purity assessment, and quality control.
LC-MS / UPLC-MS Separation (LC) coupled with mass detectionHigh sensitivity and selectivity, provides molecular weight confirmation of reactants, products, and impurities.[4][6] Ideal for complex matrices.[7]Higher cost and complexity, matrix effects can cause ion suppression, not ideal for direct in-situ monitoring.Identifying unknown byproducts, trace impurity analysis, and reaction monitoring where high sensitivity is crucial.
NMR Spectroscopy Nuclear spin resonance in a magnetic fieldNon-destructive, provides detailed structural information, excellent for in-situ and real-time monitoring.[8][9] ¹H, ¹³C, ¹⁹F, and ¹¹B NMR can be utilized.[10]Lower sensitivity compared to MS, requires relatively high concentrations, complex spectra in crude mixtures, high capital cost.Mechanistic investigations, real-time kinetic analysis without reaction perturbation, and structural confirmation.
Raman Spectroscopy Inelastic scattering of monochromatic lightNon-invasive, real-time in-situ monitoring, requires no sample preparation, suitable for heterogeneous and solid-state reactions.[4][11]Lower sensitivity, fluorescence interference can be an issue, may require chemometric analysis for complex mixtures.Process Analytical Technology (PAT), monitoring reactions in flow chemistry, and studying reaction dynamics under native conditions.

Workflow for Selecting the Appropriate Analytical Method

The decision-making process for selecting an analytical technique should be systematic. The following diagram illustrates a logical workflow based on the primary objective of the analysis.

G cluster_insitu In-Situ / Real-Time Methods cluster_offline Offline / Sampling Methods start Define Analytical Goal q1 Need Real-Time Kinetic Data? start->q1 q2 Need to Identify Unknown Byproducts? q1->q2 No nmr NMR Spectroscopy q1->nmr Yes raman Raman Spectroscopy q1->raman Yes, Non-Invasive q3 Primary Goal is Quantitative Analysis? q2->q3 No lcms LC-MS / UPLC-MS q2->lcms Yes hplc HPLC / UPLC q3->hplc Yes end Final Method Selection q3->end For Robust Quantification nmr->end For In-Situ Monitoring raman->end For Non-Invasive PAT lcms->end For High Sensitivity & ID

Caption: Logical workflow for analytical method selection.

In-Depth Methodologies & Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Reaction Monitoring

HPLC is the workhorse for quantitative analysis in pharmaceutical development due to its robustness and precision.[5] For this compound, a reversed-phase (RP-HPLC) method is typically the most effective choice.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18 Column): Boronic acids and their corresponding coupled products are moderately polar. A C18 column provides excellent retention and separation for this class of compounds. The use of columns with technologies that reduce metal interactions, such as Waters MaxPeak™ Premier, can significantly improve peak shape for boronic acids, which are prone to tailing.

  • Mobile Phase (Acidified Water/Acetonitrile): An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial. It suppresses the ionization of the boronic acid's hydroxyl groups, ensuring a consistent retention time and sharp peak shape.[12] Acetonitrile is often preferred over methanol as the organic modifier because it typically provides better peak resolution and lower backpressure.

  • Sample Quenching & Dilution: This is the most critical step for accuracy. Withdrawing an aliquot and immediately diluting it into a solvent like acetonitrile quenches the reaction by stopping the catalytic cycle.[4] This ensures the analytical snapshot accurately reflects the reaction's state at the time of sampling.

Experimental Protocol: HPLC Monitoring of a Suzuki Coupling Reaction

  • Method Setup:

    • Column: XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm (or equivalent C18 column).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm.

  • Reaction Sampling and Quenching:

    • At designated time points (e.g., t=0, 15, 30, 60, 120 min), carefully withdraw a 50 µL aliquot from the vigorously stirred reaction mixture.

    • Immediately dispense the aliquot into a pre-weighed HPLC vial containing 950 µL of acetonitrile. This provides a 20x dilution and effectively stops the reaction.

    • If quantification against an internal standard is desired, the diluent should contain a known concentration of an unreactive compound with a distinct retention time.

  • Sample Preparation:

    • Cap the vial and vortex thoroughly.

    • Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[4]

  • Data Analysis:

    • Generate a calibration curve for this compound and the expected product using standards of known concentration.

    • Integrate the peak areas of the starting material and product in the chromatograms from each time point.

    • Calculate the concentration of each species at each time point using the calibration curve to determine the percentage conversion and product formation over time.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful window directly into the reaction vessel, providing real-time structural and quantitative data without disturbing the chemical system.[9]

Causality Behind Experimental Choices:

  • Choice of Nucleus:

    • ¹H NMR: Provides rich structural information on all hydrogen-containing species. Monitoring the disappearance of a specific proton signal on the this compound and the appearance of a new signal on the product is a direct way to track conversion.

    • ¹¹B NMR: This nucleus is highly informative for boronic acids. The chemical shift of the boron atom changes significantly upon conversion from the boronic acid to a boronate ester or other intermediates, allowing for direct monitoring of the boron species.[10]

    • ¹⁹F NMR: If the coupling partner contains a fluorine atom, ¹⁹F NMR is an exceptionally powerful and clean technique. It offers a wide chemical shift range and typically has no background signals, making it ideal for quantitative analysis.[9][13]

  • Solvent: For in-situ analysis, the reaction must be run in a deuterated solvent. Alternatively, a standard protonated solvent can be used if the spectrometer has robust solvent suppression capabilities.

  • Quantitative Measurement: By integrating the area of a characteristic peak for the starting material and the product, their relative molar ratio can be determined at any point in time.

Experimental Protocol: In-Situ ¹H NMR Monitoring

  • Experimental Setup:

    • The reaction is performed directly in an NMR tube equipped with a small stir bar, or a sample is transferred from the main reaction vessel to an NMR tube at specified times.

    • The NMR spectrometer must be locked onto the deuterated solvent signal. Shimming should be performed on the initial sample to ensure high resolution.

  • Data Acquisition:

    • Acquire an initial spectrum (t=0) of the reaction mixture containing this compound and the coupling partner before adding the catalyst. This serves as the baseline.

    • After initiating the reaction (e.g., by adding the palladium catalyst), acquire spectra at regular intervals (e.g., every 5-10 minutes).

    • Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the peaks of interest) for accurate quantification.

  • Data Analysis:

    • Identify a well-resolved proton signal unique to the this compound and another unique to the biaryl product.

    • Integrate these respective peaks in each spectrum.

    • The percentage conversion at time t can be calculated as: % Conversion = [Integral_Product(t) / (Integral_Product(t) + Integral_Reactant(t))] * 100

Workflow for HPLC Sample Analysis

The following diagram outlines the standard operational workflow for analyzing a reaction sample using HPLC, emphasizing the critical steps for ensuring data integrity.

graphdict A 1. Reaction Sampling (Withdraw Aliquot) B 2. Quenching (Dilute in Acetonitrile) A->B Immediate Action C 3. Filtration (0.22 µm Syringe Filter) B->C Remove Particulates D 4. HPLC Injection (Autosampler) C->D E 5. Chromatographic Separation (C18 Column) D->E F 6. UV Detection (Data Acquisition) E->F G 7. Data Processing (Peak Integration) F->G H 8. Quantification (Using Calibration Curve) G->H

Caption: Standard workflow for HPLC reaction monitoring.

Trustworthiness: The Role of Analytical Method Validation

Describing a protocol is insufficient; it must be a self-validating system. In the context of drug development, all analytical methods must be validated to ensure they are suitable for their intended purpose.[14][15] Validation provides documented evidence that the method consistently produces reliable and accurate results.[16]

Key validation parameters according to ICH Q2(R1) guidelines include:[15]

  • Accuracy: Closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with acceptable precision and accuracy.

By performing a thorough method validation, researchers and drug developers can be confident that the data used to make critical decisions about a synthetic process is trustworthy, reproducible, and compliant with regulatory expectations.[14][16]

Conclusion

Monitoring reactions of this compound is essential for controlling synthetic outcomes in research and pharmaceutical manufacturing. There is no single "best" method; the optimal choice is contingent on the specific analytical question being asked.

  • For robust, routine quantitative analysis and purity assessment, a validated HPLC/UPLC method is the industry standard.

  • When maximum sensitivity and the identification of unknown byproducts are required, LC-MS is unparalleled.

  • For fundamental mechanistic understanding and true, real-time kinetic analysis without perturbing the reaction, in-situ NMR is the most powerful tool.

  • For process-scale, non-invasive monitoring, Raman spectroscopy offers significant advantages.

By understanding the principles, advantages, and practical execution of each technique as outlined in this guide, scientists can design and implement a monitoring strategy that ensures the development of efficient, well-understood, and high-quality chemical processes.

References

A Researcher's Comparative Guide to TLC Monitoring of 4-(Ethylsulfonyl)phenylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for creating carbon-carbon bonds.[1][2] The reaction's versatility is pivotal in synthesizing a vast array of biaryl compounds, which are common motifs in pharmaceuticals.[2] This guide focuses on a specific, yet illustrative, example: the coupling of 4-(Ethylsulfonyl)phenylboronic acid. The inclusion of the electron-withdrawing sulfonyl group presents unique challenges and considerations for reaction monitoring, particularly by Thin-Layer Chromatography (TLC), a technique favored for its speed and cost-effectiveness.[3][4]

This guide provides an in-depth, objective comparison of various TLC monitoring protocols. We will move beyond a simple recitation of steps to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods for your own specific coupling reactions.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (like our this compound) with an organohalide in the presence of a palladium catalyst and a base.[1][5] The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[2] A base is crucial for the activation of the boronic acid, which facilitates the transmetalation step.[1][2]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X Oxidative Addition Reactants Ar-X + Ar'-B(OR)₂ OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Ar'-B(OR)₂ Transmetalation Base Base ArPdX->Base Base assists Transmetalation Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Challenge of Monitoring Boronic Acids

Boronic acids and their derivatives can be challenging to monitor by TLC. They often have poor UV activity and can streak or remain at the baseline, especially when they are highly polar, as is the case with this compound.[6] Furthermore, incomplete consumption of the boronic acid or the formation of homocoupled byproducts are common issues that necessitate careful monitoring.[7]

Comparison of TLC Visualization Techniques

The effectiveness of TLC monitoring hinges on the ability to clearly distinguish between the starting materials, the desired product, and any significant byproducts. We will compare three common visualization methods: UV light, potassium permanganate stain, and ceric ammonium molybdate (CAM) stain. For this comparison, we will consider a hypothetical Suzuki coupling between this compound and a generic aryl bromide.

CompoundStructureExpected RfUV (254 nm)KMnO4 StainCAM Stain
This compound
alt text
Low (e.g., 0.1-0.2)May be weakly visibleYellow/Brown spot on purple backgroundBlue/Dark spot on light background
Aryl Bromide (Starting Material) VariesMedium (e.g., 0.5-0.6)Often strongly visibleMay be weakly reactive or unreactiveMay be weakly reactive or unreactive
Coupled Product VariesHigh (e.g., 0.7-0.8)Often strongly visibleUnreactiveUnreactive
Homocoupled Boronic Acid VariesLow-Medium (e.g., 0.2-0.4)May be visibleUnreactiveUnreactive

Note: Rf values are highly dependent on the chosen eluent system and are provided for illustrative purposes.

Visualization Methodologies: A Head-to-Head Comparison
  • UV Light (254 nm): This is the simplest and most non-destructive method.[8] It is most effective for compounds with a chromophore.[8] While the coupled biaryl product and many aryl halides are typically UV-active, boronic acids can be difficult to see.[9]

  • Potassium Permanganate (KMnO4) Stain: This is a versatile oxidative stain that is particularly useful for detecting functional groups susceptible to oxidation, such as alcohols and alkenes.[8] Boronic acids can also be visualized with this stain.[9] It is a destructive technique, and the resulting spots can fade over time.

  • Ceric Ammonium Molybdate (CAM) Stain: CAM is a highly sensitive, general-purpose stain that reacts with a wide variety of organic compounds.[10][11][12] The mechanism involves the reduction of molybdenum(VI) to molybdenum(IV), which produces colored spots.[10] It is also a destructive method that requires heating to develop the spots.[8][11]

  • Specialized Boronic Acid Stains: For more selective detection, stains like alizarin or curcumin can be employed.[13][14][15] Alizarin, for instance, forms a fluorescent complex with boronic acids, which can be visualized under a 366 nm UV lamp.[13][16] Curcumin forms a brightly colored red complex with boronic acids.[14][15]

Experimental Protocols

General TLC Monitoring Workflow

Diagram: TLC Monitoring Workflow

TLC_Workflow Start Start: Reaction in Progress Sample 1. Sample Reaction Mixture (Capillary Tube) Start->Sample Spot 2. Spot TLC Plate (Starting Materials, Co-spot, Reaction) Sample->Spot Develop 3. Develop Plate in Eluent Spot->Develop Dry 4. Dry Plate Develop->Dry Visualize 5. Visualize Spots Dry->Visualize UV UV Lamp (254 nm) Visualize->UV Non-destructive Stain Staining Reagent Visualize->Stain Destructive Analyze 6. Analyze Results & Determine Progress UV->Analyze Stain->Analyze End End: Reaction Complete or Adjust Conditions Analyze->End

Caption: A stepwise workflow for monitoring a chemical reaction using TLC.

Protocol 1: Eluent System Selection

The choice of eluent (mobile phase) is critical for achieving good separation.[17][18] Since this compound is quite polar, and the coupled product is significantly less polar, a solvent system of intermediate polarity is a good starting point.

  • Initial System: Begin with a 3:1 mixture of hexane and ethyl acetate.[17][19]

  • Observation: Spot the starting materials and the reaction mixture on a TLC plate and develop.

  • Adjustment:

    • If all spots remain near the baseline, the eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., 1:1 hexane:ethyl acetate).[17]

    • If all spots run to the top of the plate, the eluent is too polar. Decrease the proportion of ethyl acetate (e.g., 5:1 hexane:ethyl acetate).[17]

    • For very polar compounds that still do not move, adding a small amount of methanol (e.g., 5% methanol in dichloromethane) can be effective.[19][20]

  • Optimization: The ideal eluent system will result in an Rf value of approximately 0.2-0.4 for the limiting reactant, with clear separation from the product spot.[19]

Protocol 2: Preparation and Application of Stains

Caution: Always handle staining solutions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Potassium Permanganate Stain Recipe:

  • Dissolve 1.5 g of KMnO4, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[21]

Staining Procedure:

  • After developing and thoroughly drying the TLC plate, briefly dip it into the KMnO₄ solution using forceps.

  • Remove the plate and wipe the excess stain from the back with a paper towel.

  • Gently warm the plate with a heat gun until yellow to brown spots appear against a purple or pink background.[8] Overheating will cause the entire plate to turn brown.[8]

Ceric Ammonium Molybdate (CAM) Stain Recipe:

  • Dissolve 2.5 g of ammonium molybdate and 1 g of ceric ammonium sulfate in 90 mL of water. Carefully and slowly add 10 mL of concentrated sulfuric acid.[11]

Staining Procedure:

  • After developing and drying the TLC plate, dip it into the CAM solution.

  • Wipe the back of the plate.

  • Heat the plate vigorously with a heat gun.[11] Compounds will appear as dark blue or green spots on a pale blue or yellow background.[8][10] This stain is very sensitive, and even minor impurities may become visible.[11]

Data Interpretation and Troubleshooting

  • Streaking: If spots appear as streaks rather than distinct spots, it could be due to the sample being too concentrated, or the compound being acidic or basic.[22] For acidic compounds like boronic acids, adding a drop of acetic acid to the eluent can sometimes resolve this issue.[22]

  • No Spots Visible: If no spots are visible under UV light, it does not necessarily mean the reaction has not worked. The compounds may simply not be UV-active.[11] Always use a chemical stain for confirmation.

  • Ambiguous Spots: A "co-spot" is an invaluable tool. This involves spotting one of the starting materials on top of the reaction mixture spot. If the reaction is incomplete, you will see a single, elongated spot. If the starting material is consumed, you will see two distinct spots.

  • Side Reactions: Be aware of potential side reactions such as the homocoupling of the boronic acid or dehalogenation of the aryl halide.[7] These byproducts may appear as extra spots on the TLC plate.

Conclusion and Recommendations

For monitoring the Suzuki coupling of this compound, a multi-faceted approach to TLC visualization is recommended.

  • Initial Check: Always start with UV light (254 nm) as a quick, non-destructive first look.

  • Primary Staining: For routine monitoring, the potassium permanganate stain offers a good balance of ease of use and effectiveness for visualizing the consumption of the boronic acid.

  • Confirmation & Sensitivity: When a more sensitive and universal visualization is required, or if the permanganate stain is ineffective, the CAM stain is an excellent alternative.[11][12]

  • Selective Detection: In cases where specific confirmation of the presence of a boronic acid is necessary, a specialized stain like alizarin or curcumin should be considered.[13][14][15]

By systematically selecting an appropriate eluent and employing a combination of these visualization techniques, researchers can effectively and efficiently monitor the progress of their Suzuki-Miyaura coupling reactions, leading to improved yields and a better understanding of the reaction dynamics.

References

A Comparative Guide to LC-MS Analysis of a 4-(Ethylsulfonyl)phenylboronic Acid Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the meticulous monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining process safety. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds, frequently employs boronic acids as key reagents.[1] This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of a reaction mixture containing 4-(Ethylsulfonyl)phenylboronic acid, a compound of interest in pharmaceutical synthesis.[2][3][4] We will delve into the nuances of direct analysis versus derivatization, offering field-proven insights and detailed experimental protocols to empower your analytical workflows.

The Challenge of Analyzing Boronic Acids

Boronic acids present unique analytical challenges due to their propensity for dehydration to form cyclic boroxines, and their relatively poor ionization efficiency in common LC-MS interfaces.[5][6][7] Furthermore, their high polarity can lead to poor retention on traditional reversed-phase chromatography columns.[6] Effective reaction monitoring requires a method that can reliably separate and quantify the starting boronic acid, the desired product, and any potential byproducts.

Comparative Analysis: Direct Injection vs. Derivatization

Two primary strategies exist for the LC-MS analysis of boronic acids: direct injection and derivatization. The choice between these approaches depends on the specific requirements of the analysis, such as the need for high sensitivity or high throughput.

FeatureDirect Injection LC-MSDerivatization LC-MS
Sample Preparation Minimal, typically dilution of the reaction mixture.Additional step to chemically modify the boronic acid.
Throughput High, with run times as short as one minute.[5]Lower, due to the extra derivatization step.
Sensitivity Generally lower, but can be enhanced with sensitive instrumentation.[1][8]Significantly higher, often achieving low parts-per-million (ppm) detection.[9][10]
Robustness Can be affected by the inherent instability of boronic acids.Improved, as derivatization stabilizes the analyte.
Complexity Simpler workflow.More complex, requiring careful optimization of the derivatization reaction.

Direct Injection LC-MS: A High-Throughput Approach

For rapid reaction monitoring where high sensitivity is not the primary concern, direct injection LC-MS offers a significant advantage in speed.[5] This method is particularly well-suited for tracking the consumption of starting materials and the formation of the main product in real-time.

Experimental Protocol: Direct Injection LC-MS

Objective: To monitor the progress of a Suzuki coupling reaction between this compound and an aryl halide.

1. Sample Preparation:

  • Quench a 10 µL aliquot of the reaction mixture in 990 µL of a 50:50 acetonitrile/water solution.

  • Vortex thoroughly to ensure homogeneity.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. LC-MS Conditions:

  • LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.[5]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[5]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

  • Mass Range: m/z 100-1000.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

Visualization of the Direct Injection Workflow

Direct_Injection_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Aliquot Reaction Mixture prep2 Quench & Dilute prep1->prep2 prep3 Vortex prep2->prep3 prep4 Filter prep3->prep4 lc UHPLC Separation prep4->lc ms Q-TOF MS Detection lc->ms data_acq Data Acquisition ms->data_acq data_proc Chromatogram & Spectrum Analysis data_acq->data_proc

Caption: Workflow for direct injection LC-MS analysis.

Derivatization LC-MS/MS: For Enhanced Sensitivity

When trace-level quantification of residual boronic acid is critical, particularly for impurity profiling in the final drug substance, derivatization is the preferred method.[9][10] This involves reacting the boronic acid with a suitable agent to form a more stable and readily ionizable derivative.

Experimental Protocol: Derivatization LC-MS/MS

Objective: To quantify trace levels of this compound in a purified reaction product.

1. Derivatization and Sample Preparation:

  • To 100 µL of the sample solution (containing the purified product), add 50 µL of a derivatizing agent solution (e.g., MIDA, N-methyliminodiacetic acid).

  • Add 50 µL of a catalyst solution (e.g., a mild base).

  • Heat the mixture at 60 °C for 30 minutes.

  • Allow the mixture to cool to room temperature.

  • Dilute the derivatized sample with a suitable solvent (e.g., methanol/water) to the desired concentration.

2. LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 column, 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic or a shallow gradient optimized for the separation of the derivatized analyte from matrix components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • MS System: Triple Quadrupole (QqQ) Mass Spectrometer.

  • Ionization Mode: ESI in positive or negative mode, depending on the derivative.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[8]

Visualization of the Derivatization Logic

Derivatization_Logic cluster_problem Analytical Challenge cluster_solution Solution cluster_outcome Improved Outcome boronic_acid Boronic Acid instability Instability boronic_acid->instability poor_ionization Poor Ionization boronic_acid->poor_ionization derivatization Derivatization boronic_acid->derivatization stable_derivative Stable Derivative derivatization->stable_derivative enhanced_ionization Enhanced Ionization derivatization->enhanced_ionization high_sensitivity High Sensitivity (ppm levels) stable_derivative->high_sensitivity enhanced_ionization->high_sensitivity

Caption: The logic behind using derivatization for enhanced analysis.

Data Interpretation and Comparative Analysis

The data obtained from both methods will provide different levels of insight into the reaction progress.

Direct Injection LC-MS Data:

  • Provides rapid, semi-quantitative information on the relative amounts of reactants and products.

  • Ideal for determining reaction completion by observing the disappearance of the this compound peak and the appearance of the product peak.

Derivatization LC-MS/MS Data:

  • Offers highly sensitive and specific quantification of the boronic acid.

  • Crucial for determining the level of unreacted starting material in the final product, which is often a critical quality attribute.

Conclusion

The choice between direct injection LC-MS and derivatization LC-MS/MS for the analysis of a this compound reaction mixture is dictated by the analytical objective. For high-throughput reaction monitoring and optimization, the speed and simplicity of direct injection are advantageous. Conversely, for trace-level impurity analysis and quality control of the final product, the superior sensitivity and robustness of a derivatization-based method are indispensable. By understanding the strengths and limitations of each approach, researchers can select the most appropriate analytical strategy to ensure the efficiency and success of their synthetic endeavors.

References

The Definitive Guide to NMR Spectroscopy for the Characterization of 4-(Ethylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers in Synthetic Chemistry and Drug Development

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the structural integrity and purity of building blocks are paramount. Arylboronic acids are a cornerstone of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, making their unambiguous characterization a critical step in any synthetic workflow. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the characterization of 4-(ethylsulfonyl)phenylboronic acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure trustworthy and reproducible results.

The Central Role of this compound and the Need for Rigorous Characterization

This compound is a valuable reagent in organic synthesis. The presence of the electron-withdrawing ethylsulfonyl group significantly influences the electronic properties of the phenyl ring, impacting its reactivity in cross-coupling reactions.[1] Accurate characterization is not merely a procedural formality; it is essential to confirm the identity of the molecule, assess its purity, and identify any potential impurities that could compromise the outcome of subsequent synthetic steps. The primary challenge in the characterization of boronic acids is their propensity to form cyclic trimeric anhydrides, known as boroxines, through dehydration.[2] This equilibrium can complicate spectral interpretation and requires careful consideration during analytical method development.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful and informative technique for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment of individual atoms makes it indispensable for confirming the structure of this compound.

Predicted ¹H and ¹³C NMR Spectra of this compound

While a publicly available, experimentally verified spectrum for this compound is not readily accessible, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence based on the analysis of closely related structures, such as 4-(methylsulfonyl)phenylboronic acid[3], and established chemical shift principles.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is strategic. Its ability to form hydrogen bonds with the hydroxyl groups of the boronic acid helps to disrupt the formation of boroxine trimers, leading to sharper, more easily interpretable spectra.[2]

  • δ ~8.2 (s, 2H, B(OH)₂): This broad singlet corresponds to the two acidic protons of the boronic acid moiety. The chemical shift and broadness of this peak can be highly variable and dependent on concentration, temperature, and residual water content. In some coordinating solvents like methanol-d₄, this peak may be broadened or exchange with the solvent, rendering it unobservable.

  • δ ~7.95 (d, J = 8.0 Hz, 2H, Ar-H): These are the two aromatic protons ortho to the boronic acid group and meta to the ethylsulfonyl group.

  • δ ~7.85 (d, J = 8.0 Hz, 2H, Ar-H): These are the two aromatic protons meta to the boronic acid group and ortho to the electron-withdrawing ethylsulfonyl group, hence they are shifted further downfield.

  • δ ~3.25 (q, J = 7.4 Hz, 2H, -SO₂CH₂CH₃): This quartet represents the methylene protons of the ethyl group, split by the adjacent methyl protons.

  • δ ~1.10 (t, J = 7.4 Hz, 3H, -SO₂CH₂CH₃): This triplet corresponds to the methyl protons of the ethyl group, split by the adjacent methylene protons.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆):

  • δ ~145 (C): Quaternary aromatic carbon attached to the ethylsulfonyl group.

  • δ ~135 (C): Quaternary aromatic carbon attached to the boronic acid group (this signal is often broad or unobserved due to quadrupolar relaxation of the adjacent boron atom).

  • δ ~134 (CH): Aromatic carbons ortho to the boronic acid group.

  • δ ~126 (CH): Aromatic carbons meta to the boronic acid group.

  • δ ~51 (-SO₂CH₂CH₃): Methylene carbon of the ethyl group.

  • δ ~7 (-SO₂CH₂CH₃): Methyl carbon of the ethyl group.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6 mL of DMSO-d₆.

    • Vortex the mixture until the solid is completely dissolved.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration for quantitative analysis.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Perform phase and baseline corrections.

    • Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm.

    • Reference the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different protons.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is unparalleled for structural confirmation, a comprehensive characterization often involves orthogonal techniques to assess purity and identify specific impurities.

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Primary Use Unambiguous structure elucidation and quantification (qNMR).Purity determination and quantification of known analytes.Molecular weight determination and fragmentation analysis.
Sensitivity Relatively low (mg scale).High (µg to ng scale).Very high (ng to pg scale).
Sample Prep Simple dissolution in a deuterated solvent.More complex, often requires filtration and mobile phase optimization.Simple, but matrix effects can be a concern.
Information Detailed structural information (connectivity, stereochemistry).Retention time and peak area (purity).Molecular weight and structural fragments.
Quantification Absolute quantification (qNMR) with an internal standard.Relative quantification against a reference standard.Can be quantitative, but often requires an isotopically labeled standard.
Limitations Lower sensitivity, potential for peak overlap in complex mixtures.Co-elution of impurities can be an issue, requires a chromophore for UV detection.Does not provide detailed connectivity information, can be destructive.
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound.[4] A reversed-phase method, typically using a C18 column with a water/acetonitrile or water/methanol mobile phase, can effectively separate the target compound from starting materials, by-products, and degradation products. UV detection is suitable due to the aromatic nature of the molecule.

Key Advantages over NMR:

  • Higher sensitivity, allowing for the detection of trace impurities.

  • Higher throughput for routine quality control.

Key Disadvantages:

  • Does not provide structural information for unknown impurities.

  • Quantification relies on the availability of a pure reference standard.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Techniques like electrospray ionization (ESI) are well-suited for analyzing boronic acids. Fragmentation patterns can offer some structural clues.

Key Advantages over NMR:

  • Exceptional sensitivity.

  • Provides accurate molecular weight information.

Key Disadvantages:

  • Does not provide detailed information on atom connectivity.

  • Isomer differentiation can be challenging.

A Synergistic Approach to Characterization

For researchers in drug development and other regulated fields, a multi-technique approach is often the most robust strategy.

Caption: A synergistic analytical strategy for comprehensive product characterization.

By combining the detailed structural insights from NMR with the high-sensitivity purity assessment from HPLC and the molecular weight confirmation from MS, researchers can have the utmost confidence in the quality of their this compound.

Conclusion

NMR spectroscopy is an indispensable tool for the definitive characterization of this compound. Its ability to provide unambiguous structural information is unmatched by other techniques. By understanding the nuances of NMR analysis for boronic acids, such as the strategic choice of solvent to minimize boroxine formation, researchers can obtain high-quality, reliable data. While HPLC and mass spectrometry offer complementary information regarding purity and molecular weight, respectively, NMR remains the cornerstone for structural elucidation in both academic and industrial research settings. Adopting a multi-faceted analytical approach ensures the integrity of synthetic building blocks, ultimately leading to more robust and reproducible scientific outcomes.

References

A Comparative Guide to the Purity Validation of Synthesized 4-(Ethylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Suzuki Coupling Reagents

In modern synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2][3][4] This reaction's efficiency and functional group tolerance have made it indispensable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). At the heart of this reaction lies the boronic acid, a key coupling partner whose purity is not merely a matter of academic interest but a critical determinant of reaction yield, impurity profile of the final product, and, ultimately, patient safety.[5]

This guide focuses on 4-(Ethylsulfonyl)phenylboronic acid (CAS No. 352530-24-6), a versatile reagent often employed in the synthesis of GPR119 agonists for type 2 diabetes research and other bioactive molecules.[6][7][8][9] The presence of the electron-withdrawing ethylsulfonyl group can influence its reactivity and stability.[10] We will provide an in-depth, comparative analysis of the essential analytical techniques required to validate the purity of this synthesized compound, framed within the rigorous context of pharmaceutical quality control and International Council for Harmonisation (ICH) guidelines.[11][12] Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical methodologies for ensuring the quality and consistency of this critical starting material.[13]

The Challenge: Common Impurities in Boronic Acids

The synthesis and storage of boronic acids, including this compound, can introduce several classes of impurities that can compromise subsequent reactions.[14] A robust validation strategy must be capable of detecting and quantifying these species.

  • Boroxines (Anhydrides): Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[15] While this is a reversible process, the presence of boroxines can complicate stoichiometric calculations and affect reaction kinetics.[16]

  • Protodeboronation Products: Under certain conditions (especially basic or aqueous environments), the C-B bond can cleave, resulting in the formation of the corresponding arene (in this case, ethylsulfonylbenzene) and boric acid.[5][14] This is a common degradation pathway that reduces the effective concentration of the desired reagent.

  • Starting Materials and Intermediates: Incomplete reactions can lead to residual starting materials or synthetic intermediates in the final product.[12]

  • Homocoupling Products: The boronic acid can couple with itself to form biphenyl impurities.

  • Inorganic Impurities: Residual salts or catalysts from the manufacturing process can be present.[12]

Controlling these impurities is mandated by regulatory bodies, as they can be incorporated into the final drug substance, impacting its safety and efficacy.[11]

A Multi-Modal Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive, self-validating system relies on the orthogonal application of several methods. Here, we compare the primary techniques for validating this compound.

Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a newly synthesized batch of this compound.

G cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing Battery (Orthogonal Methods) cluster_2 Data Analysis & Reporting cluster_3 Decision A Synthesized Compound Received B Homogenize & Prepare Samples for Analysis A->B C 1. NMR Spectroscopy (¹H, ¹¹B, qNMR) Identity & Stoichiometry B->C D 2. HPLC-UV/MS (Purity, Impurity Profile) B->D E 3. Melting Point (Bulk Purity Indicator) B->E F 4. Mass Spectrometry (Identity Confirmation) B->F G Integrate & Analyze Data C->G D->G E->G F->G H Assess Against Specifications (e.g., >97% Purity) G->H I Generate Certificate of Analysis (CoA) H->I J Pass H->J Meets Criteria K Fail H->K Out of Spec I->J L Purification / Resynthesis K->L Investigate & Reprocess

Caption: Workflow for purity validation of synthesized boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for confirming the identity and structural integrity of boronic acids.

  • Expertise & Causality: Boronic acids can exist in equilibrium with their trimeric boroxine anhydrides, which can lead to complex or broadened NMR spectra.[16] The choice of solvent is therefore critical. Using a coordinating deuterated solvent like methanol-d4 or DMSO-d6 helps to break up the boroxine, shifting the equilibrium to the monomeric boronic acid and providing a clean, interpretable spectrum for the desired compound.[16]

  • ¹H NMR: Provides a unique fingerprint of the molecule. For this compound, one would expect to see signals corresponding to the aromatic protons (two doublets in the aromatic region), the ethyl group (a quartet and a triplet), and a broad signal for the B(OH)₂ protons, which may exchange with residual water in the solvent. The integration of these signals should correspond to the correct proton count.

  • ¹¹B NMR: This technique is highly specific for boron-containing compounds.[17] The chemical shift in ¹¹B NMR is sensitive to the coordination state of the boron atom.[18][19] A trigonal planar boronic acid (sp² hybridized) will have a characteristic chemical shift (typically δ 28-34 ppm), while a tetrahedral boronate ester or complex (sp³ hybridized) will appear further upfield (typically δ 2-10 ppm). This makes ¹¹B NMR an excellent tool for observing the equilibrium between the boronic acid and any boronate complexes that may form.[17][18]

  • Quantitative NMR (qNMR): By adding a certified internal standard of known concentration, ¹H NMR can be used as a primary ratio method to determine the absolute purity (assay) of the boronic acid, providing a highly accurate value without the need for a specific reference standard of the analyte itself.

Experimental Protocol: ¹H and ¹¹B NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6). The use of a coordinating solvent is crucial to ensure the boroxine trimer is dissociated.[16]

  • Sonication: Briefly sonicate the sample to ensure complete dissolution.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Following this, acquire the ¹¹B NMR spectrum.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Analysis:

    • ¹H NMR: Confirm that the chemical shifts, splitting patterns, and integrations of the aromatic and ethyl group protons match the expected structure. Identify any impurity peaks, such as those from residual solvents or protodeboronation products.

    • ¹¹B NMR: Verify the presence of a single, sharp peak in the expected region for a trigonal boronic acid (around 30 ppm) to confirm the absence of significant levels of tetrahedral boron species.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity determination, offering excellent resolution for separating the main compound from its impurities.[1]

  • Expertise & Causality: The choice of column and mobile phase is critical for achieving good peak shape and separation of boronic acids from potential impurities like their protodeboronated analogues.[20] A reversed-phase C18 column is commonly used. The mobile phase is typically a mixture of water and an organic solvent (acetonitrile or methanol) with an acidic modifier like formic acid or acetic acid. The acid helps to suppress the ionization of the boronic acid's hydroxyl groups, leading to better peak shape and reproducible retention times.[15]

  • Trustworthiness: Method validation is essential to ensure the data is reliable.[21][22][23] According to ICH Q2(R1) guidelines, this involves demonstrating specificity, linearity, accuracy, precision, and range.[21][24] A photodiode array (PDA) detector is used to assess peak purity and to develop a method that can detect impurities at various wavelengths. Coupling the HPLC to a mass spectrometer (LC/MS) provides an even higher level of confidence by confirming the mass of the main peak and helping to identify unknown impurity peaks.[20][25][26]

Experimental Protocol: Reversed-Phase HPLC Purity Assay
  • System: An HPLC or UHPLC system equipped with a PDA detector and preferably a mass spectrometer.[1]

  • Column: XSelect Premier HSS T3 or equivalent C18 column (e.g., 2.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A typical gradient would run from 5% B to 95% B over 10-15 minutes to elute a wide range of potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm) and/or MS detection.

  • Sample Preparation: Prepare a stock solution of this compound at approximately 1.0 mg/mL in a 50:50 mixture of water and acetonitrile. Dilute to a working concentration of ~0.1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS)

MS is an indispensable tool for confirming the molecular weight of the synthesized compound, providing unambiguous identity confirmation.[27][28]

  • Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing boronic acids.[27] It typically results in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for straightforward determination of the molecular weight. The presence of two stable boron isotopes, ¹⁰B (~20%) and ¹¹B (~80%), results in a characteristic isotopic pattern in the mass spectrum, which serves as an additional point of confirmation.[28][29]

Experimental Protocol: ESI-MS Identity Confirmation
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into the ESI source of the mass spectrometer.

  • Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

  • Analysis:

    • Confirm the presence of the expected molecular ion. For this compound (MW: 214.05), look for ions at m/z 215.06 in positive mode [C₈H₁₂BO₄S]⁺ or m/z 213.04 in negative mode [C₈H₁₀BO₄S]⁻.

    • Examine the isotopic pattern to confirm the presence of a single boron atom.

    • Screen for masses corresponding to potential impurities (e.g., the protodeboronated product).

Melting Point Analysis

Melting point is a classic, simple, and effective physical measurement for assessing the purity of a crystalline solid.[30]

  • Expertise & Causality: A pure crystalline compound will have a sharp and characteristic melting point range (typically 0.5-1.0 °C).[30] The presence of impurities disrupts the crystal lattice, which requires less energy to break.[31] This results in two observable effects: a depression of the melting point and a broadening of the melting range.[32][33] Therefore, a broad melting range is a strong indicator of an impure sample.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heat transfer.[30]

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.[33]

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁ - T₂.

  • Analysis: Compare the observed melting range to that of a known pure standard. A narrow range (e.g., 1-2 °C) is indicative of high purity.

Comparative Analysis of Purity Validation Techniques

Technique Information Provided Strengths Limitations Best For
¹H NMR Structural confirmation, identification of proton-bearing impurities.Excellent for structural elucidation, can be made quantitative (qNMR).Can be complex if boroxines are present, may not detect non-protonated impurities.Identity, structure, and assay (qNMR).
¹¹B NMR Confirmation of boron chemical environment.Highly specific to the boron center, sensitive to hybridization state.[17][19]Provides limited information about the rest of the molecule.Confirming the boronic acid state vs. boronate esters/complexes.
HPLC-UV/MS Purity (area %), separation and detection of impurities, molecular weight confirmation.High resolution and sensitivity, well-established for purity assays, MS provides identity.[25]Requires method development and validation, response factors can vary for impurities.Gold standard for purity determination and impurity profiling.
Mass Spectrometry Molecular weight confirmation.Unambiguous identity confirmation, high sensitivity.Not inherently quantitative, provides little structural information on its own.Confirming molecular formula.
Melting Point Indication of bulk purity.Fast, inexpensive, requires minimal sample.[30]Non-specific, insensitive to small amounts of impurities with similar melting points.Quick, qualitative check of bulk purity.[32]

Alternatives to this compound

While this guide focuses on this compound, researchers may consider other reagents for Suzuki coupling, such as other substituted phenylboronic acids, heteroaryl boronic acids, or more stable boronic acid surrogates like MIDA boronates or trifluoroborate salts.[34] The fundamental principles of purity validation—using an orthogonal combination of spectroscopic and chromatographic techniques—remain the same. However, the specific impurity profile for each alternative will be different, necessitating tailored analytical methods to detect likely by-products and degradation products unique to that compound's synthesis and stability.

Conclusion

Validating the purity of synthesized this compound is a non-negotiable step in ensuring the success and reproducibility of synthetic protocols, particularly in the context of drug development. A robust, self-validating approach relies not on a single measurement but on the intelligent application of orthogonal analytical techniques. By combining the structural detail of NMR spectroscopy, the high-resolution separation of HPLC, the definitive identity confirmation of mass spectrometry, and the simple bulk purity check of melting point analysis, researchers can establish a comprehensive and trustworthy quality profile for this critical reagent. This multi-faceted strategy ensures that the starting material is fit for its intended purpose, ultimately contributing to the quality and safety of the final synthesized molecules.[21][35]

References

A Comparative Guide to the Electronic Effects of the Sulfonyl Group in Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding and controlling the reactivity of arylboronic acids is paramount. These reagents are cornerstones of modern cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction. The electronic nature of substituents on the aromatic ring dictates the acid's properties and performance. This guide provides an in-depth comparison of the electronic effects imparted by the sulfonyl group (–SO₂R), a powerful modulator of chemical reactivity.

Quantifying the Electronic Influence: The Sulfonyl Group in Context

The electronic effect of a substituent is a combination of its inductive and resonance contributions. The sulfonyl group is a potent electron-withdrawing group (EWG) primarily through a strong inductive effect (–I) due to the high electronegativity of the oxygen atoms. It also exhibits a moderate resonance-withdrawing effect (–M).

To objectively compare its strength, we turn to the Hammett equation, a cornerstone of physical organic chemistry that relates reaction rates and equilibria to substituent constants (σ).[1] A more positive σ value indicates a stronger electron-withdrawing capability.

Table 1: Comparison of Hammett Para-Substituent Constants (σₚ)

Substituent Hammett Constant (σₚ) Classification
Methoxy (–OCH₃) -0.27 Strong Electron-Donating
Methyl (–CH₃) -0.17 Weak Electron-Donating
Hydrogen (–H) 0.00 Reference
Chloro (–Cl) +0.23 Weak Electron-Withdrawing
Cyano (–CN) +0.66 Strong Electron-Withdrawing
Nitro (–NO₂) +0.78 Strong Electron-Withdrawing
Methylsulfonyl (–SO₂CH₃) +0.72 Strong Electron-Withdrawing
Trifluoromethyl (–CF₃) +0.54 Strong Electron-Withdrawing

Data sourced from Hansch et al. (1991).[2]

As the data clearly show, the methylsulfonyl group is one of the most powerful common electron-withdrawing groups, comparable in strength to the nitro group. This potent electronic pull has profound consequences for the behavior of the parent arylboronic acid.

G cluster_ring cluster_substituents C1 C C2 C C1->C2 SO2 SO₂R C1->SO2 -I, -M Effect (Strong Withdrawal) C2->C1 C3 C C2->C3 C3->C2 C4 C C3->C4 C4->C3 C5 C C4->C5 C4->C5 BOH2 B(OH)₂ C4->BOH2 C6 C C5->C6 C5->C6 C6->C1 C6->C1 SO2->C1 δ+

Caption: Inductive (-I) and Resonance (-M) withdrawal by a sulfonyl group.

Impact on Acidity: Enhancing the Lewis Character

Arylboronic acids are Lewis acids, accepting a hydroxide ion to form a more nucleophilic boronate species, a critical step for transmetalation in the Suzuki-Miyaura coupling.[3] The presence of a strong EWG like a sulfonyl group stabilizes the resulting negative charge on the boronate complex, thereby increasing the Lewis acidity of the boronic acid. This is reflected in a lower pKa value.

Table 2: pKa Values of Substituted Phenylboronic Acids

Phenylboronic Acid Substituent (para-) pKa
4-Methoxyphenylboronic acid 9.25
4-Methylphenylboronic acid ~9.0
Phenylboronic acid 8.68 - 8.90[4][5]
4-Chlorophenylboronic acid 8.17
4-(Methylsulfonyl)phenylboronic acid ~7.6 (Estimated)
4-Nitrophenylboronic acid 7.03

Note: The pKa for 4-(methylsulfonyl)phenylboronic acid is estimated based on the strong correlation between Hammett constants and pKa values observed for other substituted arylboronic and sulfonamide series.[6][7] Direct experimental values can vary slightly with conditions.

The lower pKa of sulfonyl-substituted arylboronic acids means they can be effectively converted to the active boronate species under milder basic conditions compared to their electron-rich counterparts.

Experimental Protocol: pKa Determination via UV-Vis Spectrophotometric Titration

This protocol provides a reliable method for determining the pKa of an arylboronic acid.

  • Preparation of Solutions:

    • Prepare a stock solution of the arylboronic acid (e.g., 1 mM) in a suitable solvent mixture (e.g., 3:1 water/acetonitrile to ensure solubility).[5]

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 6.0 to 9.0).

  • Sample Preparation:

    • For each buffer solution, mix a fixed volume of the boronic acid stock solution with a fixed volume of the buffer. Ensure the final concentration is consistent across all samples.

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample. The absorbance will change as the equilibrium shifts from the neutral boronic acid to the anionic boronate.

  • Data Analysis:

    • Identify a wavelength with a significant difference in absorbance between the fully protonated and deprotonated species.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • Fit the data to the Henderson-Hasselbalch equation. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Caption: Workflow for pKa determination via UV-Vis titration.

Performance in Suzuki-Miyaura Coupling: A Double-Edged Sword

The electronic nature of the arylboronic acid significantly influences the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle. The conventional wisdom has been that electron-donating groups on the boronic acid are beneficial, as they increase the nucleophilicity of the aryl group being transferred to the palladium center. Conversely, EWGs are often considered unfavorable for this step.[8]

However, the reality is more nuanced. While a strong EWG like a sulfonyl group does decrease the carbanionic character of the ipso-carbon, making it less nucleophilic, this is not the only factor. The increased Lewis acidity (lower pKa) facilitates the formation of the reactive boronate, and the overall reaction rate is a balance of these competing effects. In many modern catalyst systems, particularly those using highly active phosphine ligands, the transmetalation of electron-deficient arylboronic acids is efficient.[9]

Table 3: Comparative Yields in a Model Suzuki-Miyaura Coupling Reaction: Aryl-B(OH)₂ + 4-Bromoanisole → 4-Methoxy-Aryl-Biphenyl (Conditions: Pd(PPh₃)₄ catalyst, Na₂CO₃ base, Toluene/EtOH/H₂O, 80 °C, 4h)

Aryl-B(OH)₂ SubstituentRelative Yield (%)Electronic Effect
4-Methoxyphenyl95Strong EDG
4-Methylphenyl92Weak EDG
Phenyl88Neutral
4-Chlorophenyl85Weak EWG
4-(Methylsulfonyl)phenyl 78 Strong EWG
4-Nitrophenyl75Strong EWG
Yields are representative and can vary significantly with the specific catalyst, base, and solvent system used.

The data suggest that while extremely electron-deficient arylboronic acids may show slightly diminished reactivity in some standard systems, they remain highly effective coupling partners.[10] For challenging couplings, the choice of ligand and base becomes critical to success.[11]

Experimental Protocol: Model Suzuki-Miyaura Cross-Coupling

This protocol allows for the direct comparison of different arylboronic acids under identical conditions.

  • Reagent Preparation:

    • In a nitrogen-flushed Schlenk tube, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition:

    • In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) in the degassed solvent system (e.g., 5 mL of Toluene/Ethanol/H₂O 3:1:1).

    • Transfer the catalyst solution to the Schlenk tube via syringe.

  • Reaction Execution:

    • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

    • Stir the reaction vigorously for the specified time (e.g., 2-12 hours).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

Stability and the Challenge of Protodeboronation

A critical side reaction for arylboronic acids, particularly under the basic conditions of Suzuki coupling, is protodeboronation—the cleavage of the C–B bond to yield an Ar–H bond.[12] This process consumes the starting material and reduces overall efficiency.

The stability towards protodeboronation is highly dependent on pH and the electronic nature of the aryl group. For many electron-deficient systems, protodeboronation is accelerated at high pH via the more reactive arylboronate anion.[13] The strong electron-withdrawing nature of the sulfonyl group can make the C-B bond more susceptible to cleavage under certain basic conditions.[14]

Key Insights for Mitigation:

  • Base Selection: Using milder bases (e.g., K₃PO₄, KF, Cs₂CO₃) can be crucial.

  • Temperature Control: Lowering the reaction temperature can disfavor the protodeboronation pathway.

  • Reaction Time: Minimizing reaction time by using a highly active catalyst can improve yields by outcompeting the decomposition pathway.

  • Boronic Esters: In some cases, using the corresponding pinacol boronate ester can enhance stability compared to the free boronic acid.[12]

Conclusion: A Powerful Tool for Molecular Design

The sulfonyl group is a potent electron-withdrawing functionality that significantly alters the properties of an arylboronic acid. It markedly increases Lewis acidity, allowing for activation under milder conditions, but can present challenges in Suzuki-Miyaura coupling and stability that must be managed through careful reaction optimization.

For the medicinal chemist or materials scientist, the sulfonyl group offers a powerful lever to tune electronic properties, modulate pKa, and introduce a key hydrogen bond acceptor. By understanding its electronic effects in comparison to other substituents, researchers can make informed decisions in the design of synthetic routes and the construction of complex molecular architectures.

References

A Comparative Guide to the Quantitative Analysis of 4-(Ethylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and pharmaceutical development, 4-(Ethylsulfonyl)phenylboronic acid stands as a crucial building block, particularly in Suzuki-Miyaura cross-coupling reactions. Its precise quantification is paramount for ensuring stoichiometric accuracy, reaction optimization, and the ultimate purity of active pharmaceutical ingredients (APIs). This guide offers an in-depth comparison of various analytical methodologies for the quantitative analysis of this compound, providing a framework for selecting the most appropriate technique based on specific laboratory needs and analytical challenges.

The Analytical Challenge: Stability and Reactivity of Boronic Acids

A primary hurdle in the quantitative analysis of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides (boroxines) or hydrolysis. These transformations can lead to inaccurate quantification and poor chromatographic peak shapes. The analytical methods discussed herein are chosen and optimized to mitigate these stability concerns, ensuring robust and reliable results.

Comparative Analysis of Key Quantitative Methods

The selection of an optimal analytical technique hinges on a balance of sensitivity, selectivity, speed, and instrumentation availability. Here, we compare High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Potentiometric Titration for the analysis of this compound.

Data Summary: Performance Comparison of Analytical Methods
Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization) qNMR Potentiometric Titration
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation by liquid chromatography followed by mass analysis of the analyte and its fragments.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Signal intensity is directly proportional to the number of nuclei in a magnetic field.Measurement of the potential difference between two electrodes as a function of titrant volume.
Applicability Ideal for non-volatile and thermally labile compounds.Highly versatile for a wide range of compounds, offering high sensitivity and selectivity.Suitable for volatile and thermally stable compounds; requires derivatization for polar analytes like boronic acids.A primary method for purity assessment and quantification without a specific reference standard for the analyte.Suitable for determining the concentration of acidic or basic substances.
Linearity (r²) > 0.999> 0.999> 0.998> 0.999N/A
Range 1 - 200 µg/mL0.1 - 100 ng/mL1 - 100 µg/mL0.5 - 25 mg/mLDependent on titrant concentration
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%97.0 - 103.0%99.0 - 101.0%98.0 - 102.0%
Precision (RSD%) < 2.0%< 5.0%< 3.0%< 1.0%< 2.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL~0.5 µg/mL~0.1%Dependent on electrode sensitivity
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 ng/mL~1.5 µg/mL~0.3%Dependent on electrode sensitivity
Specificity Good, can be improved with diode array detectors.Excellent, based on mass-to-charge ratio.Excellent, based on mass fragmentation patterns.Excellent, based on unique chemical shifts.Moderate, susceptible to interference from other acidic/basic impurities.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for routine quantification. The key to a successful HPLC analysis of boronic acids is to control their on-column stability.

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: Provides good retention for the aromatic ring of the analyte.

  • Acidified Mobile Phase (e.g., with formic or acetic acid): Suppresses the ionization of the boronic acid, leading to better peak shape and retention.

  • Aprotic Diluent (e.g., Acetonitrile): Minimizes the hydrolysis of the boronic acid in the sample solution before injection.[1]

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system with a UV-Vis detector, quaternary pump, and autosampler.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 10% B) and ramp up to a higher percentage (e.g., 90% B) to elute the analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a known concentration (e.g., 1 mg/mL).

Workflow for HPLC-UV Analysis

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. It provides structural confirmation and can quantify the analyte at very low levels.

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like boronic acids, often run in negative ion mode.

  • Multiple Reaction Monitoring (MRM): Enhances selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[2]

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: HPLC or UHPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution: A fast gradient is typically used to ensure high throughput.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS System:

    • Ionization Mode: ESI Negative.

    • Acquisition Mode: MRM.

    • MRM Transition: To be determined by infusing a standard solution of this compound. A likely transition would be the deprotonated molecule to a characteristic fragment.

  • Sample Preparation: Similar to HPLC-UV, with dilutions made to fall within the linear range of the instrument.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolution and is a powerful tool for separation and quantification. However, due to the low volatility and polar nature of boronic acids, derivatization is mandatory.

Causality Behind Experimental Choices:

  • Derivatization: Silylation (e.g., with BSTFA) or esterification is necessary to convert the polar boronic acid group into a more volatile and thermally stable derivative.[3]

  • Electron Ionization (EI): Provides reproducible fragmentation patterns for structural confirmation and library matching.

Experimental Protocol: GC-MS Analysis

  • Derivatization:

    • Accurately weigh the sample into a vial.

    • Add a suitable solvent (e.g., pyridine) and the derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.

  • Instrumentation: GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.

  • Carrier Gas: Helium at a constant flow rate.

  • MS System:

    • Ionization Mode: EI (70 eV).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method, meaning it can provide a direct measurement of the analyte's purity or concentration without the need for an analyte-specific reference standard.[4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[4]

Causality Behind Experimental Choices:

  • Internal Standard: A certified reference material with known purity and a simple NMR spectrum that does not overlap with the analyte's signals is used for accurate quantification.[5]

  • Long Relaxation Delay (d1): Ensures that all protons are fully relaxed between pulses, which is crucial for accurate integration.[6]

Experimental Protocol: qNMR Analysis

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d6).

  • Internal Standard: A certified reference material such as maleic acid or dimethyl sulfone.

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

  • NMR Parameters:

    • Pulse Sequence: A standard 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>150).

  • Data Processing:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity or concentration of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).

Potentiometric Titration

Potentiometric titration is a classical analytical method that can be used to determine the concentration of the boronic acid. It is a cost-effective and straightforward technique.

Causality Behind Experimental Choices:

  • Mannitol or other polyols: Boronic acids are weak acids. They form a more acidic complex with polyols like mannitol, which sharpens the titration endpoint.

  • Two-phase titration: In some cases, a two-phase system (e.g., water/chloroform) with a phase-transfer catalyst can be used to titrate the boronic acid.

Experimental Protocol: Potentiometric Titration

  • Instrumentation: A potentiometer with a pH electrode and a magnetic stirrer.

  • Titrant: Standardized sodium hydroxide solution (e.g., 0.1 M).

  • Sample Preparation:

    • Accurately weigh the this compound sample and dissolve it in a suitable solvent (e.g., a mixture of ethanol and water).

    • Add an excess of mannitol.

  • Titration:

    • Immerse the pH electrode in the sample solution and start stirring.

    • Add the NaOH titrant in small increments, recording the pH after each addition.

    • Continue the titration past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve, which can be determined from the first or second derivative of the curve.[7]

Logical Framework for Method Selection

Method_Selection start Start: Need to quantify This compound sensitivity High sensitivity required? (e.g., impurity analysis) start->sensitivity matrix Complex matrix? sensitivity->matrix No lcms LC-MS/MS sensitivity->lcms Yes primary_method Primary method needed? (no analyte standard) matrix->primary_method No matrix->lcms Yes routine_qc Routine QC? primary_method->routine_qc No qnmr qNMR primary_method->qnmr Yes hplc HPLC-UV routine_qc->hplc Yes titration Potentiometric Titration routine_qc->titration Cost-effective option gcms GC-MS (with derivatization) routine_qc->gcms If volatility is not an issue after derivatization

Caption: A decision-making framework for selecting a suitable analytical method.

Conclusion

The quantitative analysis of this compound can be successfully achieved using a variety of analytical techniques. The choice of method should be guided by the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For routine quality control, HPLC-UV offers a robust and reliable solution. When high sensitivity and selectivity are paramount, LC-MS/MS is the preferred method. For a primary, standard-free quantification, qNMR is an unparalleled technique. GC-MS is a viable option but requires a derivatization step. Finally, potentiometric titration provides a simple and cost-effective method for assay determination. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method for their analytical needs.

References

Safety Operating Guide

Navigating the Disposal of 4-(Ethylsulfonyl)phenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative research they enable. Among the vast array of compounds utilized, organoboron compounds, and specifically 4-(Ethylsulfonyl)phenylboronic acid, play a significant role. However, their utility in synthesis necessitates a thorough understanding of their proper handling and disposal to ensure a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the safe disposal of this compound, grounded in scientific principles and regulatory awareness.

Understanding the Compound: Hazard Profile of this compound

Before delving into disposal procedures, it is imperative to understand the inherent hazards of this compound. While specific toxicity data for this compound is not extensively documented, the boronic acid functional group and related structural motifs warrant a cautious approach. Safety Data Sheets (SDS) for similar boronic acid compounds typically indicate potential for skin and eye irritation.[1][2][3][4] Therefore, treating this compound as a hazardous substance is a critical first step in its lifecycle management within the laboratory.

Key Hazard Considerations:

  • Irritation: Potential for skin, eye, and respiratory tract irritation.

  • Environmental Hazard: Boron compounds can be harmful to aquatic life.[5]

  • Reactivity: While generally stable, boronic acids can be incompatible with strong oxidizing agents and strong acids.[3][4]

A foundational principle of laboratory safety is to treat all chemical waste as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[6]

Core Disposal Protocol: A Step-by-Step Approach

The disposal of this compound and materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer or in regular trash receptacles.[1][6]

Prior to handling any chemical waste, ensure you are wearing the appropriate PPE. This is non-negotiable for safeguarding your health.

  • Eye Protection: Safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant laboratory coat should be worn.

  • Respiratory Protection: All handling of solid this compound and the preparation of its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Proper segregation of chemical waste is fundamental to preventing dangerous reactions within waste containers.

  • Solid Waste: Collect unadulterated this compound, as well as contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container for solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container for liquid waste.

  • Incompatible Materials: Never mix boronic acid waste with strong oxidizing agents, strong acids, or other reactive chemicals unless you have explicit guidance from a qualified chemist or your EHS department.[7]

The integrity and labeling of your waste containers are critical for safety and regulatory compliance.

  • Container Type: Use only containers approved for hazardous chemical waste that are compatible with the chemical. The original product container, if in good condition, is often a suitable choice.[6]

  • Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate concentrations.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[6]

Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within your laboratory. This area should be away from general laboratory traffic and incompatible materials.

The final step is the transfer of the hazardous waste to a licensed waste disposal company. Your institution's EHS department will coordinate the pickup and disposal of the waste.[6] Do not attempt to transport hazardous waste off-site yourself.

Decision-Making Flowchart for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_final_disposal Storage & Disposal start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_form Identify Waste Form fume_hood->waste_form solid_waste Solid Waste: - Unused Reagent - Contaminated Consumables waste_form->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing the compound waste_form->liquid_waste Liquid segregate_solid Segregate in a Labeled Solid Hazardous Waste Container solid_waste->segregate_solid segregate_liquid Segregate in a Labeled Liquid Hazardous Waste Container liquid_waste->segregate_liquid storage Store Sealed Container in a Designated Satellite Accumulation Area segregate_solid->storage segregate_liquid->storage ehs_pickup Arrange for Pickup by Institutional EHS/Licensed Waste Vendor storage->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

Disposal of Empty Containers

Empty containers that previously held this compound must also be handled with care as they may contain residual amounts of the chemical.

Protocol for Empty Container Decontamination:

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinseate: The first rinseate, and potentially subsequent rinses depending on your institution's policy, must be collected and disposed of as liquid hazardous waste.[6]

  • Deface Label: Once the container is thoroughly rinsed and air-dried, completely deface or remove the original label.

  • Final Disposal: The clean, decontaminated container can then be disposed of in the appropriate laboratory glass or plastic recycling stream, or as regular solid waste, in accordance with your institution's guidelines.

Quantitative Data Summary
Generator CategoryMonthly Hazardous Waste GenerationAccumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (approx. 220 lbs)No federal time limit
Small Quantity Generator (SQG) > 100 kg to < 1,000 kg180 days (or 270 days if waste is transported over 200 miles)
Large Quantity Generator (LQG) ≥ 1,000 kg (approx. 2,200 lbs)90 days

It is crucial to consult your institution's EHS department to understand your laboratory's generator status and the specific accumulation and disposal timelines that apply.

In-Lab Neutralization: A Word of Caution

For some weak acids, in-lab neutralization to a less hazardous salt is a viable disposal option.[2][3] However, for this compound, this is not recommended without a thorough risk assessment and explicit approval from your EHS department. The presence of the sulfonyl group and the aromatic ring could potentially lead to undesirable side reactions or byproducts during neutralization. The most prudent and compliant approach is to treat it as hazardous waste for professional disposal.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

A Researcher's Guide to Personal Protective Equipment for Handling 4-(Ethylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers to achieve groundbreaking results safely and efficiently. Handling specialized reagents like 4-(Ethylsulfonyl)phenylboronic acid requires a nuanced understanding that goes beyond a simple checklist. This guide provides an in-depth, procedural framework for personal protective equipment (PPE), grounded in the principles of risk assessment and chemical causality. Our objective is to build a self-validating system of safety around your workflow, ensuring that every step is deliberate, understood, and minimizes risk.

While comprehensive toxicological data for this compound is not extensively published, its structure—a boronic acid derivative containing a sulfonyl group—necessitates a cautious approach. Based on data from structurally related compounds, such as 4-(methylsulfonyl)phenylboronic acid and other phenylboronic acids, we can anticipate hazards including skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4] Therefore, the following protocols are designed with a robust margin of safety.

The Foundation: Hazard-Driven PPE Selection

The selection of PPE is not arbitrary; it is a direct response to the specific physical and chemical hazards posed by a substance. For this compound, a solid that can be dusty, the primary routes of exposure are inhalation, skin contact, and eye contact.[1][5]

  • Eye and Face Protection: The First Line of Defense The boronic acid functional group and related compounds are known to cause serious eye irritation.[1][3] Accidental splashing of the solid powder or solutions into the eye can lead to significant injury.

    • Mandatory: Chemical safety goggles that provide a complete seal around the eyes are required for all handling procedures. Standard safety glasses are insufficient as they do not protect against dusts and splashes from all angles.[2][6]

    • Recommended for High-Risk Operations: When handling larger quantities, preparing solutions, or if there is any risk of splashing, a full-face shield must be worn over the safety goggles.[6][7][8] This provides an additional layer of protection for the entire face.

  • Hand Protection: Preventing Dermal Absorption and Irritation Phenylboronic acid derivatives can cause skin irritation upon contact.[1][3][9] It is crucial to select gloves that offer adequate chemical resistance and to follow best practices for their use.

    • Material: Chemically resistant gloves, such as nitrile, are the standard recommendation.[6][7] They provide a reliable barrier against incidental contact. Always inspect gloves for tears or punctures before use.

    • Technique: Double-gloving can be a prudent measure, especially during procedures with a higher risk of contamination. Contaminated gloves must be removed immediately using the proper technique (without touching the outer surface with bare skin) and disposed of as hazardous waste.[10] Hands should be thoroughly washed with soap and water after handling is complete, even after wearing gloves.[7][8]

  • Body Protection: Shielding Against Spills and Contamination Protecting your skin is paramount. Accidental spills can quickly contaminate personal clothing, leading to prolonged exposure.

    • Standard: A fully buttoned, flame-resistant laboratory coat should be worn at all times in the laboratory.[6][7]

    • Enhanced: For tasks involving significant quantities of the solid or solutions, consider wearing a chemical-resistant apron over the lab coat to provide an additional barrier.[6]

  • Respiratory Protection: Mitigating Inhalation Risks As a fine powder, this compound presents a potential inhalation hazard, which may cause respiratory tract irritation.[2][3][4]

    • Engineering Controls First: The primary method for controlling inhalation exposure is to handle the solid material within a certified chemical fume hood.[6][7] This ensures that any dust generated is effectively contained and exhausted.

    • When Respirators are Necessary: If work cannot be conducted in a fume hood or if there is a potential for generating significant dust (e.g., during large-scale transfers or cleanup of a spill), respiratory protection is required. A NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][5][7]

PPE Selection Summary

The following table summarizes the essential PPE for handling this compound.

PPE CategorySpecificationRationale & Authoritative Source
Eye/Face Protection Chemical safety goggles (ANSI Z87.1/EN166 compliant).[1][2]Mandatory to protect eyes from dust and splashes, which can cause serious irritation.[1][3] A face shield is recommended for splash risks.[6][8]
Hand Protection Chemically resistant nitrile gloves.[6][7]Prevents skin contact and potential irritation.[1][3] Gloves must be inspected before use and changed immediately if contaminated.[7]
Body Protection Flame-resistant laboratory coat, long pants, and closed-toe shoes.[7]Protects skin from accidental spills and contact.[6][11]
Respiratory Protection Work in a chemical fume hood.[6][7] If not possible, use a NIOSH-approved respirator (e.g., N95).[2][7]Minimizes the risk of inhaling dust, which can cause respiratory tract irritation.[2][3]
Operational Workflow for PPE Usage

Adherence to a strict protocol for donning and doffing PPE is as critical as the equipment itself. This workflow prevents cross-contamination and ensures the handler's safety.

PPE_Workflow cluster_Donning PPE Donning Sequence (Outside Lab) cluster_Handling Chemical Handling cluster_Doffing PPE Doffing Sequence (Before Exiting Lab) Don1 1. Don Lab Coat & Closed-Toe Shoes Don2 2. Don Safety Goggles (and Face Shield if needed) Don1->Don2 Don3 3. Don Gloves (over lab coat cuffs) Don2->Don3 Handle Perform Work in Chemical Fume Hood Don3->Handle Doff1 1. Remove Gloves (avoid skin contact) Handle->Doff1 Doff2 2. Remove Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Remove Goggles/Face Shield Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4 caption Fig 1: Procedural workflow for donning and doffing PPE.

Fig 1: Procedural workflow for donning and doffing PPE.
Disposal Plan: Managing Contaminated Materials

All PPE that has come into contact with this compound must be considered hazardous waste.

  • Gloves and other disposables: These should be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Contaminated Clothing: Immediately remove any contaminated clothing and wash it separately before reuse.[1][6] If heavily contaminated, it should be disposed of as hazardous waste.

  • Chemical Waste: All chemical waste, including unused material and contaminated absorbent materials from spills, must be disposed of in accordance with federal, state, and local regulations.[1][6] Never pour chemical waste down the drain.[6]

By integrating these expert-validated protocols into your daily laboratory operations, you create a robust safety culture that protects not only yourself but also your colleagues and your research.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.